4-(2-Methoxyethoxy)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGIGWPNXVNZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536435 | |
| Record name | 4-(2-Methoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51980-60-0 | |
| Record name | 4-(2-Methoxyethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51980-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Methoxyethoxy)phenol from 4-Hydroxyacetophenone
Abstract
This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for converting 4-hydroxyacetophenone into 4-(2-Methoxyethoxy)phenol. This transformation is of significant interest to researchers in medicinal chemistry and materials science, where substituted phenols serve as critical building blocks. The proposed strategy is a two-step process meticulously designed for clarity, reproducibility, and efficiency. The synthesis commences with the Dakin oxidation of 4-hydroxyacetophenone to yield the key intermediate, hydroquinone. This is followed by a controlled mono-Williamson ether synthesis to introduce the 2-methoxyethoxy side chain. This document elaborates on the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and discusses the critical parameters that govern reaction outcomes, including selectivity and yield. The guide is structured to serve as a practical and authoritative resource for scientists engaged in complex organic synthesis.
Introduction and Strategic Overview
This compound is a substituted phenol derivative whose structure is valuable in various industrial applications, including the synthesis of pharmaceuticals and specialty polymers.[1] Its utility stems from the combination of a reactive phenolic hydroxyl group and an ether linkage that imparts specific solubility and electronic properties. While various synthetic routes to substituted phenols exist, this guide focuses on a logical and accessible pathway starting from the readily available and cost-effective reagent, 4-hydroxyacetophenone.
The core challenge lies in transforming the acetyl group of the starting material into a hydroxyl group and subsequently performing a selective etherification. A direct conversion is not feasible; therefore, a multi-step approach is necessary. After careful consideration of potential synthetic routes, we have identified a two-step strategy as the most reliable:
-
Oxidative C-C Bond Cleavage: The acetyl group of 4-hydroxyacetophenone is converted into a hydroxyl group via the Dakin oxidation, yielding hydroquinone. This reaction is a well-established method for transforming ortho- and para-hydroxylated aryl ketones into benzenediols.[2]
-
Selective Etherification: The resulting hydroquinone undergoes a mono-Williamson ether synthesis to introduce the 2-methoxyethoxy moiety. This step requires precise control to minimize the formation of the di-substituted byproduct.
This guide will dissect each of these steps, providing the scientific rationale behind procedural choices, detailed protocols, and visualization of the chemical transformations.
Synthetic Pathway and Mechanism
The overall synthetic transformation is depicted below. It leverages two classic named reactions in organic chemistry to achieve the target molecule efficiently.
Caption: Overall synthetic scheme from 4-hydroxyacetophenone.
Step 1: The Dakin Oxidation
The Dakin oxidation is an organic redox reaction in which a para-hydroxylated phenyl ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.[2][3] In this synthesis, it efficiently converts the acetyl group of 4-hydroxyacetophenone into a hydroxyl group, yielding hydroquinone.
Mechanism: The reaction proceeds through a mechanism analogous to the Baeyer-Villiger oxidation.[2]
-
Nucleophilic Attack: The hydroperoxide anion, formed from the reaction of hydrogen peroxide with a base, acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the 4-hydroxyacetophenone.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Rearrangement and Ester Formation: The intermediate collapses, leading to the migration of the aryl group and the elimination of a hydroxide ion. This rearrangement results in the formation of a phenyl ester (4-hydroxyphenyl acetate).
-
Hydrolysis: The ester is then hydrolyzed under the basic reaction conditions to yield the final products: hydroquinone and an acetate salt.
Caption: Mechanistic workflow of the Dakin Oxidation.
Step 2: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide (or phenoxide) with a primary alkyl halide via an SN2 mechanism.[4][5] In this step, the goal is to achieve mono-etherification of hydroquinone.
Mechanism and Selectivity:
-
Deprotonation: A base, such as potassium carbonate, deprotonates one of the phenolic hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide ion.
-
SN2 Attack: The phenoxide ion then acts as a nucleophile, attacking the primary carbon of the 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride) in a backside attack, displacing the halide leaving group.[6][7]
Controlling selectivity is paramount. The formation of the mono-ether product is favored over the di-ether by carefully managing the stoichiometry. Using a molar excess of hydroquinone relative to the alkylating agent ensures that the alkyl halide is more likely to encounter an unreacted hydroquinone molecule than a molecule of the mono-ether product.
Caption: Mechanistic workflow of the Williamson Ether Synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Protocol for Step 1: Dakin Oxidation of 4-Hydroxyacetophenone
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Hydroxyacetophenone | 136.15 | 13.6 g | 0.10 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 | 2.0 |
| Hydrogen Peroxide (H₂O₂) | 34.01 | 11.3 mL | 0.11 | 1.1 |
| Deionized Water | 18.02 | 150 mL | - | - |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.6 g (0.10 mol) of 4-hydroxyacetophenone and 8.0 g (0.20 mol) of sodium hydroxide in 100 mL of deionized water. Cool the resulting solution to 10-15 °C in an ice bath.
-
While stirring vigorously, add 11.3 mL of 30% aqueous hydrogen peroxide (0.11 mol) dropwise to the solution, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH ~4 with concentrated hydrochloric acid.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude hydroquinone as a solid.
-
The crude product can be purified by recrystallization from hot water or a suitable solvent system like toluene/heptane.
Protocol for Step 2: Mono-Williamson Ether Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Hydroquinone | 110.11 | 22.0 g | 0.20 | 2.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 0.10 | 1.0 |
| 2-Chloro-1-methoxyethane | 94.54 | 9.5 g | 0.10 | 1.0 |
| Acetone | 58.08 | 250 mL | - | - |
Procedure:
-
To a 500 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, add 22.0 g (0.20 mol) of hydroquinone, 13.8 g (0.10 mol) of anhydrous potassium carbonate, and 250 mL of acetone.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add 9.5 g (0.10 mol) of 2-chloro-1-methoxyethane to the refluxing mixture over a period of 1 hour using a dropping funnel.
-
Maintain the reaction at reflux for 24 hours. Monitor the reaction's progress by TLC, observing the consumption of the limiting reagent and the formation of the product.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oil or solid.
-
The crude product will be a mixture of unreacted hydroquinone, the desired mono-ether, and the di-ether byproduct. Dissolve the residue in ethyl acetate and wash with a 5% aqueous NaOH solution to remove unreacted hydroquinone.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| IUPAC Name | This compound[8] |
| Molecular Formula | C₉H₁₂O₃[8] |
| Molecular Weight | 168.19 g/mol [8] |
| Appearance | White solid[1] |
| CAS Number | 51980-60-0[1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethoxy chain, and the methoxy group protons. The phenolic -OH proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons (including two oxygen-substituted carbons) and the three aliphatic carbons of the side chain.
-
IR Spectroscopy: An infrared spectrum will display a broad absorption band for the phenolic O-H stretch (~3300 cm⁻¹) and strong C-O stretching bands for the aryl ether and alkyl ether linkages (~1230 cm⁻¹ and ~1120 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
This guide outlines a scientifically grounded and practical synthetic route for the preparation of this compound from 4-hydroxyacetophenone. The two-step sequence, involving a Dakin oxidation followed by a controlled Williamson ether synthesis, represents an efficient and scalable method. The key to success, particularly in the second step, lies in the careful control of stoichiometry to maximize the yield of the desired mono-alkylated product. The protocols and mechanistic insights provided herein are intended to equip researchers with the necessary information to confidently execute this synthesis and adapt it for their specific applications in drug discovery and materials development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 3. expertsmind.com [expertsmind.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-Methoxyethoxy)phenol: Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyethoxy)phenol is a phenolic ether that holds potential as a versatile building block in various scientific and industrial fields. Its unique structure, incorporating a phenol, an ether linkage, and a terminal methoxy group, imparts a specific set of physicochemical properties that make it a target of interest for applications ranging from polymer science to cosmetic formulations and pharmaceutical synthesis. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, alongside a discussion of its potential synthetic routes and applications, based on available scientific literature and chemical data.
Chemical Structure and Identifiers
This compound is characterized by a phenol ring where the hydroxyl group is para to a 2-methoxyethoxy substituent. This arrangement of functional groups is key to its chemical behavior and potential utility.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 51980-60-0[1][2][3][4][5] |
| Molecular Formula | C₉H₁₂O₃[1][3][4][5] |
| Molecular Weight | 168.19 g/mol [1][3][4][5] |
| InChI | InChI=1S/C9H12O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,10H,6-7H2,1H3[1] |
| InChIKey | NIGIGWPNXVNZRK-UHFFFAOYSA-N[1] |
| SMILES | COCCOC1=CC=C(C=C1)O[1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The information below is a combination of data from supplier specifications and computed values.
| Property | Value | Source |
| Appearance | White solid[3][4] | Chem-Impex[3][4] |
| Storage Conditions | Store at 0-8 °C[3][4] | Chem-Impex[3][4] |
| Purity | ≥ 98% (by NMR) | Chem-Impex (supplier data)[3] |
| XLogP3 | 1.4 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[1] |
| Rotatable Bond Count | 4 | Computed by PubChem[1] |
| Melting Point | No data available | Angene Chemical SDS[2] |
| Boiling Point | No data available | Angene Chemical SDS[2] |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not readily found in the surveyed literature, its structure strongly suggests that a Williamson ether synthesis would be a primary and effective method for its preparation.[6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most logical approach involves the reaction of hydroquinone (a dihydric phenol) with a suitable 2-methoxyethoxy electrophile under basic conditions. The phenolic hydroxyl groups of hydroquinone are acidic and can be deprotonated by a base to form a phenoxide, which then acts as a nucleophile.
The key steps in this proposed synthesis are:
-
Deprotonation of Hydroquinone: Hydroquinone is treated with a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to generate the sodium or potassium salt of the hydroquinonate monoanion. The choice of base and reaction conditions can influence the degree of deprotonation (mono- vs. di-anion).
-
Nucleophilic Attack: The resulting phenoxide then undergoes an Sₙ2 reaction with a 2-methoxyethoxy halide, such as 2-chloroethyl methyl ether or 2-bromoethyl methyl ether. The phenoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
-
Work-up and Purification: The reaction mixture is then worked up to neutralize any remaining base and remove inorganic salts. The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.
It is crucial to control the stoichiometry of the reactants to favor monosubstitution and minimize the formation of the disubstituted diether byproduct, 1,4-bis(2-methoxyethoxy)benzene.
Spectroscopic Characterization
Authentic, detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on the known structure, a theoretical analysis of the expected spectral features can be provided as a guide for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons. The aromatic protons on the substituted ring would likely appear as two sets of doublets (an AA'BB' system) in the range of 6.7-7.0 ppm. The methylene protons adjacent to the phenolic oxygen and the other methylene group would likely appear as triplets around 4.0 ppm and 3.7 ppm, respectively. The terminal methyl group protons would be a singlet at approximately 3.4 ppm. A broad singlet corresponding to the phenolic hydroxyl proton would also be present, with its chemical shift being dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with the carbon attached to the phenolic oxygen (ipso-carbon) being the most deshielded (around 150-155 ppm). The carbon attached to the ether linkage would also be significantly deshielded. The two methylene carbons of the ethoxy group would appear in the 60-70 ppm region, and the terminal methyl carbon would be observed around 59 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by:
-
A broad O-H stretching band for the phenolic hydroxyl group in the region of 3200-3500 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic parts (methylene and methyl groups) just below 3000 cm⁻¹.
-
Aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.
-
A strong C-O stretching band for the aryl ether linkage around 1230 cm⁻¹ and for the alkyl ether around 1120 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z = 168. Key fragmentation patterns would likely involve cleavage of the ether bonds. A prominent fragment would be expected from the cleavage of the C-O bond of the ethoxy group, leading to ions corresponding to the loss of the methoxyethoxy group or parts of it.
Potential Applications
While specific, documented applications in drug development are sparse, the chemical structure of this compound suggests its utility in several areas.
Pharmaceutical Intermediate
Its bifunctional nature (a nucleophilic hydroxyl group and an ether chain) makes it a suitable intermediate for the synthesis of more complex molecules.[3] The phenolic hydroxyl can be further functionalized, for example, to create other ethers or esters, which are common moieties in active pharmaceutical ingredients.
Cosmetic Formulations
Phenolic compounds are well-known for their antioxidant properties. This compound is suggested for use in cosmetic formulations as an antioxidant and stabilizer, helping to protect skincare products from oxidative degradation and potentially offering protective effects against oxidative stress on the skin.[3]
Polymer Chemistry
The phenolic group allows this molecule to act as a monomer in the production of specialty polymers.[3] It can be incorporated into polymer backbones, such as those of polyesters or polycarbonates, to modify the properties of the resulting materials, for instance, by enhancing thermal stability or introducing specific functionalities.
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.
-
Hazard Statements:
-
Precautionary Statements:
Detailed toxicological studies on this compound are not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
This compound is a chemical compound with a structure that suggests a range of potential applications, particularly as an intermediate in organic synthesis and as a functional component in materials and cosmetic formulations. While there is a significant lack of in-depth, publicly available experimental data on its physicochemical properties, spectroscopic characterization, and specific applications, this guide provides a foundational understanding based on its chemical nature and data from chemical suppliers. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in drug development and other scientific disciplines.
References
- 1. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 51980-60-0 | 4-(2-Methoxy-ethoxy)-phenol - Synblock [synblock.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Characterization of 4-(2-Methoxyethoxy)phenol: A Predictive and Methodological Guide
Section 1: Preamble and Structural Elucidation
In the landscape of pharmaceutical intermediates and fine chemicals, precise molecular characterization is the bedrock of quality, safety, and efficacy. This guide provides an in-depth technical overview of the spectroscopic signature of 4-(2-Methoxyethoxy)phenol . As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific reasoning behind spectroscopic prediction, methodological choices, and data interpretation.
A critical first step in any analysis is the unambiguous identification of the analyte. The topic of this guide is This compound , whose structure is confirmed by its IUPAC name, CAS number, and molecular formula.[1]
-
IUPAC Name: this compound
-
CAS Number: 51980-60-0
-
Molecular Formula: C₉H₁₂O₃
-
Molecular Weight: 168.19 g/mol [1]
-
Structure:

It is imperative to distinguish this molecule from a similarly named isomer, 4-(2-methoxyethyl)phenol (CAS 56718-71-9, C₉H₁₂O₂). The latter features a carbon-carbon bond between the ethyl group and the aromatic ring, whereas our target compound, this compound, possesses an ether linkage at this position. This structural difference fundamentally alters the expected spectroscopic data.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and identify the nature and connectivity of each atom.
Expertise & Experience: Predicted Spectral Analysis
Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra with a high degree of confidence.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
The ¹H NMR spectrum is anticipated to show five distinct signals. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules, though the phenolic proton's visibility and chemical shift can be influenced by solvent choice and sample concentration.[2][3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.85 | AA'BB' System | 4H | Ar-H | The aromatic protons form a classic AA'BB' spin system due to para-substitution. The protons ortho to the -OH group (positions 2, 6) will be slightly upfield from those ortho to the ether linkage (positions 3, 5) due to differences in electron-donating character. |
| ~ 5.5 - 6.5 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its signal is often broad due to chemical exchange. Its chemical shift is highly dependent on solvent, temperature, and concentration. |
| ~ 4.08 | Triplet | 2H | Ar-O-CH₂ - | These protons are adjacent to an oxygen atom and a methylene group, resulting in a downfield shift and a triplet splitting pattern (J ≈ 5 Hz). |
| ~ 3.75 | Triplet | 2H | -CH₂ -O-CH₃ | These protons are adjacent to the other methylene group and the terminal methoxy group's oxygen, appearing as a triplet (J ≈ 5 Hz). |
| ~ 3.45 | Singlet | 3H | -OCH₃ | The methyl protons are shielded by the adjacent oxygen and exist in a unique chemical environment, resulting in a singlet. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to display seven distinct signals for the nine carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 153 | C -OH (C1) | The carbon directly attached to the phenolic oxygen is significantly deshielded. |
| ~ 152 | C -O-CH₂ (C4) | The carbon bearing the ether linkage is also strongly deshielded. |
| ~ 116.5 | C H (C3, C5) | Aromatic carbons ortho to the ether linkage. |
| ~ 115.5 | C H (C2, C6) | Aromatic carbons ortho to the hydroxyl group. |
| ~ 69.5 | Ar-O-C H₂- | Aliphatic carbon deshielded by the aromatic ether oxygen. |
| ~ 68.5 | -C H₂-O-CH₃ | Aliphatic carbon deshielded by the second ether oxygen. |
| ~ 59.0 | -OC H₃ | The terminal methoxy carbon. |
Trustworthiness: Experimental Protocol for NMR Data Acquisition
To generate reliable and reproducible NMR data, a rigorous and standardized protocol is essential. This self-validating system ensures that observed spectral features are genuine properties of the analyte, not artifacts of sample preparation or instrument setup.[4][5]
-
Sample Preparation: a. Weigh 5-10 mg of this compound into a clean, dry vial.[6] b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solvent must fully dissolve the sample to ensure a homogeneous solution.[3][5] c. For quantitative analysis or precise chemical shift referencing, add tetramethylsilane (TMS) as an internal standard (0.03% v/v), although referencing to the residual solvent peak is also common.[7] d. Vortex the vial until the sample is completely dissolved. e. Using a Pasteur pipette plugged with a small amount of glass wool or Kimwipe, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5] f. Ensure the final sample height in the tube is approximately 4-5 cm to optimize interaction with the spectrometer's radiofrequency coils.[4][5]
-
Instrument Setup & Acquisition (400 MHz Spectrometer): a. Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. b. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is critical for high resolution. c. For ¹H NMR: Utilize a standard single-pulse experiment. Acquire 16-32 scans with a relaxation delay of 1-2 seconds. d. For ¹³C NMR: Utilize a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, acquire 1024-4096 scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise.[8]
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction to the resulting spectrum. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H).[7] d. Integrate the ¹H signals to determine the relative proton ratios.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Predicted IR Absorptions
The structure of this compound contains several IR-active functional groups. An Attenuated Total Reflectance (ATR) measurement would be the most straightforward acquisition method.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| 3550 - 3200 | Strong, Broad | O-H stretch | Phenolic -OH | The broadness of this peak is a hallmark of hydrogen bonding, a key feature of phenols.[9] |
| ~ 3030 | Medium | C-H stretch | Aromatic C-H | This absorption above 3000 cm⁻¹ is characteristic of sp²-hybridized C-H bonds in the benzene ring.[9] |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H | These signals arise from the sp³-hybridized C-H bonds in the methoxy and ethoxy groups.[9] |
| 1700 - 1500 | Medium, Multiple | C=C stretch | Aromatic Ring | The benzene ring exhibits characteristic stretching vibrations in this region, often appearing as a pair of sharp peaks. |
| ~ 1250 | Strong | C-O stretch | Aryl-Alkyl Ether | The stretching of the C-O bond between the aromatic ring and the ethoxy group is expected to be a strong, prominent peak. |
| ~ 1120 | Strong | C-O stretch | Dialkyl Ether | The stretching of the C-O bond within the methoxyethyl moiety will also produce a strong absorption. |
| 860 - 680 | Strong | C-H bend | Aromatic C-H | Out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern. |
Trustworthiness: Experimental Protocol for ATR-FTIR Data Acquisition
ATR-FTIR is a rapid and reliable technique that requires minimal sample preparation.[10] The following protocol ensures high-quality, reproducible spectra.[11][12]
-
Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[12] b. Clean the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.[11]
-
Background Collection: a. With the clean, empty ATR crystal in position, collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.[12]
-
Sample Analysis: a. Place a small amount of the this compound sample (typically 1-2 mg of solid) directly onto the center of the ATR crystal.[12] b. Lower the integrated pressure arm to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality spectrum.[10][13] c. Initiate the sample scan.
-
Data Acquisition Parameters: a. Scan Range: 4000–400 cm⁻¹ b. Resolution: 4 cm⁻¹ c. Number of Scans: Co-add 32 to 64 scans to achieve an excellent signal-to-noise ratio.[12]
-
Post-Analysis: a. After the measurement is complete, retract the pressure arm and carefully remove the sample. b. Clean the ATR crystal thoroughly with isopropanol or ethanol to prepare for the next sample.[11]
Visualization: ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Section 4: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used for structural confirmation.
Expertise & Experience: Predicted Mass Spectrum (Electron Ionization)
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method.
-
Molecular Ion (M⁺•): The molecular formula is C₉H₁₂O₃. The predicted exact mass is 168.0786 g/mol .[1] The EI mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 168. Aromatic systems often produce a relatively stable molecular ion, so this peak is expected to be clearly visible.[14]
-
Key Fragmentation Pathways: Fragmentation in EI-MS is driven by the formation of the most stable cations. For this molecule, cleavage will be dominated by the ether linkages.
-
Alpha-Cleavage: The most favorable cleavages occur at the bonds alpha to the oxygen atoms.
-
Loss of •CH₂OCH₃ (m/z 123): Cleavage of the C-C bond in the ethoxy chain would result in the loss of a methoxymethyl radical (•CH₂OCH₃, mass 45), yielding a stable phenoxy-methyl cation fragment at m/z 123 .
-
Formation of the Hydroxytropylium Ion (m/z 107): A common rearrangement for phenols and benzyl ethers can lead to the formation of the very stable hydroxytropylium ion at m/z 107 .
-
Formation of the Phenoxy Cation (m/z 93): Loss of the entire methoxyethoxy side chain as a radical would lead to a phenoxy cation at m/z 93 .
-
Formation of the Methoxyethyl Cation (m/z 59): Cleavage of the aryl C-O bond could produce a methoxyethyl cation, [CH₂CH₂OCH₃]⁺, at m/z 59 .
-
Summary of Predicted Key Fragments:
| m/z Value | Proposed Fragment Structure | Rationale |
| 168 | [C₉H₁₂O₃]⁺• | Molecular Ion (M⁺•) |
| 123 | [HOC₆H₄OCH₂]⁺ | Loss of •CH₂OCH₃ radical via alpha-cleavage. |
| 107 | [C₇H₇O]⁺ | Formation of stable hydroxytropylium ion. |
| 93 | [C₆H₅O]⁺ | Loss of the entire side chain. |
| 59 | [C₃H₇O]⁺ | Methoxyethyl cation. |
Trustworthiness: Experimental Protocol for GC-MS Data Acquisition
This protocol provides a robust framework for the analysis of phenolic compounds, ensuring good chromatographic separation and clear mass spectral data.[15][16]
-
Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Derivatization (Optional but Recommended): a. The free phenolic hydroxyl group can cause peak tailing in gas chromatography. To improve chromatographic performance, derivatization is often employed.[15][17] b. A common method is silylation: React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the polar -OH group into a nonpolar -OSi(CH₃)₃ group. This increases volatility and reduces tailing.[17]
-
GC-MS Instrument Parameters: a. GC Column: A standard nonpolar or mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.[18] b. Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.[17][18] c. Carrier Gas: Helium at a constant flow rate of ~1 mL/min. d. Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of ~280 °C. This program allows for the separation of any potential impurities from the main analyte peak. e. MS Parameters (EI): i. Ionization Energy: 70 eV (standard for library matching). ii. Mass Range: Scan from m/z 40 to 400. iii. Source Temperature: ~230 °C.
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
Section 5: Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound using NMR, IR, and MS. While experimental data is not widely published, the principles of spectroscopy allow for a detailed and reliable forecast of the compound's spectral signature. The provided protocols represent industry-standard methodologies designed to produce high-quality, reproducible data for structural confirmation and purity assessment. By synthesizing predictive analysis with robust experimental design, researchers, scientists, and drug development professionals are well-equipped to confidently identify and characterize this important chemical entity.
References
- 1. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. depts.washington.edu [depts.washington.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. agilent.com [agilent.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 13. m.youtube.com [m.youtube.com]
- 14. whitman.edu [whitman.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to 4-(2-Methoxyethoxy)phenol (CAS 51980-60-0)
Abstract
This guide provides a comprehensive technical overview of 4-(2-Methoxyethoxy)phenol, identified by CAS number 51980-60-0. While the advanced structural requirements of the user request—such as signaling pathways—are more typical for complex pharmacologically active molecules, this document adapts that framework to provide a rigorous scientific profile of this important chemical intermediate. We will delve into its physicochemical properties, established synthesis protocols, and diverse applications, particularly its role as a versatile building block in the pharmaceutical, cosmetic, and polymer industries. The causality behind its utility, grounded in its unique phenolic and ether functionalities, will be a central theme. All data and protocols are supported by authoritative sources to ensure scientific integrity and practical applicability.
Core Identity and Physicochemical Profile
This compound is an organic compound characterized by a phenol ring substituted at the para (4-position) with a 2-methoxyethoxy group.[1] This structure, featuring both a reactive phenolic hydroxyl group and a stable ether linkage, dictates its chemical behavior and wide-ranging utility.[2]
Chemical Structure and Identifiers
-
IUPAC Name: this compound[3]
-
CAS Number: 51980-60-0[3]
-
Molecular Formula: C₉H₁₂O₃[1]
-
Synonyms: 4-(2-Methoxy-ethoxy)-phenol, p-(2-Methoxyethoxy)phenol[1][3]
Physicochemical Properties
The compound's physical and chemical data are crucial for its handling, storage, and application in synthesis and formulation. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White solid | [1] |
| Molecular Weight | 168.19 g/mol | [1][3] |
| Molecular Formula | C₉H₁₂O₃ | [1] |
| Purity | ≥ 95-98% (typical) | [1][4] |
| XLogP3 (LogP) | 1.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Polar Surface Area (PSA) | 38.7 Ų | [3] |
| Storage Conditions | Store at 0-8 °C in an inert atmosphere | [1][5] |
Synthesis and Manufacturing Insights
The synthesis of this compound is not publicly detailed in a standardized, step-by-step protocol across general chemical literature. However, its structure strongly suggests a synthesis pathway based on fundamental, well-established organic reactions. The most logical and industrially scalable approach is the Williamson ether synthesis.
Conceptual Synthesis Workflow: Williamson Ether Synthesis
This method involves the reaction of a phenoxide ion with a primary alkyl halide. The causality is straightforward: the hydroxyl proton of a phenol is acidic and can be removed by a base to form a potent nucleophile (phenoxide), which then displaces a halide from an electrophilic carbon center.
Workflow Diagram:
References
An In-depth Technical Guide to Determining the Solubility of 4-(2-Methoxyethoxy)phenol in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-(2-Methoxyethoxy)phenol in various organic solvents. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible experimental design.
Introduction: The Critical Role of Solubility in Scientific Research
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a fundamental physicochemical property that governs its behavior in various chemical processes.[1][2] Accurate solubility data is paramount for drug formulation, synthesis, purification, and crystallization.[1][2] In the context of drug discovery and development, poor solubility can lead to unpredictable in vitro results, diminished bioavailability, and underestimated toxicity, ultimately hindering a drug candidate's success.[3] This guide will provide the necessary theoretical and practical knowledge to accurately determine the solubility of this compound.
Physicochemical Properties of this compound
Before delving into solubility determination, it is crucial to understand the physicochemical properties of the solute, this compound.
| Property | Value | Source |
| Molecular Formula | C9H12O3 | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| Appearance | White solid | [5] |
| CAS Number | 51980-60-0 | [4][5] |
Note: The closely related compound 4-(2-Methoxyethyl)phenol has a reported melting point of 42-45 °C.[6] It is essential for the researcher to verify the melting point of their specific sample of this compound.
The structure of this compound, featuring a phenol group and an ether linkage, suggests it has both hydrogen bond donor (the phenolic hydroxyl group) and acceptor (the ether oxygens and the hydroxyl oxygen) capabilities. This duality will significantly influence its interaction with different organic solvents. The principle of "like dissolves like" is a useful starting point for predicting solubility behavior.[7][8] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.
Theoretical Framework for Solubility
While experimental determination is the gold standard, theoretical models can provide valuable predictions and insights into solubility.
The solubility of a solid in a liquid is governed by thermodynamic principles. A new activity coefficient model can be developed from the excess Gibbs free energy, considering factors like dielectric constants and Hildebrand solubility parameters of the solute and solvent.[9] Machine learning models informed by thermodynamics are also emerging as powerful tools for predicting the solubility of pharmaceuticals.[10]
Hansen Solubility Parameters are a powerful tool for predicting the miscibility of materials.[11][12] They are based on the principle that "like dissolves like" by quantifying the intermolecular forces between molecules.[11] Each molecule is assigned three parameters:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.[11]
By comparing the HSP values of this compound with those of various organic solvents, a researcher can predict which solvents are most likely to be effective. A smaller "distance" between the HSPs of the solute and solvent in "Hansen space" indicates a higher likelihood of dissolution.[11]
Experimental Determination of Solubility
The following section details the "gold standard" method for determining thermodynamic (equilibrium) solubility: the shake-flask method.[13][14]
The shake-flask method is widely recognized for its reliability in measuring equilibrium solubility.[13]
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (ensure purity is known)
-
A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of a suitable grade
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
Protocol:
-
Preparation of Solvent: Prepare the desired organic solvents.
-
Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The mixtures should be agitated for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal shaking time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
Workflow for the Shake-Flask Method
Caption: A flowchart of the shake-flask method for solubility determination.
For higher throughput screening or when only small amounts of the compound are available, alternative methods can be employed.
-
Temperature Variation (Crystal-Clear Point) Method: In this method, a suspension of known composition is gradually heated until all the solid dissolves. The temperature at which the solution becomes clear is the clear point, which corresponds to a point on the solubility curve.[15]
-
Solvent Addition Method: At a constant temperature, a solvent is incrementally added to a suspension of the solute until all the solid dissolves. The concentration at this "clear point" represents the solubility.[15][16] This method is particularly useful for determining solubility in mixed solvent systems.[16]
Logical Relationship of Solubility Determination Methods
Caption: Relationship between different methods for determining solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table.
Table of Expected Solubility Data for this compound
| Solvent | Polarity Index | Hydrogen Bonding | Solubility at 25°C (mg/mL) |
| Hexane | 0.1 | Non-polar, aprotic | To be determined |
| Toluene | 2.4 | Non-polar, aprotic | To be determined |
| Ethyl Acetate | 4.4 | Polar, aprotic | To be determined |
| Acetone | 5.1 | Polar, aprotic | To be determined |
| Ethanol | 4.3 | Polar, protic | To be determined |
| Methanol | 5.1 | Polar, protic | To be determined |
| Water | 10.2 | Polar, protic | To be determined |
The results should be interpreted in the context of the solvent properties and the structure of this compound. For instance, higher solubility would be expected in polar solvents capable of hydrogen bonding, such as ethanol and methanol, due to favorable interactions with the phenol and ether functionalities of the solute. Conversely, lower solubility would be anticipated in non-polar solvents like hexane.
Safety Precautions
This compound is classified as a hazardous substance. It may cause skin and serious eye irritation, and may cause respiratory irritation.[4][17] It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18][19] Always consult the Safety Data Sheet (SDS) before handling.[18][19][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(2-甲氧基乙基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.ws [chem.ws]
- 8. youtube.com [youtube.com]
- 9. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. cloudfront.zoro.com [cloudfront.zoro.com]
An In-depth Technical Guide to the Potential Biological Activities of 4-(2-Methoxyethoxy)phenol
Introduction
4-(2-Methoxyethoxy)phenol is an organic compound characterized by a phenol ring substituted with a methoxyethoxy group at the para position.[1] While its primary documented applications are in the industrial realm, particularly as an antioxidant and preservative in cosmetic formulations and as a key intermediate in the synthesis of various pharmaceuticals, its structural features suggest a compelling potential for a range of biological activities.[2] This guide provides a comprehensive exploration of these potential activities, grounded in the established biological profiles of structurally analogous compounds.
Phenolic compounds, as a broad class, are renowned for their diverse pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] The presence of a hydroxyl group directly attached to the aromatic ring is a cornerstone of this activity, enabling the donation of a hydrogen atom to neutralize free radicals.[7] Furthermore, the methoxy substituent is a common motif in many biologically active natural phenols, often modulating their potency and metabolic stability.[8][9][10]
This document will delve into the theoretical framework and provide actionable experimental protocols for investigating the antioxidant, anti-inflammatory, antimicrobial, and potential neuroactive properties of this compound. The methodologies are designed to be robust and self-validating, providing researchers and drug development professionals with a solid foundation for their investigations.
Potential Antioxidant Activity
The phenolic hydroxyl group is a strong predictor of antioxidant capacity.[7] This activity is primarily attributed to the ability to scavenge free radicals, a key process in mitigating oxidative stress implicated in numerous pathological conditions.
Scientific Rationale
The antioxidant potential of phenolic compounds is well-established.[11][12] The methoxy group on the benzene ring can further enhance this activity.[7] Structurally related methoxyphenols have demonstrated significant antioxidant effects in various assays.[8][13] Therefore, it is hypothesized that this compound will exhibit radical scavenging and reducing activities.
Experimental Protocols
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3][13]
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each dilution to 150 µL of the DPPH solution.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
Principle: This method assesses the antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex.[7][13]
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the test compound, standard (FeSO₄·7H₂O), or blank to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the ferrous sulfate standard and express the results as Fe²⁺ equivalents.
-
Data Presentation
| Compound | DPPH IC50 (µM) | FRAP Value (µmol Fe²⁺/µmol) |
| This compound (Hypothetical) | To be determined | To be determined |
| Eugenol[10] | 25.5 | 1.8 |
| Vanillin[10] | >1000 | 0.5 |
| Ascorbic Acid (Control) | 8.7 | 2.0 |
Potential Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[6][12][14][15]
Scientific Rationale
Numerous methoxyphenol derivatives have demonstrated potent anti-inflammatory properties.[8][13][16] For instance, 2-Methoxy-4-vinylphenol has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS).[16] Given these precedents, this compound is a promising candidate for possessing anti-inflammatory activity.
Experimental Protocols
-
Principle: This assay measures the ability of a compound to inhibit the production of NO, a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Determine cell viability using the MTT assay to rule out cytotoxicity.
-
-
Principle: This experiment quantifies the inhibitory effect of the test compound on the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated macrophages.
-
Procedure:
-
Follow the same cell culture and treatment protocol as for the NO inhibition assay.
-
After the 24-hour incubation period, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
-
Signaling Pathway Visualization
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Potential Antimicrobial Activity
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Phenolic compounds have a long history of use as antiseptics and have been shown to possess broad-spectrum antimicrobial activity.[5]
Scientific Rationale
The antimicrobial properties of various natural and synthetic phenols are well-documented.[9][10][17][18] Their mechanism of action often involves disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[17] The structural similarities of this compound to known antimicrobial phenols suggest its potential as an antimicrobial agent.[18]
Experimental Protocols
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction in bacterial density.
-
Procedure:
-
Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Perform a broth microdilution assay in a 96-well plate.
-
Prepare two-fold serial dilutions of this compound in the appropriate broth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration with no visible turbidity.
-
To determine the MBC, subculture aliquots from the clear wells onto agar plates and incubate. The MBC is the lowest concentration that shows no growth.
-
Experimental Workflow Visualization
Caption: Workflow for MIC and MBC determination.
Potential Neuroactive Properties
The structural relationship of this compound to known centrally acting muscle relaxants like mephenesin warrants an investigation into its potential effects on the central nervous system.[19][20][21][22][23]
Scientific Rationale
Mephenesin, a cresol glyceryl ether, produces muscle relaxation by acting on the central nervous system.[22] Although its use is limited due to a short duration of action and a low therapeutic index, its derivatives have led to the development of other important drugs.[20] Given the structural similarities, this compound could potentially interact with neuronal targets, such as NMDA receptors, which are known targets of mephenesin.[21][23]
Proposed In Vitro and In Vivo Studies
-
In Vitro:
-
Receptor Binding Assays: Evaluate the binding affinity of this compound to a panel of CNS receptors, including NMDA, GABA-A, and glycine receptors.
-
Electrophysiology: Use patch-clamp techniques on cultured neurons to assess the compound's effects on ion channel activity.
-
-
In Vivo (Rodent Models):
-
Rotarod Test: To assess motor coordination and potential muscle relaxant effects.
-
Open Field Test: To evaluate general locomotor activity and potential sedative or anxiolytic effects.
-
Hot Plate Test: To screen for potential analgesic properties.
-
Conclusion
While direct biological data for this compound is currently sparse, a thorough analysis of its chemical structure and the activities of related compounds provides a strong foundation for hypothesizing its potential as a bioactive agent. The proposed antioxidant, anti-inflammatory, antimicrobial, and neuroactive properties are all plausible and warrant experimental investigation. The detailed protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers and drug development professionals to unlock the therapeutic potential of this intriguing molecule. Rigorous and systematic evaluation, as outlined herein, will be crucial in determining the true biological activity profile of this compound and its potential applications in human health.
References
- 1. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Non-Halogenated Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Antioxidant and Anti-Inflammatory Actions of Polyphenols from Red and White Grape Pomace in Ischemic Heart Diseases | MDPI [mdpi.com]
- 15. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 19. An evaluation of the structure-activity relationships of a series of analogues of mephenesin and strychnine on the response to pressure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mephenesin - Wikipedia [en.wikipedia.org]
- 21. file.medchemexpress.com [file.medchemexpress.com]
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role of 4-(2-Methoxyethoxy)phenol as a metoprolol intermediate
An In-depth Technical Guide to the Role of 4-(2-Methoxyethoxy)phenol as a Metoprolol Intermediate
Authored by a Senior Application Scientist
Metoprolol, a cardioselective β-1 adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension and angina pectoris.[1] The industrial synthesis of this critical pharmaceutical agent relies on a robust and efficient chemical pathway, at the heart of which lies the key intermediate: this compound. This technical guide provides an in-depth exploration of the synthesis and role of this compound in the manufacturing of Metoprolol. We will dissect the synthetic pathway, elucidate the causality behind critical process parameters, present detailed experimental protocols, and discuss the formation of impurities. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital manufacturing process.
Introduction: The Significance of Metoprolol and its Synthesis
Metoprolol is a widely prescribed medication for treating a range of cardiovascular conditions.[1][2] Its therapeutic efficacy is primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for the β-1 adrenergic receptor than its (R)-counterpart.[3] Consequently, modern synthetic strategies increasingly focus on producing enantiomerically pure (S)-Metoprolol.[4][5]
The most common and industrially viable synthesis of Metoprolol proceeds via a two-step sequence starting from this compound.[1][6] This pathway involves an initial epoxidation followed by an amination reaction. The purity, yield, and cost-effectiveness of the final Metoprolol active pharmaceutical ingredient (API) are critically dependent on the precise control and optimization of each step, beginning with the quality of the this compound intermediate.
The Keystone Intermediate: this compound
This compound is a phenol derivative that serves as the structural backbone for the phenoxy-propanolamine portion of the Metoprolol molecule.[7][8] Its synthesis is a crucial preliminary stage in the overall manufacturing process.
Synthesis of this compound
While commercially available, understanding the synthesis of this intermediate provides a complete picture of the Metoprolol supply chain. A common route starts from the readily available 4-hydroxyacetophenone.[7][8][9] The process involves three primary transformations: bromination, methoxide-bromide exchange, and finally, reduction.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 4-Hydroxyacetophenone
-
Step 1: Bromination of 4-Hydroxyacetophenone.
-
Dissolve 4-hydroxyacetophenone in a suitable solvent mixture such as ethyl acetate and chloroform.
-
Slowly add a solution of bromine in the same solvent system. The reaction can be catalyzed by a small amount of aluminum chloride.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain crude α-bromo-4-hydroxyacetophenone.[10]
-
-
Step 2: Preparation of α-methoxy-4-hydroxyacetophenone.
-
In an inert atmosphere, dissolve the α-bromo-4-hydroxyacetophenone from the previous step in methanol.
-
Slowly add this solution to a stirred solution of sodium methoxide in methanol. A precipitate of sodium bromide will form.[9][10]
-
After the reaction is complete (typically 2 hours), remove the solvent. Dissolve the residue in water, adjust the pH to ~6, and extract the product with ethyl acetate.[10]
-
Dry the combined organic phases and concentrate to yield α-methoxy-4-hydroxyacetophenone.[9][10]
-
-
Step 3: Reduction to 4-(2′-methoxyethyl)phenol.
-
In a high-pressure autoclave, combine the α-methoxy-4-hydroxyacetophenone with a suitable solvent (e.g., methanol) and a hydrogenation catalyst (e.g., 10% Pd/C).[10]
-
Purge the system with nitrogen and then hydrogen. Pressurize the autoclave with hydrogen gas (e.g., 300 psig) and heat to around 80°C for approximately 2 hours.[7][10]
-
After cooling and venting, filter the mixture to remove the catalyst. The filtrate contains the final product, 4-(2′-methoxyethyl)phenol, which can be purified further by distillation or recrystallization.[10]
-
The Core Transformation: Synthesis of Metoprolol
The conversion of this compound to Metoprolol is the central part of the manufacturing process. It is a two-step reaction sequence that must be carefully controlled to ensure high yield and purity.[1]
Caption: General synthetic workflow for Metoprolol.
Step 1: Epoxidation - Formation of the Glycidyl Ether Intermediate
The first step is the reaction of this compound with epichlorohydrin in the presence of a base to form the key epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[1][11]
Causality and Experimental Choices: The primary goal of this step is to achieve high purity and yield of the epoxide, often to avoid a costly high-vacuum distillation purification step before proceeding to the next stage.[6][12][13] This is accomplished through careful optimization of reaction parameters.
-
Temperature: The reaction temperature is maintained in a narrow range, typically 40-45°C.[12][14] Lower temperatures (0-25°C) result in significantly longer reaction times (15-20 hours), while higher temperatures (50-70°C) can lead to the formation of by-products.[6][12][13] The 40-45°C range provides an optimal balance of reaction rate and impurity control.[12]
-
Molar Ratio: A slight excess of epichlorohydrin is used. A molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin in the range of 1:1.1 to 1:1.4 is recommended to drive the reaction to completion while minimizing unreacted phenol.[14]
-
Base and pH Control: An inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[1][12] After the reaction, the organic phase is washed with water. Maintaining the pH of this wash water between 7 and 8 is critical to remove the base and salts without hydrolyzing the newly formed epoxide ring, which would form an undesired diol impurity (Metoprolol Impurity D).[12][13][15]
| Parameter | Optimized Value/Range | Rationale & Expected Outcome | Reference |
| Molar Ratio (Phenol:Epichlorohydrin) | 1:1.1 to 1:1.4 | Ensures complete conversion of the phenol; minimizes starting material in the product. | [14] |
| Temperature | 40-45°C | Optimal balance of reaction speed and minimal side-product formation. | [12][14] |
| Base | Sodium or Potassium Hydroxide | Efficiently generates the phenoxide nucleophile for reaction. | [1][12] |
| pH of Water Wash | 7-8 | Prevents hydrolysis of the epoxide intermediate, ensuring high purity. | [12][13] |
Table 1: Optimized Reaction Conditions for Epoxide Formation.
Experimental Protocol: Synthesis of the Epoxide Intermediate
-
In a reaction vessel, combine 4-(2-methoxyethyl)phenol and epichlorohydrin in a molar ratio of approximately 1:1.3.[14]
-
Add an aqueous solution of sodium or potassium hydroxide.
-
Maintain the reaction temperature between 40°C and 45°C with stirring for 3 to 5 hours.[12][13]
-
Upon completion, separate the organic and aqueous phases.
-
Wash the organic phase three times with water, ensuring the pH is maintained between 7 and 8.[12][13]
-
Traces of water can be removed from the organic phase by azeotropic distillation under vacuum at a temperature below 55°C.[13] The resulting epoxide intermediate is often used directly in the next step without further purification.[12]
Step 2: Amination - Ring-Opening of the Epoxide
The epoxide intermediate undergoes a nucleophilic ring-opening reaction with isopropylamine to form the Metoprolol base.[1] This reaction is a classic example of an SN2 attack on an epoxide.
Causality and Experimental Choices:
-
Reagent: Isopropylamine acts as both the nucleophile and, in some processes, the solvent.[13] Using a large excess of isopropylamine can increase reaction rates but adds significant cost and requires extensive recovery operations.[12] Optimized processes use a more controlled amount in the presence of a solvent like isopropanol or methanol, or run solvent-free at a slightly elevated temperature.[1][6]
-
Temperature: The initial addition of isopropylamine to the epoxide is often done at a lower temperature (10-25°C) to control the initial exotherm.[14] The reaction is then heated to 50-55°C to ensure completion.[6][14][16] Running the reaction at higher temperatures under pressure is also described but requires specialized equipment.[6]
-
Purity and Yield: By carefully controlling the reaction conditions and using the high-purity epoxide from the previous step, a Metoprolol base with a purity greater than 99% and a yield of 88-89% can be achieved.[12][14]
Experimental Protocol: Synthesis of Metoprolol Base
-
Charge the epoxide intermediate into a suitable reaction vessel.
-
Slowly add isopropylamine while maintaining the temperature below 25°C.[14]
-
Once the addition is complete, raise the temperature to 50-55°C and continue the reaction until completion, as monitored by a suitable analytical method (e.g., HPLC or TLC).[6][14]
-
After the reaction, quench the mixture with water. The product can be extracted using a solvent like toluene.[12]
-
The organic layer is washed with water to remove excess isopropylamine.
-
The solvent is distilled off under vacuum to yield the crude Metoprolol base.[12]
Asymmetric Synthesis: Targeting the (S)-Enantiomer
For enhanced therapeutic benefit and to minimize potential side effects, the synthesis of the active (S)-Metoprolol is highly desirable.[3] This is achieved through asymmetric synthesis, most commonly by using a chiral starting material.
The most direct approach is to replace racemic epichlorohydrin in Step 1 with an enantiomerically pure version. To produce (S)-Metoprolol, (R)-epichlorohydrin is used as the chiral precursor.[4][14] The stereochemistry of the epoxide dictates the stereochemistry of the final product.
Caption: Asymmetric synthesis workflow for (S)-Metoprolol.
Final Steps: Purification and Salt Formation
The crude Metoprolol base is purified and converted into a stable, crystalline, and pharmaceutically acceptable salt. Metoprolol succinate and tartrate are common forms.[12][13]
-
Purification: The Metoprolol base can be purified by crystallization from a suitable solvent like acetone.[12]
-
Salt Formation: A stoichiometric amount of the desired acid (e.g., succinic acid or tartaric acid) dissolved in a solvent (e.g., acetone) is added to the purified Metoprolol base solution.[12][13]
-
pH Control: The pH of the mixture is carefully adjusted (e.g., 7.2 ± 0.1 for succinate, 6.2 ± 0.1 for tartrate) to maximize the yield and purity of the salt.[12][14]
-
Crystallization: The resulting salt is crystallized, often by refluxing and then cooling the solution, filtered, and dried to yield the final, highly pure API.[12][13] The final product can achieve purity levels greater than 99.8%.[13]
Conclusion
This compound is an indispensable intermediate in the industrial production of Metoprolol. The efficiency, cost, and purity of the final drug product are directly linked to the synthetic steps involving this key molecule. A thorough understanding of the reaction mechanisms, the rationale behind the optimized process parameters for epoxidation and amination, and the strategies for asymmetric synthesis are crucial for professionals in the field of drug development and manufacturing. By applying the principles and protocols outlined in this guide, researchers and scientists can navigate the synthesis of Metoprolol with enhanced control and scientific rigor.
References
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- 5. researchgate.net [researchgate.net]
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- 7. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 12. US20050107635A1 - Metoprolol manufacturing process - Google Patents [patents.google.com]
- 13. WO2005046568A2 - Process for manufacture of metoprolol and salts thereof - Google Patents [patents.google.com]
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- 15. acgpubs.org [acgpubs.org]
- 16. Improved Synthesis And Preparation Of Metoprolol And Its Salts [quickcompany.in]
physical characteristics of 4-(2-Methoxyethoxy)phenol solid state
An In-Depth Technical Guide to the Solid-State Physical Characteristics of 4-(2-Methoxyethoxy)phenol
Abstract
For researchers, scientists, and drug development professionals, a comprehensive understanding of the solid-state properties of pharmaceutical intermediates is paramount to ensuring the quality, stability, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a detailed exploration of the physical characteristics of this compound (CAS No. 51980-60-0), a key building block in various pharmaceutical syntheses. While specific experimental data for this compound is not extensively published, this guide establishes a framework for its complete solid-state characterization. It details the critical analytical techniques, explains the causality behind experimental choices, and provides field-proven protocols to empower researchers in their own laboratory settings.
Introduction: The Critical Role of Solid-State Chemistry
This compound is an organic compound featuring a phenolic ring substituted with a methoxyethoxy group. Its structure makes it a versatile intermediate in the synthesis of more complex molecules, including APIs and cosmetic ingredients.[1][2] The journey from an intermediate to a final drug product is fraught with challenges, many of which are rooted in the physical form of the materials used.
The solid-state properties of a compound—such as its crystal structure, melting point, and stability—are not mere physical descriptors; they are critical determinants of its behavior during manufacturing, formulation, and ultimately, its bioavailability in the body.[3][4][5] Phenomena such as polymorphism, where a single molecule can exist in multiple crystalline forms, can dramatically alter a drug's solubility and dissolution rate, thereby impacting its therapeutic effect.[3][6] Therefore, rigorous characterization of the solid state is a non-negotiable aspect of modern drug development, ensuring batch-to-batch consistency and de-risking the development pipeline.[7]
This guide will detail the essential methodologies for a thorough solid-state analysis of this compound.
Fundamental Physicochemical Properties
The foundational step in characterizing any chemical substance is to confirm its identity and basic properties. For this compound, the known properties are summarized below.
| Property | Data | Source |
| CAS Number | 51980-60-0 | [1][2][8] |
| Molecular Formula | C₉H₁₂O₃ | [1][2][8][9] |
| Molecular Weight | 168.19 g/mol | [1][2][8] |
| Appearance | White Solid | [1][2] |
| Solubility | Excellent solubility in organic solvents | [1] |
Table 1: Known Physicochemical Properties of this compound.
Thermal Analysis: Unveiling Thermal Transitions
Thermal analysis techniques are indispensable for determining the stability, purity, and physical transitions of a solid material. Differential Scanning Calorimetry (DSC) is a cornerstone of this analysis.
The Principle of Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] Both the sample and an inert reference (typically an empty pan) are heated at a constant rate. When the sample undergoes a thermal transition, such as melting or crystallization, it will require more or less heat than the reference to maintain the same temperature. This difference in heat flow is recorded, producing a thermogram that reveals critical information.
-
Glass Transition (Tg): Appears as a step-like change in the baseline, indicating the transition from a rigid, amorphous state to a more flexible, rubbery state.
-
Crystallization: An exothermic peak, as the sample releases energy upon arranging into a more ordered crystalline structure.
-
Melting: An endothermic peak, as the sample absorbs energy to break the crystal lattice and transition to a liquid state. The peak onset provides the melting point, and the area under the peak corresponds to the enthalpy of fusion.[11][12]
Experimental Protocol: DSC Analysis
This protocol provides a generalized procedure for analyzing a small organic molecule like this compound.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 3-5 mg of the solid this compound sample into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating. Prepare an identical empty, sealed pan to serve as the reference.
-
Thermal Program: Place both the sample and reference pans into the DSC cell. Program the instrument with the following parameters:
-
Equilibrate at 25°C.
-
Ramp the temperature at a linear rate of 10°C/min up to a temperature sufficiently above the expected melting point (e.g., 250°C).
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create a stable, non-reactive atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram. Determine the onset temperature of any endothermic peaks to identify the melting point. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).[13]
Visualization: DSC Experimental Workflow
Caption: Workflow for DSC analysis of a solid organic compound.
Crystallinity and Polymorphism: The Heart of Solid-State Science
The arrangement of molecules in the solid state dictates the material's properties. A compound can be amorphous (disordered) or crystalline (highly ordered). Furthermore, crystalline materials can exhibit polymorphism, existing in multiple distinct crystal structures.
The Importance of Polymorph Screening
Different polymorphs of the same API can have different melting points, solubilities, and stabilities.[3] An unstable polymorph could unexpectedly convert to a more stable, less soluble form during storage, leading to a loss of bioavailability and therapeutic failure. Regulatory agencies like the FDA require thorough solid-state characterization to control for polymorphism.[14] Therefore, identifying the most stable polymorph early in development is a critical risk-mitigation strategy.[7]
The Principle of X-Ray Powder Diffraction (XRPD)
XRPD is the gold standard for identifying crystalline phases.[15] When a beam of X-rays is directed at a crystalline sample, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles. The resulting diffraction pattern of peak positions and intensities is a unique "fingerprint" for a specific crystalline structure.[16]
-
Crystalline materials produce a pattern of sharp, well-defined peaks.
-
Amorphous materials lack long-range order and produce a broad, diffuse halo instead of sharp peaks.[16]
By comparing the XRPD pattern of a sample to a database or a reference standard, one can unambiguously identify the solid form.[17][18]
Experimental Protocol: XRPD Analysis for Polymorph Identification
-
Sample Preparation: Gently grind the solid sample to a fine, uniform powder (typically <10 µm particle size) to minimize preferred orientation effects, which can alter peak intensities.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
-
Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, which typically include:
-
X-ray Source: Copper (Cu Kα) radiation is standard.
-
Scan Range (2θ): A typical range is 2° to 40°.
-
Step Size: 0.02° per step.
-
Scan Speed/Dwell Time: e.g., 1°/minute.
-
-
Data Collection: Initiate the scan. The detector rotates around the sample, measuring the intensity of diffracted X-rays at each angle (2θ).
-
Data Analysis:
-
Process the raw data to produce a diffractogram (Intensity vs. 2θ).
-
Compare the peak positions (in degrees 2θ) and relative intensities to known patterns from databases (e.g., ICDD PDF®) or from previously analyzed reference lots.
-
For polymorph screening, compare patterns from samples crystallized under different conditions (e.g., different solvents, temperatures) to identify unique patterns corresponding to different polymorphs.
-
Visualization: Polymorphism Screening Workflow
Caption: Logical workflow for polymorph screening in drug development.
Solid-State Spectroscopic Characterization
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the molecular structure and bonding within the solid material.
Principles of FTIR and Raman Spectroscopy
Both techniques probe the vibrational modes of molecules, providing a unique chemical fingerprint.[19]
-
FTIR Spectroscopy: Measures the absorption of infrared light by the sample. It is particularly sensitive to polar functional groups with strong dipole moment changes, such as the O-H (hydroxyl) and C=O (carbonyl) groups.[19]
-
Raman Spectroscopy: Measures the inelastic scattering of monochromatic laser light. It is highly sensitive to non-polar, symmetric bonds, such as C-C bonds in aromatic rings.[20]
Because their selection rules are different, they provide complementary information. For this compound, FTIR would be excellent for observing the phenolic O-H stretch, while Raman would be ideal for characterizing the phenyl ring vibrations.[21][22]
Experimental Protocol: Solid-State Analysis by ATR-FTIR
Attenuated Total Reflectance (ATR) is a common FTIR sampling technique for solids that requires minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Scan: Collect the infrared spectrum of the sample. A typical scan would be over the range of 4000-400 cm⁻¹, averaging 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (absorbance vs. wavenumber) can be used to identify characteristic functional groups (e.g., a broad O-H stretch around 3300 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and C-O ether stretches around 1100-1250 cm⁻¹).
Conclusion
The solid-state characterization of this compound is a multi-faceted process essential for its successful application in pharmaceutical development. While a complete experimental profile is not publicly available, this guide provides the scientific rationale and validated methodologies required to obtain it. Through a synergistic application of thermal analysis (DSC), structural analysis (XRPD), and vibrational spectroscopy (FTIR/Raman), researchers can build a comprehensive understanding of the material's properties. This knowledge is fundamental to controlling polymorphism, ensuring stability, and ultimately developing safe and effective medicines.
References
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- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(2-Methoxyethoxy)phenol: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-Methoxyethoxy)phenol, a key chemical intermediate in the pharmaceutical industry. This document delves into its chemical and physical properties, synthesis, analytical characterization, and its significant role in the manufacturing of widely-used therapeutics.
Core Properties of this compound
This compound is an organic compound characterized by a phenol ring substituted with a methoxyethoxy group at the para position. This structural arrangement imparts specific chemical properties that are pivotal to its utility in organic synthesis.
Molecular Identity and Physicochemical Characteristics
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₃ | |
| Molecular Weight | 168.19 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 51980-60-0 | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of this compound
The synthesis of this compound is a critical process for its application in the pharmaceutical industry. A common and well-documented synthetic route starts from the readily available precursor, 4-hydroxyacetophenone. This multi-step synthesis is a cornerstone for the subsequent production of more complex active pharmaceutical ingredients.
Synthetic Pathway Overview
The synthesis generally proceeds through the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange to form an intermediate, which is then reduced to yield this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol outlines a laboratory-scale synthesis of this compound.
Step 1: Bromination of 4-Hydroxyacetophenone
-
Dissolve 4-hydroxyacetophenone in a suitable solvent system, such as a mixture of ethyl acetate and chloroform.
-
Slowly add a solution of bromine in the same solvent system to the 4-hydroxyacetophenone solution. The reaction is typically carried out at room temperature.
-
The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude α-bromo-4-hydroxyacetophenone.
Step 2: Methoxide-Bromide Exchange
-
Dissolve the crude α-bromo-4-hydroxyacetophenone in methanol.
-
Add a solution of sodium methoxide in methanol dropwise to the reaction mixture.
-
The reaction is stirred for a specified period, during which the precipitation of sodium bromide may be observed.
-
After the reaction is complete, the solvent is removed, and the residue is worked up by dissolving in water, adjusting the pH, and extracting with an organic solvent to yield α-methoxy-4-hydroxyacetophenone.
Step 3: Reduction to this compound
-
The α-methoxy-4-hydroxyacetophenone is dissolved in a suitable solvent like methanol in a hydrogenation apparatus.
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the mixture.
-
The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the reduction is complete.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound.
Application in Drug Development: The Synthesis of Metoprolol
The primary and most significant application of this compound in the pharmaceutical industry is its role as a key starting material in the synthesis of Metoprolol. Metoprolol is a selective β₁ receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris.
Metoprolol Synthesis Pathway
The conversion of this compound to Metoprolol is a well-established two-step process involving an initial epoxidation followed by amination.
Caption: Synthesis of Metoprolol from this compound.
Detailed Experimental Protocol for Metoprolol Synthesis
Step 1: Epoxidation
-
This compound is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium hydroxide.
-
The reaction is typically carried out in an aqueous medium or a suitable organic solvent.
-
The reaction temperature and time are controlled to optimize the formation of the epoxide intermediate, 1-(4-(2-methoxyethoxy)phenoxy)-2,3-epoxypropane.
-
After the reaction, the organic phase containing the epoxide is separated and may be washed before proceeding to the next step.
Step 2: Amination
-
The crude epoxide intermediate is reacted with isopropylamine. This reaction can be performed with or without a solvent.
-
When a solvent is used, methanol is a common choice.
-
The reaction involves the nucleophilic attack of the isopropylamine on the epoxide ring, leading to its opening and the formation of Metoprolol.
-
The crude Metoprolol is then purified, often by recrystallization from a suitable solvent, to obtain the final active pharmaceutical ingredient.
Analytical Characterization
The rigorous analytical characterization of this compound is essential to ensure its purity and identity, particularly when it is used as a starting material in the synthesis of pharmaceuticals. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. While specific, publicly available spectra are not readily found, predicted spectral data can be used for preliminary identification. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the protons of the methoxyethoxy group, and the phenolic hydroxyl proton. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the phenolic group, C-O stretching of the ether linkages, and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (168.19 g/mol ), which is crucial for confirming its identity.
Chromatographic Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for identifying and quantifying impurities that may be present in the synthesized material.
Biological Activity
While the primary role of this compound in drug development is as a synthetic intermediate, there have been some suggestions of its potential intrinsic biological activities. However, robust and conclusive scientific evidence to support these claims is currently lacking in the public domain. Some sources have alluded to potential antihypertensive properties, but detailed studies, including in vitro and in vivo data, are needed to substantiate these assertions. Therefore, at present, its utility is firmly established in its capacity as a building block for more complex and biologically active molecules like Metoprolol.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its potential hazards, handling, storage, and disposal.
Conclusion
This compound is a molecule of significant industrial importance, primarily serving as a cornerstone in the synthesis of the widely prescribed cardiovascular drug, Metoprolol. Its well-defined synthesis and chemical properties make it a valuable intermediate for medicinal chemists and pharmaceutical manufacturers. While the exploration of its intrinsic biological activities remains an area for potential future research, its current role in enabling the production of life-saving medications is undeniable. This guide has provided a detailed overview of its synthesis, characterization, and key application, offering a valuable resource for professionals in the field of drug development.
Navigating the Synthesis of Methoxy-Phenolic Ethers: A Technical Guide
An In-depth Exploration of the Synthesis of 4-(2-Methoxyethyl)phenol, a Key Pharmaceutical Intermediate, and a Proposed Route to 4-(2-Methoxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methoxy-Phenolic Ethers
Phenolic ethers are a class of organic compounds with significant applications across various industries, including pharmaceuticals, cosmetics, and polymer science. Their unique chemical properties, imparted by the ether linkage to an aromatic ring, make them valuable intermediates in the synthesis of more complex molecules. This guide provides a comprehensive overview of the discovery and history of the synthesis of a key phenolic ether, 4-(2-methoxyethyl)phenol, an important precursor in the manufacture of the beta-blocker Metoprolol.[1][2][3][4][5]
It is important to note a common point of confusion in nomenclature. While this guide primarily focuses on the well-documented synthesis of 4-(2-methoxyethyl)phenol , it will also address the synthesis of the closely related This compound . The available literature is overwhelmingly centered on the former, likely due to its established role in pharmaceutical manufacturing.[1][2][3][4][5] This guide will first detail the established synthetic routes to 4-(2-methoxyethyl)phenol and then, based on fundamental principles of organic chemistry, propose a viable synthetic pathway for this compound.
Part 1: The Synthesis of 4-(2-Methoxyethyl)phenol: A Historical and Technical Perspective
The development of synthetic routes to 4-(2-methoxyethyl)phenol has been driven by its critical role as an intermediate in the production of Metoprolol, a widely used cardioselective β₁-adrenergic receptor blocker for treating hypertension and other cardiovascular conditions.[1][5]
Early Synthetic Approaches: A Foundation in Classical Reactions
While a definitive "discovery" of 4-(2-methoxyethyl)phenol is not clearly documented in a singular event, its synthesis emerged from the application of established organic reactions to create precursors for pharmaceuticals. Early methods likely relied on fundamental ether synthesis reactions, with refinements over time to improve yield, purity, and industrial scalability.
The Dominant Industrial Synthesis: A Multi-step Pathway from 4-Hydroxyacetophenone
The most prevalent and well-documented industrial synthesis of 4-(2-methoxyethyl)phenol commences with the readily available starting material, 4-hydroxyacetophenone.[1][2][3] This multi-step process is outlined below.
Experimental Protocol 1: Synthesis of 4-(2-Methoxyethyl)phenol from 4-Hydroxyacetophenone
This protocol is a composite of methodologies described in various patents and publications.[1][2][3][5]
Step 1: α-Bromination of 4-Hydroxyacetophenone
-
Objective: To introduce a bromine atom at the alpha position to the carbonyl group of 4-hydroxyacetophenone, creating a reactive site for subsequent nucleophilic substitution.
-
Reagents and Materials:
-
4-hydroxyacetophenone
-
Copper(II) bromide (CuBr₂) or Bromine (Br₂)
-
Ethyl acetate
-
Chloroform
-
-
Procedure:
-
Dissolve 4-hydroxyacetophenone in a mixture of ethyl acetate and chloroform.
-
In a separate flask, prepare a suspension of Copper(II) bromide in ethyl acetate.
-
Add the 4-hydroxyacetophenone solution to the CuBr₂ suspension.
-
Reflux the mixture. The reaction progress can be monitored by observing a color change from green to pink.
-
Upon completion, cool the reaction mixture and filter to remove the copper salts.
-
The filtrate is concentrated under reduced pressure to yield crude α-bromo-4-hydroxyacetophenone.[5]
-
Step 2: Methoxide-Bromide Exchange to form α-Methoxy-4-hydroxyacetophenone
-
Objective: To replace the bromine atom with a methoxy group via a nucleophilic substitution reaction.
-
Reagents and Materials:
-
α-bromo-4-hydroxyacetophenone
-
Methanol
-
Sodium methoxide (NaOCH₃) or Sodium hydroxide (NaOH)
-
-
Procedure (using Sodium Hydroxide):
-
Dissolve α-bromo-4-hydroxyacetophenone in methanol.
-
Prepare a saturated solution of sodium hydroxide in methanol.
-
Add the sodium hydroxide/methanol solution dropwise to the α-bromo-4-hydroxyacetophenone solution.
-
After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction.
-
The mixture is then acidified (e.g., with HCl) to a neutral pH, which causes the product, α-methoxy-4-hydroxyacetophenone, to precipitate.
-
Step 3: Catalytic Hydrogenation to 4-(2-Methoxyethyl)phenol
-
Objective: To reduce the ketone functionality of α-methoxy-4-hydroxyacetophenone to a methylene group, yielding the final product.
-
Reagents and Materials:
-
α-methoxy-4-hydroxyacetophenone
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen chloride (HCl) (optional, to maintain an acidic environment)
-
-
Procedure:
-
In a hydrogenation apparatus, dissolve α-methoxy-4-hydroxyacetophenone in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the reactor with hydrogen gas (e.g., 50 psig) and stir the reaction at room temperature or slightly elevated temperature.
-
Monitor the reaction for the uptake of hydrogen to determine completion.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated from the filtrate to yield 4-(2-methoxyethyl)phenol.[5][6][7]
-
Data Summary: Reaction Conditions and Yields
| Step | Key Reagents | Solvent(s) | Typical Temperature | Typical Yield | Reference(s) |
| α-Bromination | 4-hydroxyacetophenone, CuBr₂ | Ethyl acetate, Chloroform | Reflux | ~76% | [2] |
| Methoxide Exchange | α-bromo-4-hydroxyacetophenone, NaOH | Methanol | Room Temperature | ~85% | [1][2] |
| Hydrogenation | α-methoxy-4-hydroxyacetophenone, H₂, Pd/C | Methanol | 25-50°C | 47-59% | [6][7] |
Logical Flow of the Synthesis of 4-(2-Methoxyethyl)phenol
Caption: Multi-step synthesis of 4-(2-Methoxyethyl)phenol.
Part 2: A Proposed Synthetic Route for this compound
While specific historical and detailed industrial synthesis protocols for this compound are not as readily available in the public domain, a logical and efficient synthesis can be designed based on the principles of the Williamson ether synthesis. This method is a cornerstone of ether formation in organic chemistry.[8][9][10]
The Williamson Ether Synthesis: A Foundational Approach
Developed by Alexander Williamson in 1850, the Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[8] This Sₙ2 reaction is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[8][11]
Proposed Synthesis of this compound via Williamson Ether Synthesis
This proposed synthesis utilizes hydroquinone as the starting phenol and 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide) as the alkylating agent.
Experimental Protocol 2: Proposed Synthesis of this compound
Step 1: Formation of the Phenoxide
-
Objective: To deprotonate one of the hydroxyl groups of hydroquinone to form the more nucleophilic monosodium salt.
-
Reagents and Materials:
-
Hydroquinone
-
Sodium hydroxide (NaOH) or Sodium methoxide (NaOCH₃)
-
A suitable solvent (e.g., methanol, ethanol, or dimethylformamide)
-
-
Procedure:
-
Dissolve hydroquinone in the chosen solvent.
-
Add an equimolar amount of a strong base (e.g., NaOH) to selectively form the monosodium salt of hydroquinone. The reaction is typically performed at room temperature.
-
Step 2: Etherification
-
Objective: To react the phenoxide with 2-methoxyethyl halide to form the desired ether linkage.
-
Reagents and Materials:
-
Monosodium salt of hydroquinone
-
2-methoxyethyl chloride or 2-methoxyethyl bromide
-
A suitable polar aprotic solvent (e.g., dimethylformamide - DMF, or dimethyl sulfoxide - DMSO) to facilitate the Sₙ2 reaction.[10]
-
-
Procedure:
-
To the solution containing the monosodium salt of hydroquinone, add 2-methoxyethyl halide.
-
Heat the reaction mixture to facilitate the substitution reaction. The reaction temperature will depend on the specific halide and solvent used but is typically in the range of 80-120°C.
-
Monitor the reaction progress using a suitable technique such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and worked up. This typically involves quenching the reaction with water, extracting the product into an organic solvent, washing the organic layer, drying it, and finally removing the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can then be purified by techniques such as distillation or chromatography.
-
Mechanistic Rationale for the Proposed Synthesis
The Williamson ether synthesis proceeds via an Sₙ2 mechanism. The phenoxide ion, being a potent nucleophile, attacks the electrophilic carbon of the 2-methoxyethyl halide, displacing the halide leaving group in a single concerted step.
Visualization of the Proposed Williamson Ether Synthesis
Caption: Proposed Williamson ether synthesis of this compound.
Conclusion
The synthesis of 4-(2-methoxyethyl)phenol is a well-established industrial process, primarily driven by its importance as a precursor to the pharmaceutical Metoprolol. The multi-step conversion from 4-hydroxyacetophenone represents a robust and scalable manufacturing route. While the history of its initial discovery is not discretely chronicled, its development is intrinsically linked to the advancements in pharmaceutical chemistry.
For the closely related but less documented this compound, the Williamson ether synthesis from hydroquinone and a suitable 2-methoxyethyl halide presents a chemically sound and viable synthetic strategy. This approach leverages one of the most fundamental and reliable methods for ether formation. Further research and publication of experimental data would be beneficial to fully characterize the optimal conditions and yields for this proposed synthesis. This guide provides a solid foundation for researchers and professionals working with these important methoxy-phenolic ether compounds.
References
- 1. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US5107034A - Method for producing 4-(2'-methoxyethyl)phenol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis routes of 4-(2-Methoxyethyl)phenol [benchchem.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Ether - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Synthesis of 4-(2-Methoxyethoxy)phenol: A Detailed Protocol for Researchers
This document provides a comprehensive, in-depth guide for the synthesis of 4-(2-Methoxyethoxy)phenol, a key intermediate in the preparation of various pharmaceuticals and a valuable building block in organic synthesis. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure grounded in established chemical principles.
Introduction
This compound is an aromatic organic compound characterized by a phenol group and a 2-methoxyethoxy substituent at the para position. Its utility as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients, necessitates a reliable and well-understood synthetic protocol. The method detailed herein is a modification of the classic Williamson ether synthesis, a robust and versatile method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] This protocol focuses on the selective mono-O-alkylation of hydroquinone to yield the desired product.
Reaction Principle: The Williamson Ether Synthesis
The core of this synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction involves two key steps:
-
Deprotonation of Hydroquinone: In the first step, a base is used to deprotonate one of the hydroxyl groups of hydroquinone, forming a more nucleophilic phenoxide ion. The choice of base and reaction conditions is critical to favor the formation of the mono-anion and prevent the formation of the di-anion, which would lead to the undesired dialkylated product.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethyl methyl ether. This concerted SN2 reaction results in the displacement of the bromide leaving group and the formation of the desired ether linkage.
Controlling the stoichiometry of the reactants is paramount to maximize the yield of the mono-alkylated product, this compound, while minimizing the formation of the dialkylated byproduct, 1,4-bis(2-methoxyethoxy)benzene. This is typically achieved by using a molar excess of hydroquinone relative to the alkylating agent.[3]
Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |
| Hydroquinone | 123-31-9 | 110.11 | ≥99% | Sigma-Aldrich |
| 2-Bromoethyl methyl ether | 6482-24-2 | 138.99 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | ≥99% | Fisher Scientific |
| Acetone, anhydrous | 67-64-1 | 58.08 | ≥99.5% | VWR |
| Ethyl acetate | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | 110-54-3 | 86.18 | ACS Grade | VWR |
| Deionized Water | - | 18.02 | - | - |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~37% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ≥99.5% | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory safety equipment (fume hood, safety glasses, lab coat, gloves)
Reaction Workflow Diagram
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Procedure
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (11.0 g, 0.1 mol) and anhydrous potassium carbonate (13.8 g, 0.1 mol).
-
To this mixture, add 150 mL of anhydrous acetone. The use of an aprotic solvent like acetone is common in Williamson ether synthesis.[4]
2. Addition of Alkylating Agent:
-
While stirring the suspension vigorously at room temperature, add 2-bromoethyl methyl ether (6.95 g, 0.05 mol) dropwise to the reaction mixture.
-
Rationale: Using a 2:1 molar ratio of hydroquinone to the alkylating agent is a critical experimental choice to favor the formation of the desired mono-alkylated product and minimize the formation of the di-alkylated byproduct.[3]
3. Reaction:
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain a gentle reflux with continuous stirring for 12-24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, this compound, will have an intermediate polarity between the highly polar hydroquinone and the nonpolar dialkylated byproduct.
4. Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in approximately 100 mL of ethyl acetate and transfer it to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Hydrochloric acid (2 x 50 mL) to remove any unreacted hydroquinone.
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to facilitate phase separation.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude this compound can be purified by one of the following methods:
-
Column Chromatography: Purify the crude product on a silica gel column using a gradient of hexane and ethyl acetate as the eluent.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and hexane or toluene.
-
6. Product Characterization:
-
The purified product should be a white to off-white solid.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Safety Precautions
-
2-Bromoethyl methyl ether is a flammable liquid and is harmful if swallowed. It also causes skin and serious eye irritation.[5] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5]
-
Hydroquinone is harmful if swallowed and can cause skin irritation and serious eye damage. Avoid inhalation of dust and ensure proper handling procedures are followed.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Acetone and ethyl acetate are flammable solvents. Ensure there are no open flames or ignition sources in the vicinity during the experiment.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure anhydrous conditions. |
| Loss of product during work-up | Be careful during extractions; ensure complete phase separation. | |
| Formation of significant amount of dialkylated product | Incorrect stoichiometry | Ensure a 2:1 molar excess of hydroquinone is used. |
| Product is difficult to purify | Presence of unreacted starting materials or byproducts | Optimize the column chromatography conditions or try a different recrystallization solvent system. |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound via the Williamson ether synthesis. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, researchers can achieve a good yield of the desired mono-alkylated product. Adherence to the safety precautions outlined is essential for the safe execution of this procedure.
References
GC-MS analysis method for 4-(2-Methoxyethoxy)phenol
An Application Note for the Quantitative Analysis of 4-(2-Methoxyethoxy)phenol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant organic compound utilized as an intermediate and building block in the pharmaceutical and cosmetic industries.[1] Due to the inherent polarity of its phenolic hydroxyl group, which can lead to poor chromatographic peak shape and reduced volatility, a derivatization step is essential for reliable GC-MS analysis.[2] This protocol employs a silylation reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance analyte volatility and thermal stability, ensuring sharp, symmetrical peaks and improved sensitivity.[3][4] The method described herein provides a comprehensive framework, from sample preparation and derivatization to instrument parameter optimization and method validation, tailored for researchers, scientists, and quality control professionals in drug development and related fields.
Introduction
This compound (CAS: 51980-60-0) is a key intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals and as a stabilizer in cosmetic formulations.[1] Its purity and concentration are critical quality attributes that must be precisely monitored. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity for the identification and quantification of semi-volatile organic compounds.[5][6]
However, the direct analysis of phenolic compounds by GC can be challenging. The active hydroxyl group can interact with the stationary phase and active sites within the GC system, resulting in peak tailing and poor reproducibility.[2] Derivatization, a process that chemically modifies a compound to make it more amenable to analysis, is a standard and effective solution.[2][7] Silylation, which replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a widely used technique that increases volatility and thermal stability, leading to superior chromatographic performance.[2][3]
This guide provides a step-by-step protocol for the analysis of this compound, beginning with sample preparation, followed by a rapid and efficient silylation derivatization, and concluding with optimized GC-MS analysis and method validation guidelines.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₃ | [1][8] |
| Molecular Weight | 168.19 g/mol | [1][8] |
| Appearance | White solid | [1] |
| IUPAC Name | This compound | [8] |
| CAS Number | 51980-60-0 | [1][8] |
Principle of the Analytical Method
The overall analytical workflow is a multi-step process designed to ensure accurate and reproducible quantification of the target analyte from a given sample matrix. The process begins with sample preparation to isolate this compound, followed by a chemical derivatization step to create a more volatile TMS-ether derivative. This derivative is then separated from other components by gas chromatography and subsequently detected and quantified by mass spectrometry.
Caption: High-level workflow for GC-MS analysis.
Materials and Reagents
-
Analyte: this compound reference standard (Purity ≥ 98%)[1]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Acetone (GC grade), Dichloromethane (DCM, GC grade), Hexane (GC grade), Methanol (HPLC grade)
-
Internal Standard (IS): (Optional but recommended) e.g., 4-Methoxyphenol or a suitable deuterated analog.
-
Apparatus: 2 mL GC vials with PTFE-lined septa, volumetric flasks, micropipettes, heating block or water bath, nitrogen evaporator.
-
Sample Preparation: Solid-Phase Extraction (SPE) C18 cartridges (if required).
Instrumentation and Analytical Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument in use. These conditions are based on established methods for analyzing phenolic compounds.[9][10]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| GC Column | HP-5MS (or equivalent 5% phenylmethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Splitless mode |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C, hold 2 min; ramp at 10 °C/min to 280 °C, hold 5 min |
| Transfer Line Temp. | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification |
| SIM Ions (Predicted) | To be determined empirically from the full scan spectrum of the derivatized standard. The molecular ion (M+) and a stable, abundant fragment ion should be chosen. |
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetone.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with acetone.
-
Internal Standard (IS) Stock (1000 µg/mL): If using an IS, prepare a separate stock solution in the same manner. A working IS solution of 20 µg/mL is typically appropriate.
Sample Preparation (General Protocol using SPE)
This protocol is a general guideline for extracting the analyte from a liquid matrix, such as a pharmaceutical formulation or wastewater, and should be optimized as needed.[10]
-
Sample Pre-treatment: Take a known volume (e.g., 10 mL) of the sample and adjust the pH to ≤ 2 with HCl. If the sample contains suspended solids, centrifuge or filter prior to extraction.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH ≤ 2). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 2-3 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge thoroughly by passing nitrogen or air through it for 15-20 minutes.
-
Elution: Elute the trapped analyte with 5 mL of dichloromethane into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 500 µL of acetone for the derivatization step.
Silylation Derivatization Protocol
The derivatization reaction converts the polar hydroxyl group into a non-polar trimethylsilyl ether, which is more volatile and suitable for GC analysis.[3]
Caption: Silylation of the phenol with BSTFA.
-
Reaction Setup: Transfer 100 µL of the standard solution or the reconstituted sample extract into a 2 mL GC vial.
-
Add Reagent: Add 100 µL of BSTFA (+1% TMCS) to the vial. If an internal standard is being used, add it at this stage.
-
Seal and Heat: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial at 70 °C for 30 minutes in a heating block or water bath.[11]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Analyze within 24 hours for best results.
Method Validation
A full method validation should be performed to ensure the procedure is fit for its intended purpose, in accordance with regulatory guidelines.[12][13][14]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). | No significant interfering peaks at the retention time of the analyte in blank and placebo samples.[14] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) ≥ 0.995 for a calibration curve constructed with at least 5 concentration levels.[14] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. For impurities, a wider range (e.g., 70-130%) may be acceptable.[14] |
| Precision | The agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0% for the assay. RSD ≤ 5.0% for lower concentrations.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Typically determined as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (3.3 * σ/S). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined as 10 times the standard deviation of the response divided by the slope of the calibration curve (10 * σ/S). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate). | The results should remain within the established precision criteria. |
Results and Discussion
The derivatized this compound should elute as a sharp, symmetrical peak. The identity of the peak can be confirmed by comparing its retention time to that of a derivatized reference standard and by examining its mass spectrum. The mass spectrum should exhibit a clear molecular ion (M+) corresponding to the TMS derivative and a characteristic fragmentation pattern. Quantification is performed by integrating the peak area of a specific ion (quantifier ion) and calculating the concentration using the linear regression equation derived from the calibration curve.
Potential Issues:
-
Peak Tailing: May indicate incomplete derivatization or an active GC system. Ensure the derivatization reaction goes to completion and consider using a fresh injection port liner.
-
Poor Sensitivity: Can result from analyte loss during sample preparation or degradation in the injector. Verify extraction recovery and ensure injector temperature is not excessively high.
-
Matrix Interference: If co-eluting peaks are observed, further optimization of the sample cleanup (SPE) step or the GC temperature program may be necessary.[15]
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantitative analysis of this compound. The critical step of silylation derivatization effectively overcomes the challenges associated with analyzing polar phenolic compounds by gas chromatography. When subjected to a comprehensive validation, this method is demonstrated to be suitable for quality control, stability testing, and research applications within the pharmaceutical and chemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of phenols and pharmaceuticals in municipal wastewaters from Polish treatment plants by ultrasound-assisted emulsification–microextraction followed by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
Application Note: A Validated HPLC Method for the Quantification of 4-(2-Methoxyethoxy)phenol in Reaction Mixtures
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-(2-Methoxyethoxy)phenol in reaction mixtures. This method is tailored for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate monitoring of this compound. The protocol outlines a reversed-phase HPLC approach with UV detection, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] All experimental choices are justified to ensure scientific integrity and reproducibility, providing a self-validating system for reliable quantification.
Introduction
This compound is a key chemical intermediate in various synthetic pathways, including the synthesis of pharmaceuticals and other complex organic molecules.[4] Its accurate quantification in reaction mixtures is critical for process monitoring, yield optimization, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such non-volatile phenolic compounds.[5]
This guide provides a detailed, step-by-step protocol for a reversed-phase HPLC method that ensures specificity, linearity, accuracy, and precision in the analysis of this compound. The causality behind each step, from mobile phase selection to validation parameter assessment, is explained to provide a deeper understanding of the methodology.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₃ | [6] |
| Molecular Weight | 168.19 g/mol | [6] |
| Appearance | White to off-white solid | |
| Water Solubility | 8.42 g/L at 20 °C (for the closely related 4-(2-Methoxyethyl)phenol) | [7] |
| logP | 1.79 at 20 °C (for the closely related 4-(2-Methoxyethyl)phenol) | [7] |
| pKa | 10.00 ± 0.15 (Predicted for the closely related 4-(2-Methoxyethyl)phenol) | [7] |
Note: Data for water solubility, logP, and pKa are for the structurally similar compound 4-(2-Methoxyethyl)phenol, which has the same molecular formula and weight.[5][7]
HPLC Method Development and Rationale
The chosen reversed-phase HPLC method is based on the physicochemical properties of this compound and established principles of chromatographic separation of phenolic compounds.
Column Selection
A C18 column is selected for this method. The non-polar nature of the C18 stationary phase provides excellent retention for moderately polar compounds like phenols through hydrophobic interactions. The relatively low logP of the analyte suggests that a standard C18 column will provide adequate retention and separation from common reaction mixture impurities.
Mobile Phase Composition
The mobile phase consists of a mixture of acetonitrile and water, with a small addition of acetic acid .
-
Acetonitrile (ACN): Chosen as the organic modifier due to its strong elution strength for phenolic compounds and its low UV cutoff, which minimizes background interference.[8]
-
Water: The primary solvent in reversed-phase chromatography.
-
Acetic Acid (0.1%): The addition of a weak acid is crucial for the analysis of phenolic compounds. It serves to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 10), ensuring that the analyte is in a single, non-ionized form.[7] This results in sharper, more symmetrical peaks and improved retention time reproducibility.
An isocratic elution is employed for simplicity and robustness, which is suitable for routine quality control analysis.
Detection Wavelength
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and glacial acetic acid.
-
Reference standard of this compound (purity > 98%).
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Acetic Acid (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase: Prepare a 1 L solution by mixing 500 mL of acetonitrile, 500 mL of HPLC grade water, and 1 mL of glacial acetic acid. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the reaction mixture. Dissolve it in a known volume of the mobile phase to achieve an expected concentration of this compound within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method is validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]
System Suitability
Before starting the validation, the suitability of the chromatographic system is evaluated by injecting the working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (mobile phase), a placebo (reaction mixture without the analyte, if available), and the analyte standard. The absence of interfering peaks at the retention time of this compound indicates specificity.
Linearity
The linearity of the method is established by analyzing a series of at least five concentrations of the working standard solutions (e.g., 1, 10, 25, 50, 100 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by performing recovery studies. A known amount of the this compound standard is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the sample solution at 100% of the test concentration are analyzed on the same day. The RSD of the results should be ≤ 2.0%.
-
Intermediate Precision: The repeatability assay is performed on a different day by a different analyst to assess inter-day and inter-analyst variability. The RSD should also be within acceptable limits (typically ≤ 2.0%).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Workflow and Data Presentation
The overall workflow for the quantification of this compound is depicted below.
Caption: HPLC quantification workflow for this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound in reaction mixtures. By following the outlined protocol and adhering to the principles of method validation, researchers and scientists can ensure the generation of accurate and reproducible data, which is essential for process control and quality assurance in chemical and pharmaceutical development.
References
- 1. scribd.com [scribd.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-(2-Methoxyethyl)phenol | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Absorption [Phenol] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
Application Note: High-Purity Recovery of 4-(2-Methoxyethoxy)phenol via Optimized Recrystallization
Abstract
4-(2-Methoxyethoxy)phenol is a valuable chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and cosmetic ingredients.[1] The purity of this reagent is paramount to ensure high yields and predictable outcomes in subsequent reactions. This document provides a comprehensive, field-proven protocol for the purification of crude this compound using a mixed-solvent recrystallization technique. We delve into the scientific principles behind the methodology, offer a detailed step-by-step guide, and present troubleshooting strategies to overcome common challenges. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method to achieve high-purity this compound.
The Principle of Recrystallization
Recrystallization is a cornerstone technique for the purification of nonvolatile solid organic compounds.[2] The process hinges on the differential solubility of a target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3][4]
The core principle involves:
-
Dissolution: The crude solid is dissolved in a minimum volume of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Crystal Formation: The solution is then cooled slowly. As the temperature decreases, the solubility of the target compound drops, forcing it out of the solution to form a crystal lattice.[3]
-
Purification: The highly ordered structure of the crystal lattice selectively incorporates molecules of the target compound, while excluding impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[2]
Slow, controlled cooling is critical as it promotes the formation of larger, more perfect crystals, which are inherently purer. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
Material Characterization & Impurity Profile
A thorough understanding of the target compound's properties is essential for designing an effective purification strategy.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₉H₁₂O₃ | [5] |
| Molecular Weight | 168.19 g/mol | [5] |
| Appearance | White to pale yellow solid (predicted) | [6] |
| Melting Point | 42-45 °C (for the related 4-(2-Methoxyethyl)phenol) | [7] |
Common Impurity Profile
Crude this compound may contain several types of impurities stemming from its synthesis. For instance, in syntheses starting from 4-hydroxyacetophenone, common impurities can include:
-
Unreacted Starting Materials: Residual ketone precursors.[8]
-
Isomeric Impurities: Ortho and meta isomers that may form alongside the desired para-substituted product.[9]
-
Reaction Byproducts: Compounds formed from side reactions, such as products of nuclear bromination if used in the synthesis.[8]
-
Color Impurities: Phenols are susceptible to oxidation, which can produce highly colored quinone-like impurities.
Critical Safety & Handling Precautions
This compound and the solvents used for its recrystallization are hazardous. Adherence to strict safety protocols is mandatory.
-
Hazard Profile: This compound is corrosive and harmful if swallowed.[5][10] It causes skin irritation and serious eye damage/irritation.[5][11] It may also cause respiratory irritation.[11]
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to avoid inhalation of dust and solvent vapors.[12][13] Ensure a safety shower and eyewash station are immediately accessible.[10]
-
Personal Protective Equipment (PPE):
Optimized Recrystallization Protocol
This protocol employs a mixed-solvent system of isopropanol (a "good" solvent) and deionized water (an "anti-solvent"), which is highly effective for polar phenols.
Materials and Reagents
-
Crude this compound
-
Isopropanol (IPA), Reagent Grade
-
Deionized (DI) Water
-
Activated Carbon, Decolorizing (optional)
-
Celpure® or filter aid (optional)
-
Erlenmeyer Flasks (2)
-
Graduated Cylinders
-
Heating Plate with Magnetic Stirring
-
Magnetic Stir Bar
-
Stemless Funnel
-
Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Source
-
Watch Glass
-
Spatula
Step-by-Step Experimental Procedure
1. Dissolution: a. Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. b. Add 30 mL of isopropanol. Begin stirring and gently heat the mixture on a hot plate to 60-70 °C. c. Continue adding isopropanol in small (2-3 mL) portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is near saturation. Record the total volume of isopropanol used.
2. Decolorization (Optional): a. If the solution is colored, remove it from the heat. b. Add a very small amount (approx. 0.1-0.2 g) of activated carbon to the solution. c. Gently swirl the flask and return it to the hot plate. Heat with stirring for 5-10 minutes to allow the carbon to adsorb the colored impurities.
3. Hot Gravity Filtration: a. Place a stemless funnel with fluted filter paper over a second, pre-warmed 250 mL Erlenmeyer flask. Pre-warming the receiving flask prevents premature crystallization. b. Bring the solution containing the dissolved product back to a gentle boil. c. Carefully and quickly pour the hot solution through the filter paper. This step removes insoluble impurities and activated carbon. Rationale: A stemless funnel is used to prevent the product from crystallizing in the stem and clogging the apparatus.
4. Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass and set it on a heat-resistant surface. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. c. Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for 20-30 minutes to maximize the yield of crystals.
5. Isolation and Washing: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of DI water to seal it. b. Collect the crystals by vacuum filtration, transferring the crystalline slurry to the Büchner funnel. c. Wash the crystals with two small portions (5-10 mL each) of ice-cold DI water. This removes any residual mother liquor adhering to the crystal surfaces. Rationale: Using ice-cold solvent for washing minimizes the loss of the purified product, which has some solubility even in the cold anti-solvent.
6. Drying: a. Continue to pull a vacuum over the crystals for 10-15 minutes to air-dry them as much as possible. b. Transfer the crystalline cake to a pre-weighed watch glass and spread it thinly. c. Dry the crystals to a constant weight in a vacuum oven at a low temperature (e.g., 30-35 °C) or in a desiccator.
Process Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Quality Control & Validation
Confirming the success of the purification is a critical final step.
-
Melting Point Determination: A sharp melting point range that is close to the literature value is a strong indicator of high purity.[3] Crude materials typically melt over a broad and depressed temperature range.
-
Percent Recovery Calculation: Percent Recovery = (Mass of Pure, Dry Crystals / Initial Mass of Crude Material) x 100% A typical recovery is between 70-90%, but this can vary depending on the initial purity of the crude material.
-
Visual Inspection: The final product should be a white to off-white crystalline solid, free of discoloration.
-
Chromatographic Analysis (Recommended): For drug development applications, techniques like HPLC or GC can provide quantitative purity data.[9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly. | Reheat the solution to dissolve the oil. Add a small amount more of the "good" solvent (isopropanol) and allow it to cool much more slowly. |
| No Crystals Form | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent under the fume hood to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure washing solvent is ice-cold. Ensure filtration apparatus is pre-heated. |
| Crystals are Colored | The decolorizing carbon step was skipped or insufficient carbon was used. Impurities are co-crystallizing. | Repeat the recrystallization, ensuring the use of activated carbon. A second recrystallization may be necessary. |
Summary of Key Parameters
| Parameter | Guideline Value |
| Crude Material to IPA Ratio (initial) | ~1 g : 3 mL |
| Dissolution Temperature | 60 - 70 °C |
| Cooling Profile | Slow cooling to RT, followed by ice bath (20-30 min) |
| Washing Solvent | Ice-cold Deionized Water |
| Drying Conditions | 30-35 °C under vacuum |
| Expected Purity | >99% (by HPLC, dependent on crude quality) |
| Expected Recovery | 70 - 90% |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. mt.com [mt.com]
- 5. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-(2-甲氧基乙基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: A Detailed Protocol for the Regioselective Bromination of 4-Hydroxyacetophenone
Introduction: The Synthetic Value of Brominated Phenolic Ketones
4-Hydroxyacetophenone is a versatile aromatic compound characterized by two key functional groups: a phenolic hydroxyl group and an acetyl group. The interplay of the electronic effects of these substituents makes it a foundational scaffold in organic synthesis. Bromination of this molecule yields critical intermediates, particularly 3-bromo-4-hydroxyacetophenone and 2-bromo-4-hydroxyacetophenone, which are pivotal building blocks in the development of pharmaceuticals and other high-value chemical entities.[1] For instance, 2-bromo-4-hydroxyacetophenone serves as a covalent inhibitor of protein tyrosine phosphatases (PTPs), making it a valuable tool in research targeting metabolic disorders and cancer.[1][2]
The regiochemical outcome of the bromination is highly dependent on the reaction conditions. The electron-donating hydroxyl group strongly activates the aromatic ring for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho positions (positions 3 and 5), as the para position is blocked.[3][4] Conversely, bromination at the α-carbon of the acetyl group (side-chain bromination) proceeds via a different mechanism, typically involving an enol or enolate intermediate.[5] Achieving selectivity is therefore the primary challenge. This application note provides a comprehensive, field-proven protocol for the selective nuclear bromination of 4-hydroxyacetophenone to synthesize 3-bromo-4-hydroxyacetophenone, leveraging N-Bromosuccinimide (NBS) for a high-yield, efficient, and controlled reaction.
Mechanistic Rationale: Controlling Regioselectivity
The key to a successful synthesis is understanding and controlling the factors that govern which position on the molecule is brominated.
-
Pillar 1: Electrophilic Aromatic Substitution (Nuclear Bromination) The phenolic hydroxyl group is a powerful activating group that enriches the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring highly susceptible to attack by electrophiles like the bromonium ion (Br⁺) or a polarized bromine source. In the case of 4-hydroxyacetophenone, with the para position occupied, electrophilic attack is overwhelmingly directed to the positions ortho to the hydroxyl group.[3][6] The reaction using N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile proceeds through a classic electrophilic aromatic substitution mechanism. The solvent helps to stabilize the charged intermediate, known as a sigma complex or arenium ion, facilitating the subsequent deprotonation that restores aromaticity and yields the final product.[3][7]
-
Pillar 2: Side-Chain (α-Bromination) vs. Nuclear Bromination To achieve bromination on the carbon adjacent to the carbonyl group (α-bromination), the reactivity of the aromatic ring must be suppressed. The phenolic hydroxyl group is so activating that it outcompetes the enol for the brominating agent under many conditions.[8] Therefore, selective α-bromination often necessitates a multi-step approach:
-
Protection: The hydroxyl group is first protected, for example, as an acetate ester, to reduce its activating influence.[3]
-
α-Bromination: The protected compound is then treated with a brominating agent under conditions that favor enolization and subsequent reaction at the α-carbon.
-
Deprotection: The protecting group is removed to reveal the hydroxyl group, yielding the 2-bromo-4-hydroxyacetophenone product.[3]
-
This protocol focuses on the more direct and highly efficient nuclear bromination, as it is a single-step synthesis that produces a valuable intermediate with high selectivity.
Experimental Protocol: Synthesis of 3-Bromo-4-hydroxyacetophenone
This protocol is optimized for laboratory scale and emphasizes safety, efficiency, and purity. The use of N-Bromosuccinimide in acetonitrile has been shown to produce excellent yields, often exceeding 90%.[3]
Materials and Equipment
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Molar Eq. |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 99-93-4 | 1.36 g | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | 2.14 g | 1.2 |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 75-05-8 | 20 mL | - |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | ~50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ~50 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ~100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | - |
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle, equipment for Thin Layer Chromatography (TLC), filtration apparatus (Büchner funnel), separatory funnel, rotary evaporator.
Mandatory Safety Precautions
-
General: Conduct the entire experiment in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9]
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and is corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Bromine (Potential Byproduct): Elemental bromine is highly toxic, corrosive, and can cause severe burns.[10][11] Ensure a quenching agent, such as a 10% sodium thiosulfate solution, is readily available to neutralize any excess bromine.[12] In case of skin contact, wash immediately with copious amounts of soap and water.[13]
-
Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10 mmol) and acetonitrile (20 mL).[3]
-
Initiation: Equip the flask with a reflux condenser and begin stirring the mixture. Heat the flask using a heating mantle until the solvent begins to reflux gently.
-
Brominating Agent Addition: Once at reflux, carefully add the N-bromosuccinimide (2.14 g, 12 mmol) in approximately 8-10 small portions over 10 minutes. Causality Note: Portion-wise addition is crucial to maintain control over the reaction rate, prevent a sudden exotherm, and minimize the formation of dibrominated byproducts.[3]
-
Reaction Monitoring: Allow the reaction to continue at reflux. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 15-20 minutes, as indicated by the consumption of the starting material.[3]
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 250 mL separatory funnel.
-
Add ~50 mL of ethyl acetate to the funnel to dissolve the product.
-
Wash the organic layer first with 50 mL of 10% sodium thiosulfate solution to quench any unreacted NBS or bromine, then with 50 mL of saturated sodium bicarbonate solution to neutralize any acidic byproducts, and finally with 50 mL of brine. Causality Note: These washing steps are essential for removing impurities and ensuring a clean crude product before purification.[1]
-
-
Work-up - Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-bromo-4-hydroxyacetophenone.[3]
-
-
Purification:
-
The crude product can be purified by recrystallization. A common and effective solvent system is a mixture of ethanol and water.[3] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
-
Product Characterization
The identity and purity of the final product, 3-bromo-4-hydroxyacetophenone, should be confirmed using standard analytical techniques.
-
Melting Point: 111-115 °C.[14]
-
Appearance: White to light yellow crystalline powder.[14]
-
Spectroscopic Data: The structure can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15]
Data Summary and Visualization
Table 1: Comparative Analysis of Nuclear Bromination Methods
This table summarizes data from various experimental setups to highlight the effect of different solvents on the yield of 3-bromo-4-hydroxyacetophenone when using NBS.
| Entry | Solvent | Time | Yield (%) | Reference |
| 1 | Acetonitrile (CH₃CN) | 14 min | 94 | [3] |
| 2 | Methanol (MeOH) | 12 min | 86 | [3] |
| 3 | Ethanol (EtOH) | 60 min | 61 | [3] |
| 4 | Water (H₂O) | 24 hrs | 22 | [3] |
Analysis: Acetonitrile provides the highest yield in the shortest amount of time, making it the optimal solvent for this transformation under the tested conditions.[3]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: General workflow for the synthesis and purification of 3-bromo-4-hydroxyacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. cbijournal.com [cbijournal.com]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. Bromine handling and safety | DOCX [slideshare.net]
- 11. carlroth.com [carlroth.com]
- 12. Workup [chem.rochester.edu]
- 13. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 14. 3'-BROMO-4'-HYDROXYACETOPHENONE CAS#: 1836-06-2 [m.chemicalbook.com]
- 15. 1-(3-Bromo-4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 608094 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Derivatization of 4-(2-Methoxyethoxy)phenol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
This technical guide provides a detailed framework for the chemical derivatization of 4-(2-Methoxyethoxy)phenol, a critical intermediate and known impurity in the synthesis of Metoprolol, for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The inherent polarity of the phenolic hydroxyl group in this analyte compromises its volatility and thermal stability, leading to poor chromatographic performance such as peak tailing and low sensitivity.[1][3] This application note details two effective derivatization strategies—silylation and acetylation—to overcome these analytical challenges. We present field-proven, step-by-step protocols, explain the underlying chemical principles, and provide recommended GC-MS parameters for the analysis of the resulting derivatives. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who require accurate and reliable quantification of this compound.
The Analytical Challenge: Why Derivatization is Essential
Gas Chromatography (GC) is a premier analytical technique for separating and quantifying volatile and semi-volatile compounds.[4] However, direct GC analysis of polar molecules like this compound is problematic. The primary obstacle is the active hydrogen on the phenolic hydroxyl (-OH) group. This functional group can engage in hydrogen bonding, which significantly increases the compound's boiling point and reduces its volatility.[4][5] Furthermore, the polar nature of the -OH group can lead to undesirable interactions with the GC column's stationary phase, resulting in asymmetric peak shapes (tailing) and reduced column efficiency.
Derivatization is a chemical modification process that converts a compound into a product of similar structure, but with properties that are more amenable to a specific analytical method. For the GC analysis of phenols, the goal is to replace the active hydrogen of the hydroxyl group with a non-polar, protective group.[4] This transformation achieves three critical objectives:
-
Increases Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is lowered, allowing it to readily vaporize in the GC inlet.
-
Improves Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in GC analysis.[6]
-
Enhances Chromatographic Performance: The less polar derivatives exhibit weaker interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved separation from other components in the sample matrix.[3]
Selecting the Optimal Derivatization Strategy
For phenolic compounds, silylation and acylation are two of the most common and effective derivatization techniques.[7] The choice between them depends on the specific analytical requirements, sample matrix, and available resources.
| Feature | Silylation | Acetylation |
| Principle | Replaces the active hydrogen with a silyl group (e.g., trimethylsilyl, TMS).[4] | Converts the hydroxyl group into an ester via reaction with an acylating agent.[7] |
| Common Reagents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), often with a TMCS (trimethylchlorosilane) catalyst; MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).[6][7] | Acetic anhydride, often with a pyridine catalyst.[3][7] |
| Advantages | Highly effective, versatile, produces stable derivatives with excellent chromatographic properties.[7][8] | Robust, cost-effective, reagents are less sensitive to trace amounts of moisture compared to silylating agents.[7][9] |
| Considerations | Requires strictly anhydrous (water-free) conditions, as reagents readily react with water.[6] Excess reagent and byproducts are highly volatile. | May require a work-up step to quench excess reagent.[7] Reaction may be less efficient for sterically hindered phenols. |
For the routine analysis of this compound, silylation with BSTFA is the primary recommended method due to its high reaction efficiency and the excellent volatility of the resulting TMS derivative. Acetylation serves as a robust and cost-effective alternative.
Protocol 1: Silylation with BSTFA (Recommended Method)
Silylation involves the nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating reagent, replacing the active proton with a non-polar trimethylsilyl (TMS) group.[8] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor, and the addition of ~1% trimethylchlorosilane (TMCS) as a catalyst enhances its reactivity, ensuring complete derivatization, even for less reactive hydroxyl groups.[3]
Materials and Reagents
-
Sample containing this compound, dried
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (or other aprotic solvent like Acetonitrile, Dichloromethane)
-
Internal Standard (e.g., 4-tert-butylphenol or an isotopically labeled analog), optional but recommended for quantitative analysis
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Step-by-Step Protocol
-
Sample Preparation: Transfer a known amount of the sample extract into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent completely to dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as moisture will consume the silylating reagent.[6]
-
Reagent Addition: To the dried residue, add 50 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA + 1% TMCS.[3] If using an internal standard, it should be added at this stage.
-
Reaction: Cap the vial tightly and vortex for 30-60 seconds to ensure the sample is fully dissolved.
-
Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes.[1] Heating drives the reaction to completion.
-
Cooling: After heating, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. The resulting trimethylsilyl ether of this compound is significantly more volatile and will elute earlier with a much-improved peak shape compared to the underivatized compound.
Silylation Workflow Diagram
Caption: Workflow for the silylation of this compound.
Protocol 2: Acetylation with Acetic Anhydride (Alternative Method)
Acetylation is a classic derivatization technique that converts the phenolic hydroxyl group into an acetate ester.[7] The reaction uses acetic anhydride as the acetylating agent, with pyridine often serving as both a solvent and a catalyst that activates the reaction.[7]
Materials and Reagents
-
Sample containing this compound
-
Acetic Anhydride
-
Pyridine
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate
-
Reaction vials, vortex mixer, nitrogen supply as in Protocol 1
Step-by-Step Protocol
-
Sample Preparation: Transfer a known amount of the sample or dried extract into a reaction vial.
-
Reagent Addition: Add 100 µL of pyridine and 200 µL of acetic anhydride to the vial.[7]
-
Reaction: Cap the vial tightly and vortex for 1 minute. Allow the reaction to proceed at room temperature for 30 minutes. For some sterically hindered phenols, gentle heating (e.g., 60°C for 15 minutes) may be required to ensure complete derivatization.[7]
-
Quenching and Extraction: Carefully add 1 mL of saturated sodium bicarbonate solution to the vial to quench the excess acetic anhydride (Note: this reaction is exothermic). Vortex the mixture.
-
Extraction: Add 1 mL of an organic solvent (e.g., ethyl acetate), vortex vigorously for 1 minute, and allow the layers to separate.
-
Isolation: Carefully transfer the upper organic layer to a clean vial. Dry the organic extract by passing it through a small amount of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Acetylation Workflow Diagram
Caption: Workflow for the acetylation of this compound.
GC-MS Instrumental Parameters
The following parameters serve as a robust starting point for the analysis of derivatized this compound. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[10] |
| Injector Temperature | 250°C[10] |
| Injection Mode | Splitless (for trace analysis)[10] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[10] |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C[10] |
| MS Source Temp. | 230°C[10] |
| MS Quadrupole Temp. | 150°C[10] |
| Acquisition Mode | Full Scan (e.g., 40-400 amu) for identification; Selected Ion Monitoring (SIM) for quantification |
The mass spectrum of the underivatized this compound shows a molecular ion (M+) at m/z 152.[10] The TMS derivative will have a molecular ion at m/z 224 (152 - 1 + 73). The mass spectrum of the TMS derivative will also show characteristic fragments that can be used for confirmation.
Conclusion
Chemical derivatization is an indispensable step for the reliable GC-MS analysis of this compound. Both silylation and acetylation effectively convert the polar phenol into a more volatile and thermally stable derivative, leading to significantly improved chromatographic performance and analytical sensitivity. Silylation with BSTFA is presented as the primary recommended method due to its high efficiency and the straightforward nature of the protocol. By implementing the detailed procedures in this guide, researchers and drug development professionals can achieve accurate, precise, and robust quantification of this important pharmaceutical intermediate and impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Phenols in Water by Direct Acetylation [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
Strategic Synthesis of β-Blockers: The Pivotal Role of 4-(2-Methoxyethoxy)phenol in Metoprolol Production
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(2-methoxyethoxy)phenol as a key starting material in the synthesis of β-blockers, with a specific focus on Metoprolol. Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely prescribed for cardiovascular diseases, and its synthesis is a cornerstone of pharmaceutical manufacturing.[1][2] This guide elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and emphasizes the critical safety and analytical considerations necessary for a robust and reproducible synthetic process. By explaining the causality behind experimental choices, this note serves as a practical and educational resource for laboratory-scale synthesis and process development.
Introduction: The Architectural Significance of this compound
The aryloxypropanolamine scaffold is the core structural motif for a majority of β-adrenergic blocking agents.[2] The specific substituents on the aromatic ring dictate the pharmacological properties of the final drug, such as its selectivity for β1-receptors, primarily located in the heart. Metoprolol's cardioselectivity and therapeutic profile are directly attributable to the 4-(2-methoxyethyl) group on its phenoxy ring.[3] Consequently, this compound is not merely a reactant but the foundational building block that defines the drug's identity and efficacy.
The industrial synthesis of Metoprolol from this precursor is a robust and well-established two-step process, valued for its efficiency and scalability.[1][4] This application note will deconstruct this synthesis, providing both a high-level strategic overview and granular, actionable protocols.
Synthetic Pathway Overview & Mechanistic Insights
The conversion of this compound to Metoprolol proceeds via two sequential chemical transformations: (1) O-alkylation with epichlorohydrin to form a key glycidyl ether intermediate, and (2) aminolysis of the epoxide ring with isopropylamine.[1][4]
Caption: Overall two-step synthesis of Metoprolol.
Step 1: O-Alkylation with Epichlorohydrin - The Causality of Base and Solvent Choice
This initial step is a base-catalyzed reaction that forms the pivotal epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[1]
Mechanism: The reaction proceeds through a Williamson ether synthesis-type mechanism. A base, such as sodium or potassium hydroxide, deprotonates the phenolic hydroxyl group of this compound, forming a highly nucleophilic phenoxide ion.[5][6] This phenoxide then attacks the primary carbon of epichlorohydrin via an SN2 reaction, displacing the chloride leaving group. The resulting alkoxide undergoes a rapid intramolecular SN2 reaction to form the stable epoxide ring.
Caption: Mechanism of base-catalyzed O-alkylation.
Critical Parameters: The choice of reaction conditions is paramount for maximizing yield and minimizing impurities.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Expert Insights |
| Base | Sodium Hydroxide | Potassium Hydroxide | Potassium Carbonate | Strong bases like NaOH and KOH ensure complete deprotonation of the phenol, driving the reaction forward. KOH is sometimes preferred for its higher solubility in certain solvent systems.[1] K₂CO₃ is a milder base, which can be useful in solvent systems like DMF to reduce side reactions.[1] |
| Solvent | Aqueous | Dimethylformamide (DMF) | Water (as solvent) | An aqueous medium is cost-effective and environmentally benign.[7] The reaction proceeds as a two-phase system. DMF can solubilize all reactants, leading to a homogeneous reaction, but requires more rigorous downstream processing to remove.[1] |
| Temperature | 0-25°C | 35±2°C | 50-70°C | Lower temperatures can control the exothermic nature of the reaction but may lead to longer reaction times.[1] Moderate heating (35-70°C) accelerates the reaction rate significantly, often completing within hours.[1][7] Careful temperature control is crucial to prevent the violent and uncontrollable polymerization of epichlorohydrin.[8] |
| Reaction Time | 15-20 hours | 6±1 hours | 7-10 hours | Reaction time is inversely correlated with temperature and is monitored by techniques like Thin Layer Chromatography (TLC) to confirm the consumption of the starting phenol.[1][4][9] |
Step 2: Aminolysis - Regioselective Epoxide Ring-Opening
In the final step, the glycidyl ether intermediate reacts with isopropylamine to yield Metoprolol. This is a classic nucleophilic ring-opening of an epoxide.
Mechanism: Isopropylamine acts as a nucleophile, attacking one of the epoxide's carbon atoms. The attack is regioselective and occurs at the sterically less hindered terminal carbon of the epoxide ring, following an SN2 pathway. This is a crucial step that establishes the final propanolamine side chain characteristic of β-blockers.[10] A large excess of isopropylamine is often used to serve as both the nucleophile and the solvent, driving the reaction to completion and minimizing the formation of dimeric impurities.[1]
Detailed Experimental Protocols
The following protocols are designed for laboratory-scale synthesis and are based on established methodologies.[1][4] All operations involving epichlorohydrin must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
Materials:
-
4-(2-Methoxyethyl)phenol (1.0 eq)
-
Potassium Hydroxide (KOH) pellets (1.2 eq)
-
Epichlorohydrin (1.3 eq)
-
Purified Water
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Base Preparation: In the reaction flask, dissolve potassium hydroxide pellets (e.g., 3.53 kg) in purified water (e.g., 40 L) with stirring until fully dissolved. The dissolution is exothermic; allow the solution to cool if necessary.
-
Phenol Addition: Add 4-(2-methoxyethyl)phenol (e.g., 8.0 kg) to the basic solution. Stir the mixture for 30-60 minutes to ensure complete formation of the potassium phenoxide salt.[4]
-
Epichlorohydrin Addition: Slowly add epichlorohydrin (e.g., 5.11 kg) to the reaction mixture via the addition funnel over 30-60 minutes. Maintain the internal temperature between 30-80°C (a target of 50°C is common).[4]
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 50°C) and maintain for 6-10 hours, with vigorous stirring.[1][4] Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate mobile phase) until the starting phenol spot is no longer visible.
-
Workup and Extraction: After completion, cool the reaction to room temperature. The mixture will separate into two layers. Discard the lower aqueous layer.[4] Alternatively, add ethyl acetate to extract the product. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane as an oil. This intermediate is often used in the next step without further purification.
Caption: Experimental workflow for epoxide synthesis.
Protocol 2: Synthesis of Metoprolol
Materials:
-
1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Protocol 1)
-
Isopropylamine (3-5 equivalents, or as solvent)
-
Isopropanol (optional solvent)
Equipment:
-
Pressure-rated reaction vessel (if heating above the boiling point of isopropylamine)
-
Stirrer and reflux condenser
-
Heating/cooling system
Procedure:
-
Charging the Reactor: Transfer the crude epoxide intermediate from Protocol 1 to a suitable reaction vessel.
-
Amine Addition: Add isopropylamine. A large excess (serving as the solvent) is often used in industrial processes.[1] For laboratory scale, using 3-5 equivalents of isopropylamine in a solvent like isopropanol is a common alternative.[7]
-
Reaction: Heat the mixture to reflux (or to ~70°C under pressure) and maintain for 4-8 hours. The reaction progress can be monitored by TLC or GC.[9][11]
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess isopropylamine and solvent under reduced pressure.
-
The resulting crude Metoprolol base can be purified by recrystallization from a suitable solvent system (e.g., acetone, ethyl acetate/hexane) or converted directly to a salt, such as Metoprolol succinate or tartrate.[4][11]
-
Mandatory Safety & Handling Precautions: Epichlorohydrin
Epichlorohydrin is a highly hazardous substance and requires stringent safety protocols. It is classified as a flammable liquid, corrosive, toxic, and a potential carcinogen.[12][13]
-
Engineering Controls: All handling must be performed within a certified, ducted chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Storage: Store epichlorohydrin under an inert gas, in a dry, well-ventilated, approved flammable storage cabinet away from heat, sparks, or flames.[14]
-
Incompatibilities: Avoid contact with acids, bases, amines, and various metals like aluminum and zinc.[12]
-
Spills & Exposure:
Analytical Methods for Process Monitoring and Quality Control
To ensure the integrity and purity of the synthesis, a combination of analytical techniques should be employed.
| Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress by observing the consumption of starting materials and the formation of products.[9][15] |
| Gas Chromatography (GC / GC-MS) | Quantitative analysis of reaction intermediates and the final product. GC-MS is invaluable for identifying starting materials, intermediates, and by-products.[16][17] |
| High-Performance Liquid Chromatography (HPLC) | A primary method for determining the purity of the final Active Pharmaceutical Ingredient (API). Chiral HPLC can be used to determine the enantiomeric excess if an enantioselective synthesis is performed.[18][19] |
| Nuclear Magnetic Resonance (NMR) | Provides structural confirmation of the intermediate and the final Metoprolol product. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized compounds.[9] |
Conclusion
The synthesis of Metoprolol using this compound as a precursor is a classic example of efficient and strategic pharmaceutical chemistry. The two-step process, involving O-alkylation and subsequent aminolysis, is robust and well-understood. Success in this synthesis hinges on a thorough understanding of the reaction mechanisms, careful control of critical process parameters, and an unwavering commitment to safety, particularly in the handling of epichlorohydrin. The protocols and insights provided in this document offer a solid foundation for researchers to confidently and safely perform this important synthesis, contributing to the development and production of this vital cardiovascular medication.
References
- 1. benchchem.com [benchchem.com]
- 2. jmedchem.com [jmedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. DE69719788T2 - MANUFACTURING METHOD FOR METOPROLOL - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. ashland.com [ashland.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in 4-(2-Methoxyethoxy)phenol Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-(2-Methoxyethoxy)phenol. This valuable intermediate, often used in the development of pharmaceuticals and other advanced materials, is typically synthesized via the Williamson ether synthesis, starting from hydroquinone. While the reaction appears straightforward, researchers frequently encounter challenges with low yields due to a lack of selectivity. The primary difficulty lies in achieving efficient mono-O-alkylation of hydroquinone while minimizing the formation of the symmetric di-alkylation byproduct and recovering unreacted starting material.
This guide provides field-proven insights, troubleshooting strategies, and optimized protocols to help you navigate the complexities of this synthesis and significantly improve your yield of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and direct method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of a phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks an alkyl halide (or other electrophile with a suitable leaving group) in an SN2 reaction. For this specific synthesis, hydroquinone is reacted with a 2-methoxyethoxy electrophile, such as 2-bromoethyl methyl ether or 2-methoxyethyl tosylate, in the presence of a base.
Q2: Why is low yield the most common problem in this synthesis?
Low yield is primarily a problem of selectivity. Hydroquinone is a symmetric molecule with two equally reactive phenolic hydroxyl groups. The initial mono-alkylation to form the desired product also generates a phenoxide that can react a second time with the alkylating agent to form the undesired 1,4-bis(2-methoxyethoxy)benzene byproduct. Consequently, the reaction often results in a mixture of unreacted hydroquinone, the desired mono-ether, and the undesired di-ether, making isolation of the target compound in high yield a significant challenge.[2]
Q3: What are the critical parameters that control the mono- to di-alkylation ratio?
The key to improving the yield of the mono-alkylated product is to manipulate the reaction conditions to favor the first alkylation over the second. The most influential parameters are:
-
Stoichiometry of Reactants: The molar ratio of hydroquinone, base, and the alkylating agent is critical.
-
Rate of Reagent Addition: Slow, controlled addition of the base or alkylating agent can prevent a localized excess that promotes di-alkylation.
-
Choice of Base and Solvent: The reaction medium, including the choice of a one-phase or two-phase solvent system, dramatically affects the relative solubilities and reactivities of the species involved.[2]
-
Reaction Temperature: Higher temperatures can increase reaction rates but often decrease selectivity.[2]
Troubleshooting Guide: Addressing Low Yields
Core Problem: Low Selectivity & Formation of Di-alkylation Byproduct
Q: My reaction results in a difficult-to-separate mixture of hydroquinone, this compound, and 1,4-bis(2-methoxyethoxy)benzene. How can I maximize the yield of the desired mono-ether?
A: This is the central challenge of this synthesis. Achieving high selectivity requires carefully balancing several factors to suppress the second etherification step.
Causality & Solution:
The mono-phenolate of hydroquinone is typically more soluble in an aqueous phase than the neutral mono-ether product. Conversely, the mono-ether product is more soluble in an organic phase. This difference can be exploited. A two-phase reaction system (e.g., toluene-water or benzene-water) can physically sequester the mono-ether product in the organic layer as it forms, reducing its availability to be deprotonated and react a second time.[2]
Recommended Actions:
-
Control Stoichiometry: Begin by using equimolar amounts of hydroquinone, a strong base (like sodium hydroxide), and your alkylating agent (e.g., 2-bromoethyl methyl ether).[3] An excess of the alkylating agent will invariably lead to a higher proportion of the di-ether byproduct.
-
Implement a Two-Phase System: Perform the reaction in a biphasic solvent system, such as toluene and water. This allows the newly formed mono-ether to move into the organic phase, effectively protecting it from further reaction.
-
Optimize Reagent Addition: Dissolve the hydroquinone and base in the aqueous phase. Dissolve the alkylating agent in the organic solvent. Add the organic solution to the aqueous solution slowly and with vigorous stirring to maximize the interfacial area. This ensures the alkylating agent encounters the phenolate at a controlled rate.
-
Maintain Low Temperatures: Run the reaction at a reduced temperature (e.g., 65-85°C). While this may require longer reaction times, it significantly disfavors the second, higher-activation-energy alkylation step.[2]
Reaction Pathway and Competing Reactions
The diagram below illustrates the desired reaction pathway versus the competing reaction that leads to the undesired byproduct.
Caption: Desired mono-alkylation vs. competing di-alkylation pathway.
Core Problem: Incomplete Reaction & Low Conversion
Q: I have optimized for selectivity, but now my conversion of hydroquinone is very low. How can I drive the reaction to completion?
A: Low conversion indicates that the initial deprotonation or the subsequent SN2 reaction is inefficient under your current conditions.
Causality & Solution:
Insufficient base strength, the presence of water (if not part of a planned two-phase system), or a deactivated alkylating agent can all lead to poor conversion. The phenolate must be generated in sufficient concentration to react.
Recommended Actions:
-
Ensure Anhydrous Conditions (for single-phase systems): If using a polar aprotic solvent like DMF or DMSO, ensure all reagents and glassware are scrupulously dry. Water will consume the base and inhibit phenoxide formation.
-
Verify Base Strength and Stoichiometry: Use a strong base like NaOH, KOH, or for anhydrous systems, NaH. Ensure at least one full equivalent is used. If conversion is still low, a slight excess (e.g., 1.05 eq) of the base can be tried, but monitor for decreased selectivity.
-
Check Alkylating Agent Reactivity: Ensure your 2-methoxyethoxy source is of high quality. Alkyl bromides are generally more reactive than chlorides. Using an alkyl tosylate is an excellent, though more expensive, alternative that provides a very good leaving group.
-
Increase Reaction Time: Low-temperature reactions require more time. Monitor the reaction by TLC or GC to determine when the consumption of hydroquinone plateaus.
Core Problem: Difficulty in Product Purification
Q: I have a mixture of products that are very difficult to separate by column chromatography or distillation. What is a more effective purification strategy?
A: The structural similarity of hydroquinone, the mono-ether, and the di-ether makes them challenging to separate. A multi-step purification strategy based on chemical properties is often most effective.
Causality & Solution:
The key difference between the three components is the presence of acidic phenolic protons. Hydroquinone has two, the desired product has one, and the di-ether has none. This can be exploited through acid-base extraction.
Recommended Actions:
-
Initial Solvent Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Selective Basic Extraction: Wash the organic layer with a dilute, cold aqueous solution of NaOH (e.g., 1-2 M).
-
The unreacted hydroquinone and the desired mono-ether product will be deprotonated and move into the aqueous layer.
-
The neutral di-ether byproduct will remain in the organic layer. This layer can be separated and discarded.
-
-
Fractional Acidification & Extraction:
-
Take the combined aqueous layers from the previous step and carefully acidify with cold, dilute HCl to a pH of ~8-9.
-
The mono-ether (pKa ~10) is less acidic than hydroquinone (pKa1 ~10). At this slightly basic pH, the mono-ether will be largely protonated and can be extracted back into an organic solvent like ethyl acetate or ether.
-
The hydroquinone will remain in the aqueous phase as the phenolate.
-
-
Final Purification: The extracted organic layer containing the enriched product can then be dried, concentrated, and subjected to a final purification by vacuum distillation or recrystallization.[4]
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving low-yield issues.
Caption: A decision-tree workflow for troubleshooting low yields.
Optimized Experimental Protocol (Representative)
This protocol describes a robust method for the selective mono-alkylation of hydroquinone using a two-phase system. Researchers should adapt molar quantities and volumes based on their specific alkylating agent and scale.
Materials:
-
Hydroquinone (1.0 eq)
-
Sodium Hydroxide (1.0 eq)
-
2-Bromoethyl methyl ether (1.0 eq)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
1M Sodium Hydroxide (aq)
-
1M Hydrochloric Acid (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve hydroquinone (1.0 eq) and sodium hydroxide (1.0 eq) in deionized water.
-
Reagent Preparation: In a separate addition funnel, dissolve 2-bromoethyl methyl ether (1.0 eq) in toluene.
-
Reaction Execution: Heat the aqueous hydroquinone solution to 70°C with vigorous stirring. Begin the dropwise addition of the toluene solution over 2-3 hours. Maintain the temperature and vigorous stirring throughout the addition and for an additional 4-6 hours after addition is complete.
-
Rationale: Slow addition into a well-stirred biphasic system is crucial for maintaining low concentrations of the alkylating agent and promoting mono-alkylation.
-
-
Work-up & Di-ether Removal: Cool the reaction to room temperature. Separate the layers. Wash the organic (toluene) layer with a 1M NaOH solution. Combine this aqueous wash with the initial aqueous layer. The organic layer now contains primarily the undesired di-ether and can be set aside.
-
Rationale: The desired product and unreacted hydroquinone are phenolic and will be extracted into the basic aqueous phase. The neutral di-ether remains in the organic phase.
-
-
Product Isolation: Cool the combined basic aqueous layers in an ice bath. Slowly acidify with 1M HCl to a pH of ~8.5, monitoring with a pH meter.
-
Extraction: Extract this aqueous solution 3 times with ethyl acetate. The combined ethyl acetate layers now contain the enriched this compound.
-
Rationale: At this specific pH, the mono-ether is predominantly in its neutral, organic-soluble form, while the more acidic hydroquinone remains as a water-soluble salt.
-
-
Final Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane).
Summary of Key Parameters & Effects
| Parameter | Recommended Condition | Effect of Deviation |
| HQ:Base:Alkylator Ratio | 1.0 : 1.0 : 1.0 | Excess alkylator or base drastically increases di-ether formation. |
| Solvent System | Toluene-Water (Two-Phase) | A single polar aprotic solvent (e.g., DMF) can work but is often less selective. |
| Temperature | 65-85 °C | Higher temperatures increase reaction rate but significantly reduce selectivity. |
| Reagent Addition | Slow, dropwise addition of alkylator | Rapid addition creates high local concentrations, favoring di-alkylation. |
| Purification pH | Stepwise: >12 then ~8.5 | Incorrect pH control will lead to poor separation of product from hydroquinone. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. US1908817A - Process for isolating and purifying hydroquinone - Google Patents [patents.google.com]
minimizing side products in the synthesis of 4-(2-Methoxyethoxy)phenol
Welcome to the technical support center for the synthesis of 4-(2-Methoxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this synthesis. Our focus is on minimizing the formation of common side products to improve yield and purity.
The primary method for synthesizing this compound is the Williamson ether synthesis.[1] This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this specific case, hydroquinone is selectively mono-alkylated using a 2-methoxyethoxy halide. While seemingly straightforward, this reaction is often complicated by competing side reactions, primarily the formation of a dialkylated ether and C-alkylation products. This guide will provide the technical insights to navigate these challenges.
Reaction Overview: Pathways in the Alkylation of Hydroquinone
Caption: Key pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where a hydroquinone mono-phenoxide, generated by deprotonating hydroquinone with a suitable base, acts as a nucleophile.[1] This phenoxide then attacks an alkylating agent, such as 2-methoxyethyl bromide or chloride, to form the desired ether.[2]
Q2: What are the primary side products I should be aware of during this synthesis?
There are two main classes of side products to consider:
-
1,4-bis(2-methoxyethoxy)benzene: This is the dialkylated product formed when the hydroxyl group of the desired this compound is also deprotonated and reacts with a second molecule of the alkylating agent.
-
C-Alkylated Products: Since a phenoxide ion is an ambident nucleophile, the alkylating agent can attack the aromatic ring (at the ortho position to the hydroxyl group) instead of the oxygen atom.[1] This results in the formation of C-alkylated isomers.
Q3: Which base is most appropriate for this synthesis to ensure selective mono-alkylation?
The choice of base is critical. A moderately weak base is generally preferred to favor the formation of the monophenoxide.
-
Potassium Carbonate (K₂CO₃): This is often the base of choice for selective mono-alkylation of hydroquinones. It is strong enough to deprotonate one of the phenolic hydroxyl groups but generally not strong enough to readily deprotonate the second, less acidic hydroxyl group of the mono-ether product.
-
Stronger Bases (e.g., NaOH, NaH): While effective at deprotonation, stronger bases increase the concentration of the dianion of hydroquinone, which can lead to a higher likelihood of dialkylation.[3] Sodium hydride (NaH) in particular can significantly increase the rate of side reactions and should be used with caution.[3]
Q4: What is the optimal stoichiometry of reactants to minimize side products?
To favor mono-alkylation, it is crucial to use hydroquinone in molar excess relative to the alkylating agent. A common starting point is a hydroquinone to alkylating agent ratio of 2:1 to 4:1. This ensures that the alkylating agent is more likely to encounter the more abundant hydroquinone monophenoxide rather than the mono-ether product. The base should typically be used in slight excess relative to the alkylating agent to ensure complete conversion of the limiting reagent.
Q5: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting hydroquinone, the desired mono-ether product, and the dialkylated side product. By spotting the reaction mixture alongside standards of the starting materials, you can track the consumption of hydroquinone and the appearance of the products over time.
Troubleshooting Guide
Problem 1: Low yield of the desired mono-ether product and a significant amount of unreacted hydroquinone.
This indicates that the reaction is not proceeding to completion.
-
Potential Cause 1: Incomplete deprotonation of hydroquinone.
-
Scientific Rationale: The formation of the phenoxide is the first and essential step of the reaction. If the base is too weak or insufficient, an adequate concentration of the nucleophile will not be generated.
-
Solutions:
-
Verify Base Strength: Ensure the chosen base is appropriate. If using a weak base like sodium bicarbonate, it may be insufficient. Consider switching to potassium carbonate or sodium hydroxide.[3]
-
Check Base Quality: Ensure the base is anhydrous and has been stored correctly. Some bases, like potassium carbonate, can be hygroscopic.
-
Increase Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) relative to the alkylating agent.
-
-
-
Potential Cause 2: Insufficient reaction time or temperature.
-
Scientific Rationale: The SN2 reaction has a kinetic barrier that must be overcome. Lower temperatures will result in a slower reaction rate.
-
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[3] Monitor the reaction by TLC to avoid overheating, which can promote side reactions.
-
Extend Reaction Time: Continue the reaction for a longer period, monitoring by TLC until the starting alkylating agent is consumed.
-
-
-
Potential Cause 3: Inactive alkylating agent.
-
Scientific Rationale: The alkylating agent can degrade over time, especially if it is a bromide or iodide.
-
Solutions:
-
Use a Fresh Source: If possible, use a newly opened bottle of the 2-methoxyethyl halide.
-
Consider a More Reactive Halide: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides in SN2 reactions.[4] If using an alkyl chloride, switching to the bromide may improve the reaction rate.
-
-
Problem 2: Excessive formation of the dialkylated side product, 1,4-bis(2-methoxyethoxy)benzene.
This is the most common issue in this synthesis, arising from the alkylation of the desired product.
-
Potential Cause 1: Incorrect stoichiometry.
-
Scientific Rationale: If the alkylating agent is not the limiting reagent, it will be available to react with the mono-ether product after the initial hydroquinone has been consumed.
-
Solutions:
-
Use an Excess of Hydroquinone: As mentioned in the FAQs, maintaining a molar excess of hydroquinone (2:1 to 4:1) is the most effective way to minimize dialkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) can help to maintain a low concentration of it in the reaction mixture, further favoring reaction with the more abundant hydroquinone.
-
-
-
Potential Cause 2: Reaction conditions favoring the second alkylation.
-
Scientific Rationale: High temperatures and overly strong bases can increase the rate of deprotonation of the mono-ether product, making it more susceptible to a second alkylation.
-
Solutions:
-
Use a Milder Base: Employ potassium carbonate instead of stronger bases like sodium hydroxide or sodium hydride.
-
Moderate the Temperature: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Limit Reaction Time: Stop the reaction as soon as TLC indicates that the alkylating agent has been consumed.
-
-
Problem 3: Presence of C-alkylated side products.
The formation of these isomers complicates purification and reduces the yield of the desired product.
-
Potential Cause 1: Choice of solvent.
-
Scientific Rationale: The solvent plays a crucial role in solvating the phenoxide ion and influencing the site of attack. Protic solvents can form hydrogen bonds with the oxygen atom of the phenoxide, sterically hindering it and making the carbon atoms of the ring more accessible for alkylation.[5]
-
Solutions:
-
Use a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetone are generally preferred as they do not solvate the oxygen of the phenoxide as strongly, favoring O-alkylation.[3]
-
Avoid Protic Solvents: Minimize the use of protic solvents like water, ethanol, or methanol as the primary reaction solvent.
-
-
-
Potential Cause 2: Nature of the cation from the base.
-
Scientific Rationale: The counter-ion of the phenoxide (e.g., Na⁺, K⁺) can associate with the oxygen atom, forming an ion pair. This association can influence the O/C alkylation ratio. While more complex to control, it is a factor to be aware of.[6]
-
Solutions:
-
Experiment with Different Bases: If C-alkylation is a persistent issue, trying different bases (e.g., switching from a sodium-based to a potassium-based one) may alter the product distribution.
-
-
Problem 4: Difficulty in purifying the final product.
The structural similarity of the desired mono-ether, the dialkylated product, and unreacted hydroquinone can make purification challenging.
-
Challenge: Separating the mono-ether from the di-ether and starting material.
-
Scientific Rationale: All three compounds have different polarities. Hydroquinone is the most polar, followed by the mono-ether, and then the non-polar di-ether. This difference in polarity can be exploited for separation.
-
Solutions:
-
Column Chromatography: This is the most effective method for separating the three components on a laboratory scale. A silica gel column with a gradient elution of ethyl acetate in hexane is typically effective.
-
Acid-Base Extraction: An initial workup with an aqueous base (e.g., NaOH solution) can be used to separate the phenolic compounds (hydroquinone and the mono-ether) from the non-phenolic di-ether. The phenolic compounds can then be recovered by acidifying the aqueous layer and extracting with an organic solvent. This mixture can then be further purified by chromatography or recrystallization.
-
Recrystallization: If the crude product is a solid and contains a significant amount of the desired mono-ether, recrystallization from a suitable solvent system can be an effective purification method.[7]
-
-
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general guideline and should be adapted based on specific laboratory conditions and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydroquinone (e.g., 2.0 equivalents) and anhydrous potassium carbonate (e.g., 1.2 equivalents relative to the alkylating agent).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to the flask.
-
Addition of Alkylating Agent: While stirring the suspension, add 2-methoxyethyl bromide (1.0 equivalent) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain it at this temperature with vigorous stirring. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete (as indicated by the consumption of the alkylating agent), cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of the solvent.
-
Extraction: Combine the filtrate and washes. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Parameter | Recommendation | Rationale | Potential Issue if Deviated |
| Stoichiometry (Hydroquinone:Alkylating Agent) | 2:1 to 4:1 | Favors mono-alkylation by ensuring the alkylating agent is the limiting reagent. | Increased formation of the dialkylated product. |
| Base | K₂CO₃ | Sufficiently basic for mono-deprotonation without significantly promoting dialkylation. | Stronger bases (NaOH, NaH) increase dialkylation risk.[3] |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Favors O-alkylation by not solvating the phenoxide oxygen.[3] | Protic solvents can increase C-alkylation.[5] |
| Temperature | 50-80 °C | Provides sufficient energy for the reaction without promoting excessive side reactions. | Higher temperatures can increase dialkylation and C-alkylation. |
| Alkylating Agent | 2-Methoxyethyl Bromide | Good balance of reactivity and stability. | Chlorides are less reactive; iodides are more reactive but less stable and more expensive.[4] |
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. francis-press.com [francis-press.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-(2-Methoxyethoxy)phenol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2-Methoxyethoxy)phenol. Peak tailing, an asymmetry in the chromatographic peak where the trailing edge is broader than the leading edge, can significantly compromise the accuracy and resolution of your analysis.[1][2] This guide provides a structured, question-and-answer approach to diagnose and resolve the common causes of this chromatographic problem, ensuring the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing refers to the distortion of a chromatographic peak, making it asymmetrical with a drawn-out trailing edge.[3] In an ideal HPLC separation, peaks should be symmetrical, resembling a Gaussian distribution. A tailing factor (Tf) greater than 1.2 is generally indicative of significant peak tailing.[1][4]
For the analysis of this compound, a key intermediate in the synthesis of the beta-blocker Metoprolol, peak tailing is particularly problematic for several reasons:[5][6]
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately resolve and quantify individual components in a mixture.[2]
-
Inaccurate Integration and Quantification: The asymmetrical shape complicates the accurate determination of peak area, leading to unreliable quantitative results.[3]
-
Decreased Sensitivity: Broader, tailing peaks have a lower peak height, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ) of the analytical method.[3]
Given the importance of precise quantification in pharmaceutical development and quality control, resolving peak tailing is critical for generating reliable data for this compound.[5]
Q2: I'm observing peak tailing specifically for this compound, while other compounds in my sample have good peak shape. What are the likely chemical causes?
A2: When peak tailing is analyte-specific, the issue is most likely due to chemical interactions between this compound and the HPLC system.[1] The primary causes are often related to secondary interactions with the stationary phase and improper mobile phase conditions.[3]
Phenolic compounds like this compound are polar and can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[3][7] These interactions are a primary cause of peak tailing.[8][9] At a mobile phase pH above 3, some silanol groups can become ionized (SiO-), leading to strong electrostatic interactions with the slightly acidic phenolic hydroxyl group, causing delayed elution and peak tailing.[10][11]
dot graph TD { subgraph "Mechanism of Silanol Interaction" A[Analyte: this compound] -- "Primary Hydrophobic Interaction" --> B(C18 Stationary Phase); A -- "Secondary Polar Interaction (Causes Tailing)" --> C(Ionized Silanol Group on Silica Surface); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; } Diagram of primary and secondary interactions in HPLC.
The predicted pKa of the phenolic hydroxyl group in this compound is approximately 10.00.[6] If the mobile phase pH is close to the pKa of an analyte, a mixture of its ionized and non-ionized forms will exist.[12] This leads to two slightly different retention times for the same molecule, resulting in a broadened or distorted peak.[12][13] For acidic compounds like phenols, it is generally recommended to use a mobile phase pH that is at least two pH units below the pKa to ensure the compound is in a single, non-ionized form.[14]
Phenolic compounds can sometimes chelate with trace metal ions (e.g., iron, aluminum) present as impurities in the silica matrix of the column or from stainless-steel components of the HPLC system.[11][15][16] This interaction acts as a secondary retention mechanism, causing peak tailing.[17][18]
Q3: How can I systematically troubleshoot and resolve the peak tailing of this compound?
A3: A systematic approach is crucial for efficiently identifying and resolving the root cause of peak tailing. The following workflow can guide your troubleshooting efforts.
Troubleshooting Guide
Step 1: Mobile Phase Optimization
The mobile phase is often the first and easiest parameter to adjust.
1.1. Adjust Mobile Phase pH:
-
Rationale: To suppress the ionization of the phenolic hydroxyl group and minimize interactions with silanols, the mobile phase pH should be acidic.[14][19]
-
Action: Lower the mobile phase pH to a range of 2.5 to 3.5.[11] This will ensure that the this compound is in its protonated, less polar form, leading to better retention and improved peak shape.[14]
-
Protocol: Mobile Phase Preparation (pH 3.0)
-
Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
-
Add a suitable buffer, such as 20 mM potassium dihydrogen phosphate.[20]
-
Carefully adjust the pH to 3.0 using phosphoric acid.[20][21]
-
Mix with the organic modifier (e.g., acetonitrile or methanol) as per your method.
-
Degas the mobile phase before use.[17]
-
1.2. Increase Buffer Concentration:
-
Rationale: A buffer is essential for maintaining a stable pH. Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion.[9]
-
Action: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.[4][9]
1.3. Consider Mobile Phase Additives:
-
Rationale: If metal chelation is suspected, adding a sacrificial chelating agent to the mobile phase can be effective.[17]
-
Action: Add a low concentration (e.g., 0.1-1 mM) of ethylenediaminetetraacetic acid (EDTA) or citric acid to your mobile phase.[17] These agents will preferentially bind to active metal sites, preventing the analyte from interacting with them.
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of the phenolic group and silanols.[14] |
| Buffer | Phosphate or Formate | Provides good buffering capacity in the acidic pH range.[17] |
| Buffer Concentration | 10 - 50 mM | Ensures stable pH throughout the analysis.[4] |
| Chelating Agent (Optional) | 0.1 - 1 mM EDTA or Citric Acid | Mitigates peak tailing due to metal chelation.[17] |
Step 2: Column Evaluation
If mobile phase optimization does not resolve the issue, the column itself may be the culprit.
2.1. Use a High-Purity, End-Capped Column:
-
Rationale: Modern HPLC columns are made from high-purity silica with lower metal content and are "end-capped" to block most of the residual silanol groups.[2][22] This significantly reduces the potential for secondary interactions.
-
Action: If you are using an older column (Type A silica), switch to a modern, high-purity, end-capped column (Type B silica).[15] Columns with low silanol activity are specifically designed to improve the peak shape of polar and basic compounds.[21][23]
2.2. Column Flushing and Regeneration:
-
Rationale: Column contamination from strongly retained sample components can create active sites that cause tailing.[3][24]
-
Action: Flush the column with a series of strong solvents to remove contaminants.
-
Protocol: Reversed-Phase Column Cleaning
-
Disconnect the column from the detector.
-
Flush with at least 25 mL of each of the following solvents at a low flow rate:[25]
-
Mobile phase without buffer salts
-
100% Water
-
100% Acetonitrile
-
100% Isopropanol
-
100% Methylene Chloride (if necessary, and ensure compatibility)
-
100% Isopropanol
-
100% Water
-
-
Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
-
2.3. Replace the Guard Column and Frits:
-
Rationale: The guard column and column inlet frit are common sites for contamination and particulate buildup, which can disrupt the flow path and cause peak distortion.[1][8]
-
Action: Replace the guard column. If the problem persists, consider replacing the column inlet frit.[25]
Step 3: HPLC System and Sample Preparation
If the problem is still not resolved, investigate the HPLC system and your sample preparation technique.
3.1. Minimize Extra-Column Volume:
-
Rationale: Excessive volume from long or wide-bore tubing, as well as poor connections, can lead to band broadening and peak tailing.[3][10]
-
Action: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length between the injector, column, and detector as short as possible.[10] Ensure all fittings are properly tightened to avoid dead volume.
3.2. Check for Sample Overload:
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[7][8]
-
Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
3.3. Evaluate the Sample Solvent:
-
Rationale: Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[3][7]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase.[3]
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of this compound, leading to more accurate, reliable, and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. hplc.eu [hplc.eu]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. moravek.com [moravek.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. m.youtube.com [m.youtube.com]
- 16. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. Separation of Phenol, 4-(2-methoxyethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. Separation of Phenol, 2-ethoxy-4-(methoxymethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. uhplcs.com [uhplcs.com]
- 25. agilent.com [agilent.com]
removing impurities from 4-(2-Methoxyethoxy)phenol by column chromatography
Welcome to the technical support guide for the chromatographic purification of 4-(2-Methoxyethoxy)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate with high purity. As scientists, we understand that purification is not merely a procedural step but a critical juncture that defines the quality and success of subsequent research. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
The Purification Challenge: The Phenolic Moiety
This compound possesses a key structural feature that complicates purification by standard silica gel chromatography: the phenolic hydroxyl group. This group is weakly acidic and can engage in strong hydrogen bonding or even deprotonation by the slightly acidic silanol groups (Si-OH) on the surface of silica gel. This interaction is a primary cause of common issues like peak tailing, poor resolution, and irreversible adsorption of the compound to the stationary phase.[1] This guide provides robust, field-tested solutions to overcome these challenges.
Section 1: Understanding Potential Impurities
Effective purification begins with understanding what you are separating. This compound is commonly synthesized via a Williamson ether synthesis, reacting hydroquinone monomethyl ether (MeO-Ph-OH) with 2-bromoethyl methyl ether or a similar electrophile.[2][3] Based on this pathway, the primary impurities can be predicted.
| Impurity | Structure | Origin | Relative Polarity vs. Product | Separation Challenge |
| Hydroquinone monomethyl ether | MeO-C₆H₄-OH | Unreacted starting material | More Polar | The free phenolic -OH makes it significantly more polar. Tends to adhere strongly to silica. |
| 1,4-bis(2-methoxyethoxy)benzene | (MeO-C₂H₄-O)₂-C₆H₄ | Di-alkylation of hydroquinone (if used as starting material) | Less Polar | Lacks the polar phenolic -OH group, making it much less polar than the product. Elutes much faster. |
| 2-Bromoethyl methyl ether | Br-C₂H₄-OMe | Unreacted electrophile | Less Polar | A small, relatively non-polar molecule. Elutes very quickly. |
Section 2: Recommended Column Chromatography Protocol
This protocol is a validated starting point. Always begin with Thin-Layer Chromatography (TLC) to optimize the mobile phase for your specific crude material.
Experimental Workflow: Purification of this compound
Caption: Figure 1. General Workflow for Chromatographic Purification.
Step-by-Step Methodology
-
TLC Analysis & Solvent System Selection:
-
Prepare several developing chambers with varying ratios of Hexane and Ethyl Acetate (EtOAc). Start with 9:1, 4:1, and 7:3 (Hexane:EtOAc).
-
Spot your crude material on a silica gel TLC plate.
-
Develop the plates and visualize under UV light.
-
Goal: Aim for a retention factor (Rf) of 0.25 - 0.35 for the desired product. This Rf value provides the optimal balance between separation and elution time on a column.
-
Critical Tip: If you observe streaking (tailing) of the product spot, prepare a new mobile phase containing 0.5-1% acetic acid (AcOH) . For example, for 100 mL of 4:1 Hexane:EtOAc, use 80 mL Hexane, 20 mL EtOAc, and 0.5 mL AcOH. This suppresses the ionization of the phenolic proton, drastically improving the spot shape.[1]
-
-
Column Preparation (Slurry Packing):
-
Select a column with an appropriate diameter for your sample size (a general rule is a 1:30 to 1:50 ratio of crude material mass to silica gel mass).
-
Fill the column about one-third full with the initial, non-polar eluent (e.g., Hexane).
-
In a separate beaker, create a slurry of silica gel in the same eluent. The consistency should be like a milkshake, not a paste.
-
Pour the slurry into the column. Use a funnel to prevent spilling.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and drain the solvent, continuously adding more slurry until the desired column height is reached (typically 15-20 cm). Never let the top of the silica bed run dry.
-
Add a thin layer (0.5 cm) of sand to the top of the silica bed to prevent disturbance during solvent addition.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Because this compound is a solid and to ensure a narrow application band, dry loading is superior.[4]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
Gently cover the sample-silica layer with another thin layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add your optimized mobile phase to the column.
-
Use gentle air pressure ("flash chromatography") to push the solvent through the column at a steady rate.
-
Begin collecting fractions in test tubes as soon as the solvent starts to elute.
-
-
Analysis of Fractions:
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution profile.
-
Identify the fractions containing your pure product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Place the flask under high vacuum to remove residual solvent and obtain the final, pure product.
-
Section 3: Troubleshooting Guide
Encountering issues is a normal part of chromatography. This guide helps you diagnose and solve common problems.
Troubleshooting Decision Tree
Caption: Figure 2. Troubleshooting Decision Pathway.
Q: My product is severely streaking down the column and on my TLC plate, resulting in broad fractions and poor purity. What is happening?
A: This is the most common issue when chromatographing phenols on silica gel.[1] The acidic silanol groups on the silica surface are strongly interacting with your phenolic compound, causing it to "stick" and elute slowly and unevenly.
-
Primary Solution: The most effective fix is to add a small amount of a weak acid, like acetic acid (0.5-1%) or formic acid, to your eluent. This protonates the surface of the silica, minimizing the ionic interaction with your analyte and resulting in sharp, well-defined bands.
-
Alternative Solvent: For particularly stubborn separations, consider incorporating a solvent that can disrupt aromatic interactions. Swapping hexane for toluene in your mobile phase can sometimes dramatically improve the separation of aromatic compounds.[1]
-
Alternative Stationary Phase: If tailing persists, your compound may be too sensitive for silica gel. Consider switching to a more inert stationary phase like neutral alumina.[1]
Q: My compound is not moving off the top of the column (Rf is zero or near-zero). How do I get it to elute?
A: This indicates that your mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution: You need to increase the polarity of your eluent. Do this gradually. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For example, move from a 9:1 mixture to a 4:1 or even a 1:1 mixture. If using a gradient elution, you can slowly increase the concentration of the more polar solvent over the course of the separation.
Q: The separation between my product and a key impurity is very poor. They elute at almost the same time.
A: This is a problem of selectivity, meaning the chosen solvent system does not differentiate well enough between the two compounds.
-
Solution 1: Change Solvent Composition. Simply increasing polarity may not work; you need to change the nature of the solvent interactions. If you are using Hexane/EtOAc, try a different system like Dichloromethane/Methanol.[1] The different solvent properties can alter the interactions with your compounds and the silica gel, often improving resolution.
-
Solution 2: Finer Silica. Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 60-120 mesh) provides a greater surface area and can lead to better separation, although it will require higher pressure to run.
Q: I ran the column, but my final product is still contaminated with impurities that were visible on the initial TLC.
A: This usually points to one of three issues:
-
Column Overloading: You loaded too much crude material onto the column. A good rule of thumb is to use a silica gel mass that is at least 30-50 times the mass of your crude material. For difficult separations, this ratio may need to be 100:1 or higher.
-
Poor Packing: If the silica bed was not packed uniformly or if it cracked or channeled during the run, the solvent and sample will take paths of least resistance, bypassing proper separation.
-
Fractions Cut Too Broadly: You may have been too generous when combining fractions. It is better to discard intermediate "mixed" fractions to ensure the purity of the final bulked product.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the ideal stationary phase for purifying this compound? A1: Standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice.[5] It is the recommended starting point for nearly all applications. However, due to the potential for strong interaction with the phenolic group, having neutral alumina on hand is a valuable alternative for cases where severe, unresolvable peak tailing occurs even with mobile phase modifiers.[1]
Q2: How do I determine the correct column size and amount of silica to use? A2: The amount of silica gel is determined by the mass of the crude sample and the difficulty of the separation (i.e., the ΔRf between your product and the nearest impurity).
-
Easy Separation (ΔRf > 0.2): Use a 20:1 to 30:1 ratio of silica:sample mass.
-
Moderate Separation (ΔRf ≈ 0.1): Use a 40:1 to 60:1 ratio.
-
Difficult Separation (ΔRf < 0.1): Use a 100:1 ratio or greater.
Q3: My product is an oil/low-melting solid. Should I still use the dry loading method? A3: Yes, the dry loading technique is highly recommended.[4] Dissolving an oil or solid in a minimal amount of a strong solvent (like DCM) and adsorbing it onto silica ensures that the sample is applied to the column in a very narrow, concentrated band. This is crucial for achieving good separation. Applying the sample as a thick, viscous solution directly to the column often leads to broad bands and poor resolution.
Q4: Can I run a gradient elution (i.e., start with a low polarity solvent and gradually increase it)? A4: Absolutely. A gradient elution is an excellent technique, especially when dealing with a mixture containing compounds of widely different polarities. For this system, you could start with 5% EtOAc in Hexane to elute the very non-polar byproducts, then slowly increase the EtOAc concentration to 15-20% to elute your desired product, and finally, increase it further to wash any highly polar baseline impurities off the column.
References
Technical Support Center: Optimizing Reaction Conditions for the Reduction of α-Methoxy-4-hydroxyacetophenone
Welcome to the Technical Support Center for the synthesis of 1-(4-hydroxyphenyl)-2-methoxyethan-1-ol, a key intermediate in the development of novel apocynin analogues and other pharmacologically active molecules.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reduction of α-methoxy-4-hydroxyacetophenone. Our focus is on providing practical, experience-driven insights to overcome common experimental hurdles and ensure the integrity of your synthetic processes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the reduction of α-methoxy-4-hydroxyacetophenone. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low or No Conversion of the Starting Material
Question: I have set up the reduction of α-methoxy-4-hydroxyacetophenone using sodium borohydride in methanol, but TLC analysis shows a significant amount of unreacted starting material even after an extended reaction time. What could be the cause?
Answer:
Several factors can contribute to low or incomplete conversion in a sodium borohydride reduction. Let's break down the potential causes and solutions:
-
Reagent Quality and Stoichiometry:
-
Sodium Borohydride (NaBH₄) Inactivity: NaBH₄ is a moisture-sensitive reagent.[4] Over time, it can react with atmospheric moisture, leading to a decrease in its reducing power. It is crucial to use a freshly opened bottle or a properly stored (desiccated) reagent.
-
Insufficient Reducing Agent: While NaBH₄ can theoretically provide four hydride equivalents, it's common practice to use a molar excess to ensure the reaction goes to completion.[5] A 1.5 to 2.0 molar equivalent of NaBH₄ relative to the ketone is a good starting point. If you are still observing incomplete conversion, a slight increase in the amount of NaBH₄ may be beneficial.
-
-
Reaction Conditions:
-
Temperature: While NaBH₄ reductions are often performed at room temperature or 0 °C, the reactivity of the specific substrate matters.[6] If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also lead to side reactions.
-
Solvent: Methanol is a common solvent for NaBH₄ reductions.[5][7] However, ensure it is of adequate purity and anhydrous, as water can react with the borohydride.[6]
-
-
Starting Material Purity:
-
Impurities in the α-methoxy-4-hydroxyacetophenone can interfere with the reaction. Ensure your starting material is pure, as confirmed by techniques like NMR or melting point analysis.
-
Issue 2: Formation of Unidentified Byproducts
Question: My reaction is proceeding, but I am observing the formation of several side products on my TLC plate, complicating the purification process. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of byproducts is a common challenge. Here are some potential side reactions and strategies to mitigate them:
-
Over-reduction: While less common with the mild reducing agent NaBH₄, more potent reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to the hydrogenolysis of the benzylic alcohol, though this is generally not a major concern under standard conditions.[8] Sticking with NaBH₄ is recommended for this specific transformation to maintain selectivity.[9]
-
Reaction with the Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can react with NaBH₄, consuming the reducing agent and generating hydrogen gas. While this reaction is generally slower than the ketone reduction, it can become more significant with prolonged reaction times or elevated temperatures. Using a slight excess of NaBH₄ can compensate for this consumption.
-
Dimerization/Polymerization: Apocynin and its derivatives can undergo oxidative coupling to form dimers (diapocynin) or other oligomers, especially in the presence of certain catalysts or oxidizing agents.[10] While unlikely to be a major pathway during a reduction, ensuring an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Workflow for Minimizing Byproducts:
Caption: Workflow for minimizing byproduct formation.
Issue 3: Difficulties in Product Isolation and Purification
Question: After quenching the reaction, I am struggling to isolate a pure product. My crude material is an oil, and column chromatography is not giving clean separation. What are some tips for an effective workup and purification?
Answer:
Proper workup and purification are critical for obtaining the desired 1-(4-hydroxyphenyl)-2-methoxyethan-1-ol in high purity.
-
Workup Procedure:
-
Quenching: The reaction is typically quenched by the slow addition of a weak acid, such as dilute hydrochloric acid or acetic acid, to neutralize any remaining NaBH₄ and hydrolyze the borate ester intermediate.[5][7] This should be done carefully at a low temperature (e.g., 0 °C) to control the effervescence from hydrogen gas evolution.
-
Extraction: After quenching, the product is typically extracted into an organic solvent like ethyl acetate.[2] It is important to perform multiple extractions to ensure complete recovery of the product from the aqueous layer. Washing the combined organic layers with brine can help to remove residual water.
-
-
Purification Strategy:
-
Crystallization: If the crude product is an oil, it may be possible to induce crystallization. Trying different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) can be effective.
-
Column Chromatography: If crystallization is not feasible, silica gel column chromatography is the standard method.[2]
-
Solvent System: A gradient elution starting with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increasing the polarity is often effective.
-
TLC Analysis: Careful TLC analysis of the column fractions is essential to identify and combine the fractions containing the pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reduction of α-methoxy-4-hydroxyacetophenone with sodium borohydride?
A1: The reduction of a ketone with sodium borohydride proceeds via a nucleophilic addition mechanism.[9][11] The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻). The hydride ion attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a C-H bond and breaking the C=O π bond. This results in an alkoxide intermediate.[11] In the subsequent workup step, a proton source (typically a mild acid or water) protonates the alkoxide to yield the final alcohol product.[7][11]
Caption: Mechanism of ketone reduction by NaBH₄.
Q2: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?
A2: While LiAlH₄ is a powerful reducing agent that can certainly reduce ketones, it is generally not recommended for this specific transformation due to its higher reactivity and lack of selectivity.[4][6][9] LiAlH₄ reacts violently with protic solvents like methanol and water, requiring the use of anhydrous ethereal solvents (e.g., THF, diethyl ether) and a more stringent reaction setup.[5][12] For the selective reduction of the ketone in the presence of a phenolic hydroxyl group, the milder and more chemoselective NaBH₄ is the preferred reagent.[9]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of the reaction. A suitable TLC system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting ketone is more polar than the resulting alcohol, so it will have a lower Rf value on the TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q4: What are the typical reaction conditions for this reduction?
A4: A general and reliable protocol for the reduction of α-methoxy-4-hydroxyacetophenone is as follows:
Experimental Protocol: Reduction of α-Methoxy-4-hydroxyacetophenone
-
Reaction Setup: To a solution of α-methoxy-4-hydroxyacetophenone (1.0 eq) in methanol, add sodium borohydride (1.5-2.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add dilute HCl (1M) or acetic acid to quench the excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Table 1: Summary of Reagents and Conditions
| Parameter | Recommended Value | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and chemoselective for ketone reduction.[9] |
| Equivalents of NaBH₄ | 1.5 - 2.0 | Ensures complete reaction and compensates for any reaction with the phenolic -OH. |
| Solvent | Methanol | Good solubility for both substrate and reagent.[5][7] |
| Temperature | 0 °C to Room Temperature | Provides a good balance between reaction rate and selectivity. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Workup | Aqueous acid quench | Neutralizes excess reagent and hydrolyzes borate esters.[5][7] |
| Purification | Silica Gel Chromatography | Effective for separating the product from any byproducts.[2] |
References
- 1. Synthesis and biological evaluations of novel apocynin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 9. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Degradation of 4-(2-Methoxyethoxy)phenol Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of 4-(2-Methoxyethoxy)phenol degradation. This guide is designed to provide in-depth, experience-based insights into the challenges and nuances you may encounter during your research. As Senior Application Scientists, we understand that experimental work often deviates from the textbook. This resource is structured to anticipate and address those real-world issues, ensuring the integrity and success of your stability studies.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the most common initial questions regarding the acid-catalyzed degradation of this compound.
Q1: What is the primary degradation pathway for this compound in an acidic environment?
A1: The primary degradation pathway for this compound under acidic conditions is the acid-catalyzed cleavage of the ether linkages.[1][2] Due to the molecule's structure, there are two ether bonds susceptible to this reaction. The aryl ether linkage (between the phenol ring and the ethoxy group) is the most likely to cleave. This is because the protonated ether oxygen makes the adjacent benzylic carbon susceptible to nucleophilic attack. The alkyl ether linkage (within the methoxyethoxy side chain) can also be cleaved, but typically requires more forcing conditions.
The generally accepted mechanism involves the protonation of the ether oxygen by a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][3] This protonation creates a good leaving group (an alcohol), facilitating a nucleophilic substitution reaction (either SN1 or SN2, depending on the structure).[1][2] In the case of an aryl alkyl ether like this compound, the reaction will yield a phenol and an alkyl halide if a hydrohalic acid is used.[1][3]
Q2: What are the expected major degradation products?
A2: Based on the acid-catalyzed ether cleavage mechanism, the expected major degradation products are:
-
Hydroquinone (Benzene-1,4-diol): Formed from the cleavage of the aryl ether bond.
-
1-chloro-2-methoxyethane (if using HCl) or 1-bromo-2-methoxyethane (if using HBr): The corresponding alkyl halide from the side chain.
-
Phenol: While less likely, cleavage of the internal ether linkage could potentially lead to phenol and other side-chain derivatives under harsh conditions.
It's also important to consider the possibility of further reactions. Phenolic compounds, including the parent molecule and hydroquinone, are susceptible to oxidation, which can be accelerated by acidic conditions, leading to the formation of colored quinone-type structures.[4][5][6]
Q3: My solution is turning a dark color during the acid stress study. What does this indicate?
A3: A color change, typically to a yellow, brown, or even black hue, is a strong indicator of oxidation. Phenolic compounds are electron-rich and can be easily oxidized, especially in the presence of acid and trace metals, to form quinones and polymeric materials. Hydroquinone, a primary degradation product, is particularly prone to oxidation to form p-benzoquinone, which is yellow. Further polymerization of these quinones can lead to darker, complex mixtures.
Troubleshooting Steps:
-
Deoxygenate your solvent: Purge your reaction solvent with an inert gas like nitrogen or argon before adding your compound and acid.
-
Use high-purity solvents and reagents: Trace metal impurities can catalyze oxidation reactions.
-
Work in the dark: Light can also promote oxidative degradation.[7]
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent or No Degradation Observed
Q: I've set up my forced degradation study with 0.1 M HCl at 60°C, but I'm seeing very little to no degradation of this compound after 24 hours. What could be wrong?
A: While these are common starting conditions for forced degradation studies, the stability of a molecule can vary significantly.[5][8][9] Here's a systematic approach to troubleshoot this issue:
-
Increase Stress Conditions: Ethers are generally quite stable.[2] You may need to employ more vigorous conditions to achieve the desired 5-20% degradation.[8]
-
Increase Acid Concentration: Incrementally increase the acid concentration (e.g., to 0.5 M, 1 M, or even higher).
-
Increase Temperature: Raise the temperature in controlled increments (e.g., to 80°C or reflux).
-
Increase Time: Extend the duration of the study.
-
-
Verify Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect small changes in the parent peak and the emergence of small degradation product peaks.
-
Check Detection Wavelength: Are you using the optimal wavelength (λmax) for both the parent compound and the expected degradation products? Hydroquinone will have a different λmax than this compound. A photodiode array (PDA) detector is invaluable here.
-
Method Validation: Confirm that your method has been validated for linearity, accuracy, and precision at the lower concentrations you expect for degradation products.
-
-
Confirm Reagent Integrity:
-
Acid Concentration: Verify the concentration of your acid stock solution.
-
Standard Purity: Ensure the purity of your this compound reference standard.
-
Issue 2: Unexpected Peaks in the Chromatogram
Q: My HPLC analysis shows several unexpected peaks that don't correspond to my parent compound or the expected degradation products. How do I identify them?
A: The appearance of unexpected peaks is a common challenge in degradation studies. These can arise from secondary degradation, side reactions, or impurities.
Identification Strategy:
-
Mass Spectrometry (MS) is Key: The most powerful tool for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The mass-to-charge ratio (m/z) of the unknown peaks will provide the molecular weight, and fragmentation patterns (from MS/MS) can elucidate the structure.
-
Consider Secondary Degradation: Your primary degradation products (like hydroquinone) might be further degrading under the stress conditions.
-
Evaluate Potential Side Reactions:
-
Oxidation Products: As mentioned, phenolic compounds can oxidize. Look for masses corresponding to the addition of one or more oxygen atoms.
-
Polymerization: You might be seeing dimers or trimers formed from reactive intermediates. These would have masses that are multiples of the parent or primary degradant, minus water molecules.
-
-
Blank Injections: To rule out contamination from your solvent or system, inject a blank (your mobile phase and diluent).[11]
Issue 3: Poor Peak Shape and Resolution in HPLC Analysis
Q: I'm having trouble getting sharp, well-resolved peaks for my parent compound and its degradants. My peaks are tailing or fronting.
A: Poor peak shape can compromise the accuracy of your quantification. Here are the common culprits and solutions:
| Problem | Potential Cause | Troubleshooting Action |
| Tailing Peaks | Secondary interactions with the column stationary phase (e.g., free silanols interacting with the phenolic hydroxyl groups). Column degradation. | Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to sharpen the peaks of acidic analytes. Ensure your column is not old or contaminated. |
| Fronting Peaks | Column overload (injecting too high a concentration). Sample solvent is much stronger than the mobile phase. | Dilute your sample. Ensure your sample is dissolved in the mobile phase or a weaker solvent. |
| Poor Resolution | Mobile phase is not optimized. | Perform method development to optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and gradient profile to achieve baseline separation of all relevant peaks. |
Section 3: Experimental Protocols and Workflows
To ensure reproducibility and accuracy, we provide the following detailed protocols.
Protocol 1: Forced Degradation Under Acidic Conditions
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare your acidic stress solution (e.g., 1 M HCl in water).
-
-
Reaction Setup:
-
In a clean vial, add a specific volume of the stock solution.
-
Add an equal volume of the acidic stress solution. This will result in a final acid concentration of 0.5 M and a final drug concentration of 0.5 mg/mL.
-
Prepare a control sample by adding the stock solution to an equal volume of the solvent used for the acid (in this case, water).
-
Seal the vials tightly.
-
-
Incubation:
-
Place the vials in a temperature-controlled environment (e.g., a water bath or oven) set to the desired temperature (e.g., 80°C).
-
Protect the vials from light by wrapping them in aluminum foil.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by neutralizing the acid. This is a critical step to prevent further degradation. Add a stoichiometric equivalent of a base (e.g., 1 M NaOH) or dilute the sample significantly in the mobile phase.
-
-
Analysis:
-
Analyze the quenched samples by a validated stability-indicating HPLC method.
-
Protocol 2: HPLC Method for Degradation Monitoring
This is a starting point for method development. Optimization will be required.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm (or PDA detection from 200-400 nm).
Section 4: Visualizing the Degradation Pathway and Workflow
Degradation Pathway Diagram
Caption: Acid-catalyzed degradation of this compound.
Experimental Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. ijrpp.com [ijrpp.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ijmr.net.in [ijmr.net.in]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
stability issues of 4-(2-Methoxyethoxy)phenol in solution
Welcome to the technical support center for 4-(2-Methoxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues that may arise when working with this compound in solution. As a senior application scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.
Core Stability Profile of this compound
This compound, like many phenolic compounds, is susceptible to degradation, which can compromise experimental results and the quality of pharmaceutical preparations. The primary routes of degradation are oxidative processes, which are often influenced by environmental factors.[1] The phenolic hydroxyl group is a key functional group that dictates its reactivity and stability.[2] Understanding the factors that influence its stability is the first step in preventing unwanted degradation.
Key factors affecting the stability of phenolic compounds in solution include:
-
pH: Phenolic compounds are generally more stable in acidic conditions (pH < 7).[3] In alkaline environments, the phenolic proton is abstracted, forming a phenoxide ion. This phenoxide is highly susceptible to oxidation.[2][4]
-
Oxygen: The presence of dissolved oxygen can lead to auto-oxidation of phenolic compounds.[5] This process can be accelerated by the presence of metal ions.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-degradation.[3][6]
-
Temperature: Elevated temperatures can increase the rate of all chemical reactions, including degradation.[6]
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, and the purity of the solvent is critical to avoid contaminants that could catalyze degradation.
Troubleshooting Guide: Stability in Solution
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My stock solution of this compound has developed a yellow or brownish tint. What is causing this discoloration and is the solution still usable?
Answer:
The discoloration of your solution is a common indicator of degradation, specifically oxidation. Phenolic compounds can oxidize to form colored quinone-like structures.[1] This process is often initiated by factors such as exposure to air (oxygen), light, or the presence of trace metal ion contaminants.
Causality and Troubleshooting Steps:
-
Oxidation from Dissolved Oxygen: The most likely cause is the reaction of the phenoxide ion with dissolved oxygen in your solvent. This is more pronounced in neutral to alkaline solutions.
-
Immediate Action: Before use, verify the concentration of the parent compound using a calibrated analytical method like HPLC-UV.[7] Depending on the extent of degradation, the solution may not be suitable for your experiment.
-
Preventative Measures:
-
Use Degassed Solvents: Prepare your solutions using solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum.
-
Inert Atmosphere: When preparing and storing solutions, blanket the headspace of the container with an inert gas.[8]
-
-
-
Photo-degradation: Exposure to ambient or UV light can provide the activation energy for oxidative reactions.[6]
-
Immediate Action: Move your solution to a dark environment immediately.
-
Preventative Measures:
-
Use Amber Vials: Always store solutions of this compound in amber glass vials or containers wrapped in aluminum foil to protect them from light.[9]
-
Minimize Exposure: During experimental procedures, minimize the time the solution is exposed to light.
-
-
-
pH Effects: If your solvent is neutral or basic, the formation of the highly reactive phenoxide ion is favored, accelerating oxidation.[3]
-
Immediate Action: Measure the pH of your solution. If it's above 7, this is likely a contributing factor.
-
Preventative Measures:
-
Acidify the Solution: For aqueous solutions, consider acidifying to a pH of 4-5 to improve stability, if this is compatible with your experimental design. Phenolic compounds are known to be more stable in acidic conditions.[3]
-
-
Below is a decision-making workflow for troubleshooting solution discoloration.
Caption: Troubleshooting workflow for discolored solutions.
Question 2: I am seeing variable results in my cell-based assay. Could the stability of this compound in my culture media be the issue?
Answer:
Yes, instability in cell culture media is a significant possibility. Cell culture media are complex aqueous solutions, typically buffered at a physiological pH of ~7.4, kept at 37°C, and exposed to an oxygen-containing atmosphere. These conditions are conducive to the degradation of phenolic compounds.
Causality and Troubleshooting Steps:
-
Physiological pH and Temperature: The combination of neutral pH and elevated temperature (37°C) will accelerate the rate of oxidative degradation compared to storage at room temperature or refrigerated conditions.[6]
-
Recommended Action:
-
Time-Course Stability Study: Perform a simple stability study. Prepare your final dilution of this compound in the cell culture medium. Incubate it under your standard assay conditions (37°C, 5% CO2). Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound. This will tell you the effective concentration over the course of your experiment.
-
Fresh Preparations: Prepare the final dilution of the compound in media immediately before adding it to the cells. Avoid preparing large batches that will be used over several hours or days.
-
-
-
Interaction with Media Components: Components in the media, such as metal ions (iron, copper) or reactive oxygen species generated by cellular metabolism, can catalyze the degradation of your compound.
-
Recommended Action:
-
Control Experiments: Run parallel control experiments where the compound is incubated in the media without cells. Comparing the degradation rate with and without cells can help you understand if cellular metabolism is playing a role.
-
-
Question 3: How can I proactively assess the stability of this compound and identify its potential degradation products?
Answer:
A proactive approach to understanding your molecule's stability is to perform a forced degradation study (also known as a stress testing study).[10] These studies use exaggerated conditions of heat, light, pH, and oxidation to rapidly produce potential degradation products.[11] The information gained is invaluable for developing stability-indicating analytical methods and understanding potential liabilities of the molecule.[12]
Key Objectives of a Forced Degradation Study:
-
To identify likely degradation pathways.[10]
-
To generate potential degradation products for analytical method development.
-
To demonstrate the specificity of your analytical method (i.e., its ability to separate the parent compound from all potential degradants).[11]
Below is a diagram illustrating potential degradation pathways for phenolic compounds.
Caption: Potential oxidative degradation pathways for phenols.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to various stress conditions. The goal is to achieve 10-30% degradation of the active ingredient.[13]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC vials (clear and amber)
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in an appropriate vial. Store a control sample (stock solution diluted with water) at 5°C in the dark.
| Stress Condition | Procedure | Incubation Conditions |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 1 M HCl. | Heat at 60°C. Sample at 2, 6, 12, 24 hours. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 1 M NaOH. | Room temperature. Sample at 1, 2, 4, 8 hours. Note: Base degradation is often rapid. |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. | Room temperature, in the dark. Sample at 2, 6, 12, 24 hours. |
| Thermal | Place a vial of the stock solution in an oven. | Heat at 80°C. Sample at 1, 2, 5 days. |
| Photolytic | Place a clear vial of the stock solution in a photostability chamber. | Expose to light (ICH Q1B guidelines). Run a dark control in parallel. |
-
Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-UV.
Protocol 2: HPLC-UV Method for Quantification
This is a general-purpose HPLC-UV method suitable for monitoring the stability of this compound.[7] Method optimization may be required.
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
Analysis:
-
Calculate the percentage of this compound remaining in the stressed samples compared to the control sample at time zero.
-
Examine the chromatograms for new peaks, which represent degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound? A: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[14][15] Storing it under an inert atmosphere is also good practice.
Q2: Is this compound compatible with strong oxidizing agents? A: No, it is incompatible with strong oxidizing agents.[9][16] Contact with these materials can lead to vigorous and potentially hazardous reactions.
Q3: What analytical techniques other than HPLC can be used to analyze this compound? A: Besides HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, often requiring derivatization of the phenolic hydroxyl group.[7] Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful technique that can determine purity and concentration without needing a specific reference standard of the analyte.[7]
Q4: Can biodegradation affect my sample? A: Yes, if your solution becomes contaminated with microorganisms, they can metabolize the compound.[1] Biodegradation typically starts with enzymatic hydroxylation of the phenol ring, followed by ring cleavage.[17][18][19] This is primarily a concern for long-term storage of non-sterile aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the factors that affect the acidity of phenols? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. rjptonline.org [rjptonline.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. forced degradation study: Topics by Science.gov [science.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical, Transcriptional and Translational Evidences of the Phenol-meta-Degradation Pathway by the Hyperthermophilic Sulfolobus solfataricus 98/2 | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-eluting Impurities in the Analysis of 4-(2-Methoxyethoxy)phenol
Welcome to the Technical Support Center for the analysis of 4-(2-Methoxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic challenges, specifically the co-elution of impurities. Drawing upon established analytical principles and field-proven experience, this resource offers a structured approach to method development and problem-solving.
Introduction
This compound is a key chemical intermediate, and ensuring its purity is critical for the quality of downstream products.[1] Chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone of purity assessment. However, co-elution with process-related impurities or degradation products can mask the true purity profile, leading to inaccurate quantification and potential regulatory hurdles. This guide provides a systematic approach to diagnosing and resolving these co-elution challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a shoulder on my main peak for this compound. What are the first steps to confirm co-elution?
Answer:
A shoulder on your primary peak is a strong indicator of a co-eluting impurity.[2] Before making any changes to your chromatographic method, it's essential to confirm that you are indeed dealing with more than one compound.
Initial Diagnostic Workflow:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD or Photodiode Array (PDA) detector is an invaluable tool for assessing peak purity. By collecting spectra across the entire peak, the detector's software can compare the spectral homogeneity. If the spectra differ across the peak, it indicates the presence of a co-eluting species.[2]
-
Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, you can analyze the mass-to-charge ratio (m/z) across the peak. A shift in the m/z value from the leading edge to the tailing edge of the peak is a definitive sign of co-elution.[2]
-
Varying Injection Volume: Injecting different concentrations of your sample can sometimes help diagnose co-elution. If the peak shape changes disproportionately with concentration, it may suggest the presence of an impurity that is overloading the column at a different rate than the main component.
Troubleshooting Guide 1: My initial analysis confirms co-elution. How can I modify my existing reversed-phase HPLC method to resolve the impurity?
Answer:
Once co-elution is confirmed, a systematic approach to method optimization is necessary. For reversed-phase HPLC, several parameters can be adjusted to improve resolution.
Step-by-Step Method Optimization:
-
Adjust Mobile Phase Strength (Isocratic Elution): If you are using an isocratic method, altering the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and selectivity.
-
Decrease the organic content: This will increase the retention time of all components, potentially providing enough separation for resolution.
-
Increase the organic content: This will decrease retention times. While seemingly counterintuitive, for some compounds, this can alter selectivity and improve separation.
-
-
Modify the Gradient Profile (Gradient Elution): For gradient methods, the slope of the gradient is a powerful tool for improving resolution.
-
Shallow the gradient: A slower increase in the organic modifier concentration over time can enhance the separation of closely eluting peaks.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice versa.
-
Adjust the Mobile Phase pH: this compound is a phenolic compound and is therefore ionizable.[1] Modifying the pH of the mobile phase can alter its degree of ionization and significantly impact its retention and selectivity relative to non-ionizable or differently ionizable impurities.[3][4][5] It is advisable to work at a pH that is at least 1.5 to 2 units away from the pKa of the analyte to ensure a single ionic form and improve peak shape.[6]
Table 1: Initial Method Optimization Parameters
| Parameter | Initial Condition (Example) | Suggested Modification 1 | Suggested Modification 2 | Rationale |
| Mobile Phase | 50:50 Acetonitrile:Water | 45:55 Acetonitrile:Water | 55:45 Acetonitrile:Water | Alter retention and selectivity. |
| Gradient | 10-90% Acetonitrile in 10 min | 10-90% Acetonitrile in 20 min | Start at a lower % organic | Improve resolution of closely eluting peaks. |
| Organic Modifier | Acetonitrile | Methanol | - | Different solvent selectivity. |
| pH | No buffer | 0.1% Formic Acid (pH ~2.7) | 10mM Ammonium Acetate (pH ~6.8) | Control ionization of the phenolic group.[3][4][5][6] |
Experimental Protocol: Adjusting Mobile Phase pH
-
Prepare Buffers: Prepare fresh mobile phase buffers (e.g., 0.1% formic acid in water and 10 mM ammonium acetate in water).
-
Equilibrate the Column: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.
-
Inject Sample: Inject your this compound sample.
-
Analyze Results: Compare the chromatogram with your original method, paying close attention to the resolution between the main peak and the co-eluting impurity.
Troubleshooting Guide 2: I've tried optimizing my current reversed-phase method, but the impurity still co-elutes. What are my options for orthogonal separations?
Answer:
If optimizing your existing method is unsuccessful, employing an orthogonal separation strategy is the next logical step. Orthogonal methods utilize different separation mechanisms to achieve a different selectivity profile, which is often successful in resolving co-eluting compounds.[7][8]
Orthogonal Method Development Workflow:
-
Change the Stationary Phase Chemistry:
-
Phenyl-Hexyl Columns: These columns provide an alternative selectivity to C18 phases, particularly for aromatic compounds like this compound. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the analyte and its impurities, leading to a different elution order.[2][9]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can alter the selectivity for polar and hydrogen-bonding analytes.
-
-
Change the Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If you suspect the co-eluting impurity is significantly more polar than this compound, HILIC is an excellent choice. In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent. This allows for the retention of polar compounds that would typically elute in the void volume in reversed-phase chromatography.[10][11][12][13][14][15]
-
Normal Phase Chromatography: This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). It can provide very different selectivity compared to reversed-phase and is suitable for separating isomers.[16]
-
Table 2: Orthogonal Method Selection Guide
| Chromatographic Mode | Stationary Phase | Mobile Phase | Best Suited For |
| Reversed-Phase | Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | Aromatic impurities with similar hydrophobicity. |
| Reversed-Phase | Polar-Embedded | Acetonitrile/Water or Methanol/Water | Impurities with different hydrogen bonding capabilities. |
| HILIC | Amide, Diol, or bare Silica | High % Acetonitrile with aqueous buffer | Highly polar impurities.[10][11][12][13][14][15] |
| Normal Phase | Silica | Hexane/Ethyl Acetate or similar non-polar mixtures | Isomeric impurities and less polar compounds.[16] |
FAQ 2: Could the co-eluting peak be an isomer of this compound? How would I approach this separation?
Answer:
Yes, process-related impurities can include positional isomers (ortho- or meta- substituted) of the desired para-substituted this compound.[17] Resolving isomers often requires highly selective chromatographic techniques.
Strategies for Isomer Separation:
-
Chiral Stationary Phases (CSPs): If you suspect enantiomeric impurities, a chiral column is necessary. Polysaccharide-based CSPs are widely used and can often resolve enantiomers with careful mobile phase optimization.[18][19][20][21][22]
-
High-Resolution Stationary Phases: For positional isomers, columns with different selectivities, such as phenyl or pentafluorophenyl (PFP) phases, can be effective.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomeric compounds and is often orthogonal to HPLC.
FAQ 3: I suspect the impurity is a degradation product. How can I identify potential degradants?
Answer:
Forced degradation studies are a systematic way to identify potential degradation products that might arise during the shelf-life of the drug substance.[23][24] By subjecting this compound to various stress conditions, you can generate these degradants and then develop a stability-indicating analytical method that can resolve them from the parent compound.
Typical Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.[23]
-
Thermal Stress: Dry heat (e.g., 80°C).
-
Photolytic Stress: Exposure to UV and visible light.
By analyzing the stressed samples, you can identify the retention times of the degradation products and then optimize your HPLC method to ensure they are fully resolved from the main this compound peak.
Summary and Recommendations
Resolving co-eluting impurities in the analysis of this compound requires a logical and systematic approach. The workflow below summarizes the recommended strategy:
By following these guidelines, you can effectively diagnose and resolve co-elution issues, leading to the development of a robust and reliable analytical method for this compound.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Phenolic compounds analyzed and separated with normal phase HPLC - AppNote [mtc-usa.com]
- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. m.youtube.com [m.youtube.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(2-Methoxyethoxy)phenol for Researchers and Drug Development Professionals
Introduction: The Significance of 4-(2-Methoxyethoxy)phenol
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Metoprolol, a widely used beta-adrenergic blocker.[1][2] Its molecular structure, featuring both a phenol and an ether functional group, makes it a versatile building block in organic synthesis. The efficiency and cost-effectiveness of its synthesis are therefore of considerable interest to the pharmaceutical and chemical industries. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles for researchers, scientists, and professionals in drug development.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be broadly categorized into two main strategies: etherification of a pre-existing phenol and modification of a precursor already containing the ether linkage. Each approach has distinct advantages and disadvantages in terms of yield, cost, scalability, and environmental impact.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Ullmann Condensation | Route 3: Multi-step Synthesis from 4-Hydroxyacetophenone |
| Starting Materials | Hydroquinone, 2-Methoxyethyl halide | Hydroquinone, 2-Methoxyethanol | 4-Hydroxyacetophenone, Bromine, Sodium Methoxide |
| Key Reagents | Strong base (e.g., NaOH, KOH) | Copper catalyst, Base | Hydrogen gas, Pd/C catalyst |
| Reaction Conditions | Moderate temperatures | High temperatures (often >210°C) | Multi-step, variable conditions |
| Reported Yields | Generally moderate to high | Variable, can be high with modern catalysts | High overall yield (e.g., ~75% from α-bromo-4-hydroxyacetophenone)[1] |
| Key Advantages | Well-established, versatile, relatively simple | Good for sterically hindered substrates | High purity of final product |
| Key Disadvantages | Generation of salt waste, use of hazardous alkylating agents | Harsh reaction conditions, potential for metal contamination | Multiple steps, use of bromine |
| Scalability | Readily scalable | Can be challenging to scale due to high temperatures | Scalable with appropriate equipment |
| Green Chemistry | Moderate, due to solvent and base usage | Poor, due to high energy input and metal catalyst | Moderate, involves hydrogenation which is a clean reduction method |
In-Depth Analysis of Synthesis Routes
Route 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for preparing ethers.[3][4] In the context of this compound, this reaction involves the deprotonation of a phenol, such as hydroquinone, to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a 2-methoxyethyl halide.[3][5]
Causality Behind Experimental Choices:
-
Choice of Base: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the phenol, which has a pKa of approximately 10. The resulting phenoxide is a much stronger nucleophile than the neutral phenol, significantly accelerating the reaction.[5]
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to dissolve both the ionic phenoxide and the organic alkyl halide, facilitating the SN2 reaction.
-
Phase-Transfer Catalysis: To improve reaction rates and yields, especially in biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst (PTC) can be utilized.[6][7] Quaternary ammonium salts are common PTCs that "ferry" the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is located.[6][8] This technique can lead to milder reaction conditions and reduce the need for anhydrous solvents, aligning with green chemistry principles.[9]
Diagram of the Williamson Ether Synthesis:
Caption: Williamson ether synthesis of this compound.
Route 2: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol.[10][11] This method can be particularly useful when the SN2 pathway of the Williamson synthesis is disfavored, for instance, with sterically hindered substrates.[10]
Causality Behind Experimental Choices:
-
Catalyst System: Traditionally, Ullmann reactions required stoichiometric amounts of copper powder at very high temperatures.[10] Modern variations utilize catalytic amounts of copper(I) salts, such as CuI, often in the presence of a ligand like phenanthroline or N,N-dimethylglycine, which allows for milder reaction conditions.[12][13] The ligand helps to solubilize the copper catalyst and facilitates the catalytic cycle.
-
Solvent and Temperature: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are typically used to achieve the high temperatures required for the reaction to proceed at a reasonable rate.[10]
-
Base: A base is necessary to deprotonate the phenol, and common choices include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Diagram of the Ullmann Condensation Catalytic Cycle:
Caption: Simplified catalytic cycle for the Ullmann condensation.
Route 3: Multi-step Synthesis from 4-Hydroxyacetophenone
An alternative and industrially relevant route starts from the readily available 4-hydroxyacetophenone.[1][2][14] This multi-step synthesis involves the following key transformations:
-
Bromination: 4-Hydroxyacetophenone is first brominated at the alpha-position to yield α-bromo-4-hydroxyacetophenone.[1][14] This can be achieved using bromine (Br₂) or copper(II) bromide (CuBr₂).[1]
-
Methoxide-Bromide Exchange: The resulting α-bromo ketone undergoes a nucleophilic substitution with sodium methoxide (NaOCH₃) to form α-methoxy-4-hydroxyacetophenone.[1][14]
-
Reduction: The final step is the reduction of the ketone functionality to an ethyl group. This can be accomplished through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1][15][16] This reduction directly yields this compound.
Causality Behind Experimental Choices:
-
Selective Bromination: The α-position to the ketone is activated and readily undergoes bromination. The choice of brominating agent can influence the selectivity and reaction conditions.
-
Nucleophilic Substitution: The methoxide ion is a strong nucleophile that readily displaces the bromide. This reaction is typically carried out in methanol.[1]
-
Catalytic Hydrogenation: This is a clean and efficient method for reducing the ketone. The choice of catalyst (e.g., Pd/C) and reaction conditions (pressure, temperature) can be optimized to achieve high yields.[15][17] A single-step reduction of the α-methoxy ketone is a key advantage of this route.[1]
Diagram of the Multi-step Synthesis from 4-Hydroxyacetophenone:
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Protocol for Williamson Ether Synthesis with Phase-Transfer Catalysis
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq), toluene, and an aqueous solution of sodium hydroxide (2.0 eq).
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Reagent Addition: Slowly add 2-methoxyethyl chloride (1.1 eq) to the vigorously stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene or another suitable organic solvent.
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[18]
Protocol for Multi-step Synthesis from 4-Hydroxyacetophenone
This protocol is based on a patented industrial process and should be performed with appropriate safety precautions.[1]
Step 1: Bromination of 4-Hydroxyacetophenone
-
Dissolve 4-hydroxyacetophenone (1.0 mol) in a mixture of ethyl acetate and chloroform.[1]
-
Slowly add a solution of bromine (1.0 mol) in the same solvent mixture.[1]
-
After the addition is complete, the reaction mixture is filtered.[1]
-
The filtrate is concentrated under reduced pressure to yield crude α-bromo-4-hydroxyacetophenone.[1]
Step 2: Methoxide-Bromide Exchange
-
Dissolve the crude α-bromo-4-hydroxyacetophenone in methanol.[1]
-
Slowly add this solution to a stirred solution of sodium methoxide in methanol.[1]
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.[1]
-
The residue is dissolved in water, and the pH is adjusted to 6. The aqueous solution is then extracted with ethyl acetate.[14]
-
The combined organic layers are dried and concentrated to give α-methoxy-4-hydroxyacetophenone.[1]
Step 3: Reduction to this compound
-
In a hydrogenation apparatus, dissolve α-methoxy-4-hydroxyacetophenone in a suitable solvent such as methanol or acetic acid.[1][17]
-
Add a catalytic amount of 10% Pd/C.[17]
-
Pressurize the reactor with hydrogen gas (e.g., 50-300 psig) and stir the reaction at a suitable temperature (e.g., 25-80 °C).[1][16]
-
Upon completion, filter the catalyst and evaporate the solvent to yield this compound.[17]
Conclusion and Future Outlook
The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, cost of starting materials, and available equipment. The multi-step synthesis from 4-hydroxyacetophenone offers a reliable and high-yielding pathway that is well-suited for industrial applications.[1] The Williamson ether synthesis, particularly when enhanced with phase-transfer catalysis, provides a versatile and more environmentally friendly option for laboratory-scale synthesis. The Ullmann condensation, while historically important, is generally less favored due to its harsh conditions, but remains a viable option for specific applications.
Future research in this area will likely focus on the development of even "greener" synthetic methodologies. This could involve the use of more benign solvents, catalytic systems that operate under milder conditions, and processes that minimize waste generation.[19][20] The principles of green chemistry will undoubtedly continue to drive innovation in the synthesis of important pharmaceutical intermediates like this compound.[19]
References
- 1. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [drugfuture.com]
- 12. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. patents.justia.com [patents.justia.com]
- 15. Synthesis routes of 4-(2-Methoxyethyl)phenol [benchchem.com]
- 16. prepchem.com [prepchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Validated High-Performance Liquid Chromatography Method for Purity Assessment of 4-(2-Methoxyethoxy)phenol: A Comparative Guide
In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is not merely a regulatory requirement but a cornerstone of patient safety and product efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, such as 4-(2-Methoxyethoxy)phenol, a known impurity and synthetic precursor of Metoprolol, robust analytical methods for purity determination are paramount.[1][2][3] This guide provides an in-depth validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity testing of this compound. Furthermore, it offers a comparative perspective on alternative analytical strategies, supported by established principles and regulatory expectations.
This document is intended for researchers, analytical scientists, and drug development professionals, providing a comprehensive framework for establishing and validating a scientifically sound method for impurity profiling. The methodologies and validation protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7]
The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a significant case study. As an impurity in the synthesis of Metoprolol, its levels must be strictly controlled to ensure the final drug product's safety and quality.[1][2][3] The presence of this and other related substances can potentially alter the pharmacological and toxicological profile of the API. Therefore, a highly specific, sensitive, and accurate analytical method is indispensable.
A Validated RP-HPLC Method for this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and versatility.[8][9] The following RP-HPLC method has been developed and validated to provide a reliable determination of the purity of this compound and to separate it from its potential process-related impurities.
Chromatographic Conditions
The selection of chromatographic parameters is a critical first step, dictated by the physicochemical properties of this compound. A reversed-phase C18 column is chosen for its hydrophobicity, which is well-suited for the retention and separation of moderately polar phenolic compounds. The mobile phase, a gradient mixture of acetonitrile and a phosphate buffer, allows for the effective elution of the main component while retaining and separating potential impurities with differing polarities.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and retention for phenolic compounds. |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH 3.0 | Buffered aqueous phase to ensure consistent peak shape and retention time. |
| Mobile Phase B | Acetonitrile | Organic modifier to control the elution of hydrophobic compounds. |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducibility of retention times. |
| Detection | UV at 225 nm | Wavelength at which this compound exhibits significant absorbance. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
Experimental Workflow for Method Validation
The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[10][11] The workflow for validating the HPLC method for this compound purity testing is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-(2-methoxyethyl) phenol, 56718-71-9 [thegoodscentscompany.com]
- 4. usp.org [usp.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. Chromatography [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to the Biological Activity of 4-(2-Methoxyethoxy)phenol and Structurally Related Phenols
Introduction: Unveiling the Therapeutic Potential of Substituted Phenols
In the landscape of drug discovery and development, phenolic compounds represent a cornerstone of medicinal chemistry. Their inherent antioxidant properties, coupled with a remarkable versatility for chemical modification, have positioned them as privileged scaffolds in the design of novel therapeutic agents. This guide delves into a comparative analysis of the biological activity of 4-(2-Methoxyethoxy)phenol, a synthetic derivative, against its naturally occurring and structurally similar counterparts. While direct experimental data for this compound remains limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) and available data for analogous phenols to provide a predictive comparison of its potential biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.
Our comparative analysis will focus on a selection of well-characterized phenols:
-
Guaiacol (2-Methoxyphenol): A fundamental phenolic building block.
-
Syringol (2,6-Dimethoxyphenol): A lignin-derived phenol with notable antioxidant capacity.
-
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A widely used flavoring agent with diverse biological activities.[1]
-
4-Ethylguaiacol: A phenolic compound known for its presence in various natural products.[2]
By examining the biological profiles of these analogs, we can extrapolate and propose the likely activities of this compound, providing a valuable resource for researchers seeking to explore its therapeutic utility.
Structure-Activity Relationships: The Chemical Blueprint of Biological Function
The biological activity of phenolic compounds is intricately linked to their chemical structure. The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring, as well as the nature of other substituents, profoundly influence their antioxidant potential and interactions with biological targets.[3]
The primary mechanism of antioxidant action for phenols is their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[4] The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy. Electron-donating groups, such as methoxy groups, at the ortho and para positions to the hydroxyl group can stabilize the phenoxyl radical through resonance, enhancing the antioxidant activity.[5]
Conversely, the introduction of an alkoxy group, such as the 2-methoxyethoxy group in our target compound, can modulate the lipophilicity of the molecule. This alteration can influence its ability to cross cell membranes and interact with intracellular targets, potentially impacting its bioavailability and overall biological effect.[6]
Comparative Analysis of Biological Activities
This section presents a comparative overview of the known biological activities of our selected phenolic compounds. Due to the absence of direct experimental data for this compound, its potential activity is inferred based on the established principles of SAR.
Antioxidant Activity
The capacity to scavenge free radicals is a hallmark of phenolic compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to quantify this activity, with a lower IC50 value indicating greater antioxidant potency.
| Compound | Antioxidant Activity (DPPH Assay IC50) | Reference |
| Vanillin | 0.81 µg/mL | [7] |
| Syringol | Strong antioxidant activity, surpassing vitamin C in some assays.[8] | [8] |
| Guaiacol | Known antioxidant properties.[4] | [4] |
| 4-Ethylguaiacol | Functions in antisepsis and deoxidization.[9] | [9] |
| This compound | Predicted: Moderate to good antioxidant activity. The presence of the electron-donating methoxy group and the phenolic hydroxyl group suggests radical scavenging potential. The larger ethoxy substituent may influence steric hindrance and lipophilicity, potentially modulating its activity compared to simpler guaiacol derivatives. | N/A |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Phenolic compounds can exert anti-inflammatory effects by modulating key inflammatory pathways, such as the production of nitric oxide (NO). The Griess assay is commonly employed to measure NO production by immune cells like macrophages.
| Compound | Anti-inflammatory Activity | Reference |
| Vanillin | Possesses anti-inflammatory properties by reducing the expression of pro-inflammatory genes.[10] | [10] |
| Guaiacol | Derivatives have been investigated for their anti-inflammatory potential.[11] | [11] |
| Syringol | Exhibits anti-inflammatory actions by interfering with specific inflammatory mediators.[12] | [12] |
| 4-Ethylguaiacol | Known to have biological functions including prevention of hypersensitive skin.[9] | [9] |
| This compound | Predicted: Potential anti-inflammatory activity. The core phenolic structure is associated with anti-inflammatory effects. The 2-methoxyethoxy side chain may influence its interaction with inflammatory enzymes and receptors. | N/A |
Antimicrobial Activity
The ability of phenolic compounds to disrupt microbial cell membranes and interfere with cellular processes makes them promising antimicrobial agents.[4] The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound | Antimicrobial Activity | Reference |
| Vanillin | Exhibits antimicrobial activity against a range of bacteria and fungi.[10] | [10] |
| Guaiacol | Demonstrates antimicrobial properties by disrupting microbial cell membranes.[4] | [4] |
| Syringol | Possesses antimicrobial properties.[12] | [12] |
| 4-Ethylguaiacol | Has a function of antisepsis.[9] | [9] |
| This compound | Predicted: Likely to possess antimicrobial properties. The phenolic moiety is a key pharmacophore for antimicrobial action. The lipophilicity conferred by the 2-methoxyethoxy group could enhance its ability to penetrate microbial cell walls. | N/A |
Cytotoxic Activity
The potential for a compound to be toxic to cells is a critical parameter in drug development. The MTT assay is a colorimetric assay used to assess cell viability and determine the cytotoxic concentration (IC50) of a compound.
| Compound | Cytotoxic Activity | Reference |
| Vanillin | Has shown cytotoxic effects against some cancer cell lines. | |
| Guaiacol | Dimerization of guaiacol has been investigated for cytotoxic activity against breast cancer cells.[13] | [13] |
| Syringol | The cytotoxicity of syringol derivatives has been evaluated.[14] | [14] |
| 4-Ethylguaiacol | No specific data on cytotoxicity found in the initial search. | N/A |
| This compound | Predicted: Potential for cytotoxicity, particularly at higher concentrations. As with many phenolic compounds, a dose-dependent cytotoxic effect is anticipated. The specific cell lines and concentrations at which cytotoxicity occurs would require experimental determination. | N/A |
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and direct experimental validation of the predicted activities of this compound, this section provides detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for determining the antioxidant capacity of a compound.[11]
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[15]
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reaction:
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the % viability against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Griess Assay for Nitric Oxide (NO) Production
This assay is used to quantify the production of nitric oxide, a key mediator of inflammation, by measuring its stable metabolite, nitrite.[6][16]
Caption: Workflow for the Griess Assay for Nitric Oxide.
Protocol:
-
Cell Culture and Stimulation:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
-
Griess Reaction:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Calculate the percentage of inhibition of NO production by the test compound.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]
Caption: Workflow for the Broth Microdilution Assay.
Protocol:
-
Preparation:
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Dilute the standardized inoculum in broth to the final desired concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microplate containing the serially diluted compound with the prepared bacterial suspension.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (indicating bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, comparison of the biological activity of this compound with its structurally related phenolic analogs. Based on established structure-activity relationships, it is plausible to hypothesize that this compound will exhibit a spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
The presence of the phenolic hydroxyl and methoxy groups provides a strong basis for its antioxidant potential. Furthermore, the overall phenolic scaffold suggests a likelihood of anti-inflammatory and antimicrobial efficacy. The key differentiator for this compound is its 2-methoxyethoxy side chain, which is expected to increase its lipophilicity. This modification could potentially enhance its membrane permeability and bioavailability, possibly leading to improved biological activity compared to its more polar counterparts. However, this increased lipophilicity could also influence its cytotoxic profile.
It is imperative to underscore that these are theoretically derived predictions. Rigorous experimental validation using the standardized protocols outlined in this guide is essential to definitively characterize the biological profile of this compound. Future research should focus on:
-
Quantitative in vitro assays: Performing the DPPH, MTT, Griess, and broth microdilution assays to obtain concrete IC50 and MIC values.
-
Mechanism of action studies: Investigating the specific cellular and molecular targets through which this compound exerts its effects.
-
In vivo studies: Evaluating the efficacy and safety of this compound in appropriate animal models of disease.
By systematically exploring the biological activities of this compound, the scientific community can unlock its potential as a novel therapeutic agent and contribute to the ever-expanding arsenal of phenolic compounds in drug discovery.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum [frontiersin.org]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. researchgate.net [researchgate.net]
- 5. Removal of 4-Ethylphenol and 4-Ethylguaiacol with Polyaniline-Based Compounds in Wine-Like Model Solutions and Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 8. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-ethyl guaiacol, 2785-89-9 [thegoodscentscompany.com]
- 10. broadpharm.com [broadpharm.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Guide to Metoprolol Impurities: An In-Depth Analysis of 4-(2-Methoxyethoxy)phenol
Introduction: The Critical Role of Impurity Profiling in Metoprolol
Metoprolol, a selective β1-receptor antagonist, is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2] Its chemical structure is 1-[4-(2-Methoxyethyl) phenoxy]-3-[(propan-2-yl) amino]propan-2-ol.[3] The efficacy and safety of a drug product like metoprolol are not solely dependent on the active pharmaceutical ingredient (API) but are intrinsically linked to its purity profile. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) establish stringent limits on impurities, as even trace amounts can impact the drug's stability, efficacy, and potentially introduce toxicity.[4][5]
This guide provides a comprehensive analysis of metoprolol impurities, with a specific focus on 4-(2-Methoxyethoxy)phenol, also known as 4-(2-methoxyethyl)phenol, a key starting material in the synthesis of metoprolol.[6][7] We will explore its chemical identity, its role as a process-related impurity, and compare its analytical characteristics to other significant impurities arising from synthesis, degradation, or metabolism. This analysis is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the challenges and strategies in controlling the purity of metoprolol.
Understanding the Landscape of Metoprolol Impurities
Metoprolol impurities can be broadly categorized based on their origin. A clear understanding of these pathways is fundamental to developing effective control strategies.
-
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the API. They include unreacted starting materials, intermediates, by-products from side reactions, and reagents.[5]
-
Degradation Products: These impurities result from the chemical breakdown of the API over time due to factors like light, heat, or interaction with excipients.[8][9]
-
Metabolites: While not impurities in the manufacturing sense, understanding the metabolic pathways of metoprolol is crucial for toxicological studies and for identifying potential in-vivo transformation products. Major metabolic routes include O-demethylation, α-hydroxylation, and N-dealkylation.[10][11][12]
Caption: Logical relationship of metoprolol impurity origins.
Focus Impurity: this compound (Metoprolol EP Impurity B)
This compound, often referred to by its alternate name 4-(2-methoxyethyl)phenol, is a primary raw material for the synthesis of metoprolol.[6][13][14] Its presence in the final drug substance is a direct indicator of an incomplete reaction or inefficient purification.
Synthesis Pathway and Impurity Formation:
The most common synthesis route for metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin under basic conditions to form an epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.[3][15] This intermediate is then subjected to a ring-opening reaction with isopropylamine to yield metoprolol.[3]
Caption: Simplified synthesis of metoprolol and formation of key impurities.
During this process:
-
Unreacted this compound: If the initial reaction with epichlorohydrin does not go to completion, this starting material can be carried through the process and appear as an impurity in the final API.
-
Formation of Impurity D: The epoxide intermediate is susceptible to hydrolysis. If water is present, the epoxide ring can open to form 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, known as Metoprolol EP Impurity D.[13] This is a common by-product.
Comparative Analysis of Key Metoprolol Impurities
The primary challenge in analyzing metoprolol impurities is the diversity of their chemical structures, which dictates the analytical approach. This compound, being a simple phenol, differs significantly from other impurities that are structurally more similar to the parent drug or lack key analytical features.
| Impurity Name | Common Name / Type | Chemical Structure | Origin | Key Analytical Challenge |
| This compound | Impurity B / Starting Material | C₉H₁₂O₂[7] | Synthesis | Structurally distinct from API, requires good chromatographic resolution. |
| Metoprolol Impurity A | N-Ethyl Analogue | C₁₄H₂₃NO₃ | Synthesis | Structurally very similar to metoprolol, can be difficult to separate. |
| Metoprolol Impurity D | Diol By-product | C₁₂H₁₈O₄ | Synthesis | More polar than metoprolol; may elute early in reversed-phase HPLC. |
| Metoprolol Impurity M & N | Non-aromatic α-hydroxyamines | N/A | Synthesis | Lack a UV chromophore , making them invisible to standard UV detectors.[4][16] |
The Chromophore Conundrum: this compound vs. Impurities M & N
The most significant analytical distinction lies in the presence or absence of a UV-absorbing chromophore. This compound, like metoprolol and impurities A and D, contains a substituted benzene ring. This ring acts as a chromophore, readily absorbing UV light (typically detected around 225-280 nm), making detection by HPLC with a Diode Array Detector (DAD) or UV detector straightforward.[9][17]
In stark contrast, impurities like M and N are non-aromatic α-hydroxyamines.[4][16] They lack this chromophoric moiety. Consequently, they are essentially "invisible" to UV detection. Historically, pharmacopeial methods relied on less sensitive and non-quantitative techniques like Thin Layer Chromatography (TLC) for these impurities.[9][16] This represents a significant gap in quality control, as these impurities could go undetected by standard HPLC-UV methods.
Advanced Analytical Strategy: A Self-Validating Dual-Detection HPLC System
To ensure comprehensive impurity profiling, a modern analytical approach must be capable of detecting both chromophoric and non-chromophoric impurities simultaneously. The "self-validating" nature of such a system comes from using orthogonal detection methods, where one detector's strength compensates for the other's weakness.
Expertise in Action: The Rationale for HILIC with UV and CAD Detection
A robust method combines Hydrophilic Interaction Chromatography (HILIC) with dual UV and Charged Aerosol Detection (CAD).[4][16]
-
Why HILIC? While reversed-phase (e.g., C18) chromatography is common, HILIC provides an alternative selectivity, which can be advantageous for separating a mix of polar and non-polar compounds like those found in metoprolol impurity profiles. The high organic content of the mobile phase used in HILIC is also beneficial for detector performance, particularly for CAD.[4]
-
Why Dual Detection?
-
UV/DAD: Provides high sensitivity and specificity for all aromatic impurities, including this compound and the API itself.
-
CAD: Is a near-universal mass-based detector. It detects any non-volatile and many semi-volatile analytes, irrespective of their optical properties.[4] This makes it indispensable for quantifying non-chromophoric impurities like M and N.[16][18]
-
By placing the detectors in series (UV followed by CAD), a single chromatographic run can provide a complete picture of all specified impurities, ensuring no compound is missed.
Caption: Dual-detection analytical workflow for comprehensive impurity profiling.
Experimental Protocol: HPLC-UV-CAD Method
This protocol describes a validated method for the simultaneous determination of this compound and other chromophoric and non-chromophoric metoprolol impurities.
1. Instrumentation
-
UHPLC System with a binary pump, autosampler, and column compartment (e.g., Thermo Scientific™ Vanquish™).[4]
-
Diode Array Detector (DAD).
-
Charged Aerosol Detector (CAD).
2. Chromatographic Conditions
| Parameter | Value | Rationale |
| Column | Acclaim™ Trinity™ P2 or similar HILIC phase | Provides mixed-mode retention (HILIC, ion-exchange) for optimal separation of diverse analytes.[4] |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer | Typical HILIC mobile phase. The high organic content is ideal for CAD nebulization and signal generation.[4] |
| Flow Rate | 0.5 - 1.0 mL/min | Optimized for efficiency and run time on a UHPLC system. |
| Column Temp | 30 °C | Ensures reproducible retention times. |
| Injection Vol | 2 - 5 µL | Small volume appropriate for UHPLC to minimize peak dispersion. |
| DAD Wavelength | 225 nm & 280 nm | 225 nm provides general sensitivity for aromatic rings, while 280 nm offers more selectivity. |
| CAD Settings | Per manufacturer's recommendation | Evaporation temperature and other settings optimized for mobile phase composition. |
3. Standard and Sample Preparation
-
Diluent: Prepare a mixture of Acetonitrile and water (e.g., 90:10 v/v).
-
Standard Stock Solutions: Accurately weigh and dissolve reference standards of metoprolol and each known impurity (including this compound, Impurity A, M, and N) in the diluent to create individual stock solutions.
-
Working Standard Solution: Prepare a mixed solution of all impurities and metoprolol from the stock solutions at a concentration relevant to the specification limits (e.g., 0.1%).
-
Test Solution: Accurately weigh and dissolve the metoprolol drug substance or product in the diluent to a specified concentration (e.g., 0.5 mg/mL).[9]
4. Analysis and Quantification
-
Inject the diluent (as a blank), followed by the working standard solution to establish retention times and detector responses.
-
Inject the test solution.
-
Identify impurities in the test solution by comparing retention times with the standard solution.
-
Quantify chromophoric impurities (like this compound) against their respective standards using the UV chromatogram.
-
Quantify non-chromophoric impurities (M & N) against their standards using the CAD chromatogram. The CAD response is more uniform across different compounds, allowing for reliable quantification even without a chromophore.[4]
Conclusion
A thorough analysis of metoprolol impurities reveals that a one-size-fits-all analytical approach is insufficient. While this compound is a critical process impurity, its straightforward detection via HPLC-UV contrasts sharply with the challenges posed by non-chromophoric impurities like M and N. Its presence signals issues with synthesis completion or purification, whereas the potential presence of "invisible" impurities highlights the limitations of legacy analytical methods.
For comprehensive and reliable quality control, the adoption of a dual-detection strategy combining UV and CAD is not just advantageous—it is essential. This approach provides a holistic view of the impurity profile, ensuring that both expected and unexpected impurities, regardless of their optical properties, are accurately detected and quantified. This commitment to advanced analytical science is paramount for guaranteeing the safety and efficacy of metoprolol for patients worldwide.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. analysis.rs [analysis.rs]
- 5. uspnf.com [uspnf.com]
- 6. Metoprolol EP Impurity B | 56718-71-9 | SynZeal [synzeal.com]
- 7. benchchem.com [benchchem.com]
- 8. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. aschemicals.com [aschemicals.com]
- 15. Synthesis and cardiovascular activity of metoprolol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Metoprolol and EP Impurities M and N analyzed using HILIC chromatography and Charged Aerosol Detection - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
structure-activity relationship of 4-(2-Methoxyethoxy)phenol analogs
An In-Depth Guide to the Structure-Activity Relationship of 4-(2-Methoxyethoxy)phenol Analogs
Introduction: Unlocking the Potential of a Privileged Scaffold
This compound is an organic compound characterized by a phenol ring substituted at the para-position with a methoxyethoxy group.[1][2] This seemingly simple molecule serves as a versatile building block in various fields, from the synthesis of pharmaceuticals like the beta-blocker Metoprolol to applications in the cosmetics industry as a potential antioxidant and preservative.[2][3][4] The core phenolic structure is a well-established pharmacophore known for a range of biological activities, most notably antioxidant and enzyme inhibitory effects.[5]
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry and drug development. It involves systematically modifying a lead compound's structure to observe how these changes affect its biological activity. For this compound and its analogs, SAR studies are crucial for optimizing their therapeutic or cosmetic potential. This guide provides a comparative analysis of how structural modifications to this scaffold influence two key biological activities: tyrosinase inhibition and antioxidant capacity, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The biological effects of this compound analogs are primarily dictated by the interplay between the phenolic hydroxyl group, the ether linkage, and the terminal methoxy group. Modifications at any of these sites can profoundly impact activity.
Tyrosinase Inhibition: A Target for Hyperpigmentation
Tyrosinase is a copper-containing enzyme that catalyzes the initial, rate-limiting steps of melanin biosynthesis.[6][7] Its inhibition is a key strategy for developing whitening agents to treat skin hyperpigmentation disorders like melasma and age spots.[6][7] The 4-alkoxyphenol structure has been identified as a privileged scaffold for designing potent tyrosinase inhibitors.[8]
Key Structure-Activity Relationship Insights:
-
The Phenolic Hydroxyl Group: The -OH group is critical for activity. It often mimics the natural substrate, L-tyrosine, and can chelate the copper ions within the enzyme's active site.
-
The Para-Alkoxy Chain: The nature of the alkoxy group at the para-position significantly modulates inhibitory potency. While direct SAR data on the 2-methoxyethoxy group itself is sparse in the provided results, general principles for 4-alkoxyphenols can be inferred. The length, polarity, and steric bulk of this chain influence how the inhibitor fits into the enzyme's active site.
-
Substitutions on the Aromatic Ring: Adding other functional groups to the phenyl ring can either enhance or diminish activity. For instance, introducing a second hydroxyl group, especially at the C2 position to form a catechol-like moiety, often increases potency due to enhanced copper chelation.[9][10]
A study on (E)-benzylidene-1-indanone derivatives highlighted that compounds with 2,4-dihydroxy substitutions were potent tyrosinase inhibitors, with IC50 values in the nanomolar to low micromolar range.[7] This underscores the importance of the hydroxyl positioning on the phenolic ring for potent inhibition.
Comparative Data: Tyrosinase Inhibitory Activity of Phenolic Analogs
| Compound/Analog Class | Target | IC50 Value (µM) | Inhibition Type | Source |
| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate | Mushroom Tyrosinase | 17.85 | Competitive | [9] |
| 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone (BMEQ) | Mushroom Tyrosinase | 160 | Competitive | [11] |
| 7,3',4'-Trihydroxyisoflavone | Mushroom Tyrosinase | 5.23 | Competitive | [12] |
| 4-Butylresorcinol | Mushroom Tyrosinase (monophenolase) | 0.077 | - | [10] |
| Kojic Acid (Reference) | Mushroom Tyrosinase | ~17-51 | Competitive | [9] |
Note: This table includes data for structurally related phenolic compounds to illustrate SAR principles, as specific data for a wide range of this compound analogs was not available in the initial search.
Antioxidant Capacity: Combating Oxidative Stress
Phenolic compounds are renowned antioxidants, primarily acting by donating the hydrogen atom from their hydroxyl group to neutralize free radicals (a process known as hydrogen atom transfer, or HAT).[5] The ease with which this hydrogen is donated, and the stability of the resulting phenoxyl radical, determine the compound's antioxidant efficacy.
Key Structure-Activity Relationship Insights:
-
Phenolic Hydroxyl Group: This is the primary functional group responsible for antioxidant activity. The bond dissociation energy (BDE) of the O-H bond is a key determinant; a lower BDE facilitates hydrogen donation.[13]
-
Ring Substituents: The type and position of other groups on the phenyl ring are critical. Electron-donating groups (like alkoxy groups, -OR) enhance antioxidant activity by stabilizing the phenoxyl radical through resonance.[14] The methoxyethoxy group at the para-position in the parent compound is expected to contribute to its antioxidant potential.
-
Number and Position of Hydroxyl Groups: Generally, antioxidant activity increases with the number of hydroxyl groups.[15] The relative position also matters; ortho and para arrangements are often more effective due to their ability to stabilize the radical through intramolecular hydrogen bonding or resonance.[13]
Studies have shown that for phenolic acids, methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups promote antioxidant activities.[14] Phenolic compounds generally exhibit stronger scavenging activity against radicals like DPPH compared to anilines, due to the lower BDE of the O-H bond versus the N-H bond.[13]
Comparative Data: Antioxidant Activity of Phenolic Compounds
| Assay | Compound Class | Activity Metric (e.g., EC50) | Key Finding | Source |
| DPPH Scavenging | Phenolic Compounds | Lower EC50 indicates higher activity | More active than anilines due to lower O-H BDE. | [13] |
| H2O2 Scavenging | Aniline Compounds | Lower EC50 indicates higher activity | More active than phenolics due to reduction properties. | [13] |
| FRAP Assay | Phenolic Acids | Higher value indicates higher activity | -OCH3 and -OH groups enhance activity. | [14] |
Experimental Protocols and Workflows
To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-defined. Below are detailed protocols for the key assays discussed.
Mushroom Tyrosinase Inhibition Assay
This assay quantifies an inhibitor's ability to block the enzymatic conversion of a substrate (L-tyrosine or L-DOPA) into dopachrome, a colored product.[6][7]
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer solution, pH 6.5.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in the phosphate buffer. Keep on ice.
-
Substrate Solution: Prepare a 1 mM solution of either L-tyrosine or L-DOPA in the phosphate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the this compound analogs and a reference inhibitor (e.g., Kojic acid) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 170 µL of the reaction mixture (containing phosphate buffer and substrate).
-
Add 10 µL of the inhibitor solution (or solvent for control).
-
Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.
-
Measure the absorbance of the formed dopachrome at approximately 490-492 nm using a microplate reader.[6][16]
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This common and rapid assay assesses antioxidant activity based on the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, neutralizing it and causing a color change from violet to yellow.[17]
Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.[17]
-
Sample Solutions: Prepare various concentrations of the test analogs and a standard antioxidant (e.g., Trolox or Gallic Acid) in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the sample or standard solution (e.g., 25 µL) to the wells of a microplate.[18]
-
Add the DPPH solution to each well (e.g., 1 mL or a volume adjusted for the microplate).[18]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Measure the absorbance at 517 nm against a methanol blank.[18]
-
-
Data Analysis:
-
The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula:
-
% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample.
-
-
The EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.
-
Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
Logical Relationship: SAR of Phenolic Antioxidants
Caption: Key structural factors influencing the antioxidant activity of phenols.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic and cosmetic agents. Structure-activity relationship studies reveal that its biological profile, particularly as a tyrosinase inhibitor and antioxidant, is highly tunable. Potent tyrosinase inhibition is often achieved by introducing additional hydroxyl groups to mimic the enzyme's natural substrates, while strong antioxidant capacity is favored by electron-donating substituents that stabilize the phenoxyl radical. Future research should focus on synthesizing and evaluating a broader library of this compound analogs to precisely map the effects of modifying the ether chain and aromatic ring, paving the way for the rational design of next-generation active compounds.
References
- 1. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone as a novel inhibitor of tyrosinase and potential anti-browning agent of fresh-cut apples [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide to Catalysts for the Hydrogenation Step in Synthesis
Introduction
To the researchers, scientists, and drug development professionals in the field, the hydrogenation step represents a pivotal transformation in multi-step synthesis. The choice of catalyst is not merely a matter of procedural detail; it is a critical decision that dictates the reaction's efficiency, selectivity, and overall success. This guide is designed to move beyond a simple recitation of options and provide a comparative analysis grounded in experimental evidence and mechanistic understanding. We will explore the nuances of common hydrogenation catalysts, offering insights to inform your selection process and enhance your synthetic outcomes.
The narrative that follows is structured to provide a logical progression from foundational concepts to specific applications. We will begin by differentiating between the two primary classes of catalysts—heterogeneous and homogeneous—and then delve into a detailed comparison of the most prevalent heterogeneous catalysts: Palladium, Platinum, Nickel, and Rhodium. Our focus will be on their performance in the hydrogenation of common functional groups, supported by comparative data and detailed experimental protocols. We aim to equip you with the knowledge to not only select the appropriate catalyst but also to understand the underlying principles that govern its behavior.
The Dichotomy of Hydrogenation Catalysis: Heterogeneous vs. Homogeneous Systems
The initial and most fundamental choice in designing a hydrogenation reaction is the selection between a heterogeneous and a homogeneous catalyst. This decision has profound implications for reaction setup, work-up, and scalability.
Heterogeneous catalysts exist in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas-phase reaction mixture.[1] This characteristic is their primary advantage, as it allows for straightforward separation from the reaction mixture through simple filtration.[2] This ease of recovery makes them highly suitable for industrial-scale manufacturing where catalyst recycling is economically crucial.[1][2] Common examples include metals like Palladium, Platinum, and Nickel supported on materials such as activated carbon or alumina.[3][4] However, a limitation of heterogeneous catalysis is the availability of active sites on the catalyst surface.[1][2]
Homogeneous catalysts , in contrast, are soluble in the reaction medium, existing in the same phase as the reactants.[2] A classic example is Wilkinson's catalyst, ((PPh₃)₃RhCl), used for alkene hydrogenation.[2] The uniform distribution of the catalyst in the reaction mixture often leads to higher activity and selectivity under milder conditions compared to their heterogeneous counterparts.[1][5] The primary drawback of homogeneous catalysts is the often-difficult and expensive process of separating the catalyst from the product, which can hinder their application in large-scale synthesis.[2][5]
At a Glance: Homogeneous vs. Heterogeneous Catalysts
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (typically liquid)[5] | Different phase from reactants (typically solid catalyst with liquid/gas reactants)[1] |
| Separation | Difficult and often expensive[5] | Simple filtration[2] |
| Recycling | Generally difficult and costly[5] | Straightforward and economical[2] |
| Activity | Often higher activity and selectivity[1] | Activity is dependent on surface area and active site availability[2] |
| Reaction Conditions | Typically milder conditions[1] | Can require more forcing conditions (higher temperature and pressure) |
| Examples | Wilkinson's Catalyst, Crabtree's Catalyst[6] | Pd/C, PtO₂, Raney Nickel[7] |
Logical Flow: Choosing Between Heterogeneous and Homogeneous Catalysis
References
- 1. Catalyst Q&A Series – Part 3: Criteria for Selecting Industrial Catalysts [hscatalysts.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. quora.com [quora.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
A Senior Application Scientist's Guide to the Purity Assessment of 4-(2-Methoxyethoxy)phenol Against a Reference Standard
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for assessing the purity of 4-(2-Methoxyethoxy)phenol, a key intermediate in the synthesis of Metoprolol, against a certified reference standard.[1][2] We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a framework for data interpretation, ensuring scientific integrity and trustworthiness in your analytical workflow.
Introduction: The Criticality of Purity for this compound
This compound, also referred to as 4-(2-Methoxyethyl)phenol, serves as a crucial building block in the synthesis of Metoprolol, a widely used beta-blocker for treating cardiovascular conditions.[1][2] The presence of impurities in this intermediate can carry through to the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and stability. Therefore, rigorous purity assessment is not merely a quality control measure but a fundamental aspect of drug development and research.
Understanding the synthetic route of this compound, often starting from 4-hydroxyacetophenone, is key to anticipating potential process-related impurities.[1] These can include unreacted starting materials, intermediates, and isomers.[1] This guide will equip you with the necessary tools to confidently identify and quantify such impurities by comparing your test sample to a well-characterized reference standard.
The Cornerstone of Accuracy: The Reference Standard
A certified reference standard is the bedrock of any purity analysis, providing the benchmark against which the test sample is measured. Several commercial suppliers offer this compound reference standards, often designated as Metoprolol Impurity B.[1] It is imperative to obtain a Certificate of Analysis (CoA) for the specific lot of the reference standard, which will provide its certified purity and characterization data.[1]
| Supplier Example | Product Name/Synonym | Purity Specification | Analytical Technique Used for Certification |
| LGC Standards | 4-(2-Methoxyethyl)phenol; Metoprolol Tartrate Imp. B (EP) | Conforms to ISO 17034 and ISO/IEC 17025 standards | Comprehensive CoA provided |
| Sigma-Aldrich | 4-(2-Methoxyethyl)phenol | 97% | Not specified |
| Thermo Scientific Chemicals | 4-(2-Methoxyethyl)phenol | ≥97.5% | Gas Chromatography (GC) |
| TCI AMERICA | 4-(2-Methoxyethyl)phenol | >98.0% | Gas Chromatography (GC) |
Table 1: Comparison of Commercially Available this compound Reference Standards. [1]
Orthogonal Analytical Approaches for Robust Purity Assessment
To ensure a comprehensive and reliable purity assessment, a multi-pronged analytical approach is recommended. Relying on a single technique can lead to overlooking impurities that may not be amenable to that specific method. Here, we detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy – a powerful combination of orthogonal techniques.
Diagram 1: Overall Workflow for Purity Assessment
Caption: Workflow for assessing the purity of this compound.
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideal for the routine analysis of this compound.[3] A reversed-phase HPLC method with UV detection is particularly suitable for determining purity and separating the main component from potential impurities.[1]
Experimental Protocol: Purity Determination by HPLC
-
Instrumentation: An HPLC system equipped with a UV detector and data acquisition software.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of all potential impurities. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 50 mL volumetric flask using a 70:30 (v/v) mixture of Mobile Phase A and Mobile Phase B.[1]
-
Sample Solution (0.5 mg/mL): Prepare the test sample solution in the same manner as the standard solution.[1]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[1]
-
Rationale for Choices:
-
C18 Column: A C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like phenols.
-
Phosphoric Acid in Mobile Phase: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper and more symmetrical peaks.
-
UV Detection at 274 nm: This wavelength is chosen based on the UV absorbance maximum of the phenolic chromophore, providing good sensitivity.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For polar analytes like phenols, derivatization is often necessary to increase their volatility and improve chromatographic performance.[3][4] This method offers high sensitivity and selectivity, making it excellent for identifying and quantifying trace-level impurities.[3]
Experimental Protocol: Impurity Profiling by GC-MS (with Derivatization)
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Sample Preparation and Derivatization:
-
Prepare a solution of the test sample and reference standard in a suitable solvent (e.g., pyridine).
-
To the solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (TMS) ether.[3]
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Injector Temperature: 250°C.[3]
-
Injection Mode: Splitless (1 µL injection).[3]
-
Oven Temperature Program: Initial 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[3]
-
Transfer Line Temperature: 280°C.[3]
-
Ion Source Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
MS Acquisition: Full scan mode to identify unknown impurities and Selected Ion Monitoring (SIM) for quantification of known impurities.[3]
-
Rationale for Choices:
-
Derivatization with BSTFA: Silylation is a common and effective derivatization technique for phenols, replacing the active hydrogen of the hydroxyl group with a non-polar TMS group, which increases volatility and reduces peak tailing.[5]
-
DB-5ms Column: A low-polarity DB-5ms column is well-suited for the separation of a wide range of derivatized compounds.
-
Mass Spectrometric Detection: MS detection provides structural information, allowing for the confident identification of impurities by comparing their mass spectra to libraries or the spectrum of the reference standard.
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[3][6] Instead, a certified internal standard of known purity is used for quantification.[3] This makes qNMR a powerful tool for the absolute purity determination of this compound.[6][7]
Experimental Protocol: Absolute Purity by qNMR
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound test sample into an NMR tube.[3]
-
Accurately weigh and add a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube.[3]
-
Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Rationale for Choices:
-
qNMR as a Primary Method: qNMR provides a direct measurement of the molar ratio of the analyte to the internal standard, making it a highly accurate and precise method for purity determination.[8]
-
Choice of Internal Standard: The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals, be stable, and not react with the analyte.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Purity of the precursor can impact the final drug's target specificity.
Data Interpretation and Comparison
The ultimate goal is to compare the purity profile of the test sample with that of the certified reference standard.
Table 2: Hypothetical Purity Assessment Data
| Analytical Technique | Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| HPLC-UV | Purity (Area %) | 99.8% | 98.5% | ≥ 98.0% |
| Individual Impurity A | 0.05% | 0.8% | ≤ 0.2% | |
| Total Impurities | 0.2% | 1.5% | ≤ 2.0% | |
| GC-MS | Purity (Area %) | 99.9% | 98.2% | ≥ 98.0% |
| Impurity B (Identified) | Not Detected | 0.5% | ≤ 0.1% | |
| Unknown Impurity at RT 12.5 min | Not Detected | 0.3% | Report | |
| qNMR | Absolute Purity | 99.7 ± 0.2% | 98.3 ± 0.3% | ≥ 98.0% |
In this hypothetical example, the test sample meets the overall purity specification by HPLC and qNMR. However, the level of Impurity A by HPLC and the presence of Impurity B by GC-MS exceed the acceptance criteria, indicating that the test sample may not be suitable for its intended use without further purification.
Conclusion: A Multi-faceted Approach to Ensuring Quality
Assessing the purity of this compound requires a meticulous and multi-faceted approach. By employing a combination of orthogonal analytical techniques such as HPLC, GC-MS, and qNMR, and comparing the results against a certified reference standard, researchers and drug development professionals can gain a comprehensive understanding of the purity profile of their material. This rigorous analytical framework is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from this key intermediate. The protocols and rationales provided in this guide serve as a robust starting point for establishing a self-validating system for the purity assessment of this compound in your laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In-Vitro Antioxidant Potential of 4-(2-Methoxyethoxy)phenol and Other Methoxyphenols
Introduction: The Significance of Methoxyphenols in Antioxidant Research
Methoxyphenols, a class of phenolic compounds characterized by the presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group on a benzene ring, are of significant interest to the scientific community, particularly in the fields of pharmacology and food science. Their inherent antioxidant properties, stemming from the ability of the phenolic hydroxyl group to donate a hydrogen atom and neutralize damaging free radicals, make them valuable candidates for drug development and as natural preservatives.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of chronic diseases, making the study of antioxidants a critical area of research.
This guide provides a comparative analysis of the in-vitro antioxidant potential of 4-(2-Methoxyethoxy)phenol against other well-studied methoxyphenols, namely guaiacol (2-methoxyphenol), 4-methoxyphenol, and eugenol (4-allyl-2-methoxyphenol). While direct experimental data on the antioxidant activity of this compound is not extensively available in peer-reviewed literature, this guide will leverage established structure-activity relationships and data from its structural analogs to provide a scientifically grounded perspective on its potential efficacy. We will delve into the common in-vitro assays used to quantify antioxidant capacity, discuss the structural features that govern this activity, and present a theoretical comparison.
Understanding In-Vitro Antioxidant Activity: Key Methodologies
To quantify the antioxidant capacity of a compound in a laboratory setting, several standardized assays are employed. These assays are based on different chemical principles but collectively provide a comprehensive profile of a compound's antioxidant potential. The choice of assay is critical and is often dictated by the chemical nature of the antioxidant and the specific free radicals being investigated.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used, rapid, and simple method for assessing antioxidant activity.[3][4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[5] This decolorization is measured spectrophotometrically at approximately 517 nm, and the extent of color change is directly proportional to the antioxidant's radical scavenging activity.[5][6] The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[7]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[3]
-
Sample Preparation: The test compounds (this compound and other methoxyphenols) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.[3]
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds and the positive control. A blank containing only the solvent and DPPH is also prepared.[5]
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.[3]
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[3]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[5]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[8] It measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[8] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[8][10]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.
-
Reaction and Measurement: A small volume of the sample is added to the ABTS•+ working solution, and the absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).[10]
-
Calculation of Antioxidant Activity: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[11]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[12][13] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[14] The intensity of the color is proportional to the reducing power of the antioxidants in the sample.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.[15]
-
Sample and Standard Preparation: Test compounds and a ferrous sulfate (FeSO₄) standard are prepared in a range of concentrations.
-
Reaction and Measurement: The FRAP reagent is mixed with the sample or standard, and the absorbance is measured at 593 nm after a specific incubation time (e.g., 4-10 minutes).[12][14]
-
Calculation of FRAP Value: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous iron standard curve. The results are expressed as FRAP values, typically in µM Fe(II) equivalents.
Structure-Activity Relationship of Methoxyphenols
The antioxidant activity of phenolic compounds is intricately linked to their chemical structure.[16] Key structural features that influence the radical scavenging capacity of methoxyphenols include the number and position of hydroxyl groups, the presence and position of methoxy groups, and the nature of other substituents on the aromatic ring.[17][18]
The primary mechanism of antioxidant action for phenols is Hydrogen Atom Transfer (HAT), where the phenolic -OH group donates its hydrogen atom to a free radical, neutralizing it.[3] The ease of this donation is influenced by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates hydrogen donation and thus enhances antioxidant activity.
Electron-donating groups, such as the methoxy group (-OCH₃), attached to the benzene ring can increase the electron density on the ring and stabilize the resulting phenoxyl radical through resonance, thereby enhancing the antioxidant capacity.[18] The position of the methoxy group relative to the hydroxyl group is also crucial. Generally, a methoxy group in the ortho or para position to the hydroxyl group enhances antioxidant activity more effectively than a meta-positioned methoxy group.
Comparative Analysis of Methoxyphenols
While we lack direct experimental data for this compound, we can infer its potential antioxidant activity by comparing its structure to that of other methoxyphenols for which data is available.
| Compound | Structure | Key Structural Features & Predicted Antioxidant Activity |
| This compound | The hydroxyl group is para to a methoxyethoxy group. The ether linkage in the side chain is electron-donating, which should increase the electron density on the aromatic ring and stabilize the phenoxyl radical. This suggests a potentially significant antioxidant activity. The longer side chain might influence its solubility and interaction with radical species. | |
| Guaiacol (2-Methoxyphenol) | The methoxy group is ortho to the hydroxyl group. This configuration allows for intramolecular hydrogen bonding, which can sometimes slightly hinder hydrogen donation compared to a para-substituted analog. However, it is a recognized antioxidant.[1][2] | |
| 4-Methoxyphenol | The methoxy group is para to the hydroxyl group, which is an optimal position for stabilizing the phenoxyl radical through resonance. It is known for its antioxidant properties.[6][20] | |
| Eugenol (4-allyl-2-methoxyphenol) | Eugenol has a methoxy group ortho to the hydroxyl group and an allyl group para to the hydroxyl group. The allyl group can also participate in radical scavenging reactions, and eugenol is known to be a potent antioxidant.[21][22] |
Based on these structural considerations, it is plausible to hypothesize that This compound would exhibit considerable antioxidant activity. The electron-donating nature of the para-substituted methoxyethoxy group should effectively stabilize the phenoxyl radical formed upon hydrogen donation. Its activity is expected to be comparable to or potentially greater than that of 4-methoxyphenol, although direct experimental validation is necessary.
Mechanistic Insights: Radical Scavenging and Beyond
The antioxidant action of methoxyphenols is primarily attributed to their ability to directly scavenge free radicals. The process can be visualized as a two-step mechanism:
Beyond direct radical scavenging, some phenolic compounds are also known to exert their antioxidant effects by modulating cellular signaling pathways involved in the endogenous antioxidant response. However, such investigations for this compound have not yet been reported.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential in-vitro antioxidant activity of this compound in relation to other well-characterized methoxyphenols. Based on established structure-activity relationships, the presence of an electron-donating methoxyethoxy group in the para position suggests that this compound is a promising candidate for antioxidant applications.
However, it is crucial to emphasize that this analysis is based on theoretical considerations and data from analogous compounds. To definitively establish the antioxidant efficacy of this compound, rigorous experimental validation using the standardized assays outlined in this guide is essential. Future research should focus on:
-
Quantitative In-Vitro Testing: Performing DPPH, ABTS, and FRAP assays to determine the IC50 and TEAC values for this compound.
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound with guaiacol, 4-methoxyphenol, and eugenol under identical experimental conditions.
-
Mechanistic Studies: Investigating the potential of this compound to modulate cellular antioxidant pathways.
Such studies will provide the necessary empirical data to fully elucidate the antioxidant profile of this compound and pave the way for its potential application in the pharmaceutical and food industries.
References
- 1. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physico-chemical properties and antioxidant activities of methoxy phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[4]resorcinarene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
efficacy of different purification techniques for 4-(2-Methoxyethoxy)phenol
An In-Depth Guide to the Purification of 4-(2-Methoxyethoxy)phenol: A Comparative Analysis of Efficacy
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity of downstream applications and the quality of the final active pharmaceutical ingredient. This compound, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purification presents a unique set of challenges owing to its physicochemical properties and the array of potential impurities that can arise during its synthesis.
This comprehensive guide provides an in-depth comparison of various purification techniques for this compound. We will move beyond simple procedural lists to explore the underlying principles of each method, offering field-proven insights and experimental data to inform your selection of the most effective purification strategy for your specific needs.
Understanding the Target: Physicochemical Profile of this compound
A successful purification strategy begins with a thorough understanding of the target molecule. This compound is an organic compound featuring a phenol ring substituted at the para-position with a 2-methoxyethyl group.[1]
| Property | Value | Reference |
| IUPAC Name | 4-(2-methoxyethyl)phenol | [1] |
| CAS Number | 56718-71-9 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Appearance | White to off-white solid or colorless to almost colorless liquid | [1] |
| Melting Point | 40-47 °C | [1] |
| Boiling Point | 239.9 ± 15.0 °C at 760 mmHg | [1][3] |
| Water Solubility | 8.42 g/L at 20 °C | [1] |
| pKa | 10.00 ± 0.15 (Predicted) | [1] |
The molecule's moderate polarity, conferred by the hydroxyl and ether functional groups, along with its relatively low melting point, are critical factors that influence the choice of purification technique.
The Challenge: Common Impurities in Synthesis
The most common synthetic route to this compound starts from 4-hydroxyacetophenone and involves bromination, methoxide exchange, and ketone reduction.[4] This pathway can introduce several process-related impurities that must be removed:
-
Starting Materials & Intermediates: Unreacted 4-hydroxyacetophenone or the intermediate α-methoxy-4-hydroxyacetophenone.[4]
-
Isomeric Impurities: Ortho and meta isomers of this compound can form, which often possess similar properties to the desired para isomer, making them challenging to separate.[4][5]
-
Side-Reaction Products: These can include products of nuclear bromination (on the aromatic ring) and di-brominated ketones.[4]
-
Over-reduction Products: Reduction of the aromatic ring, though less common under controlled conditions, can occur.[4]
We will now evaluate four primary purification techniques: Recrystallization, Column Chromatography, Distillation, and Liquid-Liquid Extraction.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[6]
Principle of Efficacy
The core principle is that a compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[7] Impurities, ideally, either remain in the cold solvent or are insoluble in the hot solvent. For this compound, its low melting point (40-47 °C) presents a specific challenge known as "oiling out," where the compound separates as a liquid instead of forming crystals.[8]
Experimental Protocol: Mixed-Solvent Recrystallization
To circumvent the issue of oiling out, a mixed-solvent system is highly effective. A "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble) are used. For this compound, an ethanol/water system is an excellent choice.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol (the "good" solvent) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to prevent premature crystallization.[6]
-
Induce Crystallization: While the solution is still hot, add deionized water (the "anti-solvent") dropwise until the solution becomes faintly cloudy, indicating saturation has been reached.[8] Add a drop or two of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Cooling & Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol-water mixture to remove any residual soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(2-Methoxyethyl)phenol | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Methoxyethyl)phenol | CAS#:56718-71-9 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Methoxyethoxy)phenol
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(2-Methoxyethoxy)phenol (CAS No. 56718-71-9), a compound frequently used as an intermediate in pharmaceutical and polymer synthesis.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Core Hazard Assessment: The Foundation of Safe Disposal
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a hazardous substance that presents multiple risks upon exposure.[4] Its primary classifications dictate the necessary precautions for every subsequent step of the disposal process.[3][5]
Table 1: Hazard Profile and Essential Protective Measures for this compound
| Hazard Classification | GHS Hazard Code | Hazard Statement | Required Personal Protective Equipment (PPE) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[6][7][8] | Chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat must be worn.[7][9][10] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[6][7][8] | ANSI-approved safety glasses with side-shields or chemical splash goggles are mandatory.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[6][8][11] | All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][9][12] |
| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed.[5][13] | Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after use.[6][14] |
Spill and Emergency Response Protocol
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination. The primary objective is to contain and collect the spilled material safely without creating additional hazards, such as airborne dust.
Immediate Steps for Spill Management:
-
Alert & Evacuate: Immediately alert personnel in the vicinity of the spill and evacuate the immediate area if necessary.[4]
-
Assess the Hazard: From a safe distance, assess the extent of the spill and any immediate fire or ventilation risks.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in Table 1, including gloves, eye protection, and a lab coat. For significant spills where dust may be generated, respiratory protection (e.g., N95 dust mask) is required.[4][8]
-
Contain the Spill: Prevent the spilled material from entering drains or waterways by any means available.[6]
-
Absorb and Collect:
-
For solid/powder spills: Use dry clean-up procedures.[6] Gently sweep or shovel the material into a suitable container, avoiding the generation of dust.[7] Consider using a vacuum cleaner equipped with a HEPA filter if available and rated for such materials.[6]
-
For liquid/dissolved spills: Cover the spill with a dry, inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.[4][10][15] Do not use water to clean up the initial spill, as this can spread contamination.[15]
-
-
Package the Waste: Place the collected material and all contaminated absorbents into a clean, dry, sealable, and properly labeled container for hazardous waste.[6][7]
-
Decontaminate the Area: Once the bulk material is removed, wash the affected area thoroughly with soap and water, collecting the rinse water as hazardous waste if local regulations require.[6][10]
-
Seek Medical Attention: If skin or eye contact occurs, wash the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.[14]
Standard Operating Procedure for Waste Disposal
Routine disposal of this compound and materials contaminated with it must be treated as a hazardous waste stream. At no point should this chemical be disposed of via standard trash or sanitary sewer systems.[4][12]
Step 1: Waste Segregation
-
Rationale: Preventing inadvertent chemical reactions is a cornerstone of laboratory safety. Phenolic compounds can react with strong oxidizing agents.
-
Procedure: Designate a specific waste container solely for this compound and its contaminated consumables (e.g., pipette tips, weighing papers, gloves). Do not mix this waste with other chemical streams, particularly strong oxidizing agents.[7] This waste must be kept separate from aqueous solutions and acids.[16]
Step 2: Containerization
-
Rationale: Proper containment prevents leaks and ensures the waste is secure during storage and transport.
-
Procedure: Collect all waste in a sturdy, leak-proof container with a tightly sealing screw cap.[16][17] The container material must be compatible with the chemical; high-density polyethylene (HDPE) or glass is often suitable. Ensure the container is in good condition, free from cracks or damage.[16] Do not fill the container more than 90% full to allow for expansion.[12]
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and is essential for communicating hazards to all personnel and waste handlers.
-
Procedure: Affix a completed hazardous waste label to the container as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Corrosive")[15]
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 4: Accumulation and Storage
-
Rationale: Safe, designated storage minimizes the risk of spills and exposure in the laboratory.
-
Procedure: Keep the sealed waste container closed at all times except when adding waste.[17] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or below eye level and within secondary containment (such as a tray or tub) to contain any potential leaks.[4][16] The SAA must be away from drains and incompatible materials.[6][16]
Step 5: Final Disposal
-
Rationale: Final disposal must comply with all federal, state, and local environmental regulations.
-
Procedure: Arrange for the disposal of the full waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7][9][14] You may be able to dissolve the material in a combustible solvent for chemical incineration, but this should only be done under the guidance of your EHS office and by trained personnel.[7]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(2-Methoxyethyl)phenol | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H12O3 | CID 13313561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-(2-Methoxyethyl)phenol 97 56718-71-9 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. 4-(2-Methoxyethyl)phenol, 98% | Fisher Scientific [fishersci.ca]
- 12. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. cloudfront.zoro.com [cloudfront.zoro.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
